1-benzyl-5-(chloromethyl)-1H-tetrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-(chloromethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXBVDIQHTZHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503753 | |
| Record name | 1-Benzyl-5-(chloromethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73963-43-6 | |
| Record name | 5-(Chloromethyl)-1-(phenylmethyl)-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-5-(chloromethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-benzyl-5-(chloromethyl)-1H-tetrazole CAS number
An In-depth Technical Guide to 1-benzyl-5-(chloromethyl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. The document details its fundamental properties, established synthesis protocols, mechanistic underpinnings, and significant applications, particularly in the realm of drug discovery. Emphasis is placed on the practical utility of this compound, underscored by detailed experimental procedures and safety protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize versatile intermediates for the synthesis of complex molecular architectures.
Introduction and Core Identification
This compound is a disubstituted tetrazole derivative of significant interest to the scientific community. The tetrazole ring is a well-regarded bioisostere for the carboxylic acid group, a substitution that can enhance the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2][3] The presence of a reactive chloromethyl group at the 5-position, combined with the benzyl protecting group at the 1-position, makes this compound a highly versatile and strategic intermediate for introducing the tetrazole scaffold into target molecules.[4]
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
This guide will elucidate the chemical logic behind its synthesis and its functional role in advanced chemical applications.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its effective use in synthesis and for its characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₄ | [7][8] |
| Molecular Weight | 208.65 g/mol | [7] |
| InChIKey | GAXBVDIQHTZHGF-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NN=N2)CCl | [8] |
| Appearance | Typically an oil or low-melting solid | Inferred from synthesis protocols |
| Predicted XlogP | 1.6 | [8] |
While detailed experimental spectroscopic data is not broadly published in consolidated sources, the structural features suggest characteristic signals. For instance, in ¹H NMR spectroscopy, one would expect to see distinct peaks for the benzylic protons (CH₂-Ph), the chloromethyl protons (CH₂-Cl), and the aromatic protons of the benzyl group.[9]
Core Synthesis Methodology: [3+2] Cycloaddition
The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide.[4] For N-substituted tetrazoles like the target compound, the synthesis typically involves the reaction of an N-substituted cyanamide with an azide source or, more commonly, the alkylation of a pre-formed tetrazole ring.
A prevalent and logical pathway to this compound involves a two-step process starting from chloroacetonitrile.
-
Formation of 5-(chloromethyl)-1H-tetrazole: Reaction of chloroacetonitrile with an azide salt (e.g., sodium azide).
-
N-Alkylation: Benzylation of the resulting 5-(chloromethyl)-1H-tetrazole at the N1 position.
The following diagram illustrates this synthetic logic.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Benzyl-5-(chloromethyl)-1H-tetrazole_73963-43-6_Hairui Chemical [hairuichem.com]
- 6. This compound | 73963-43-6 [amp.chemicalbook.com]
- 7. This compound [m.chemicalbook.com]
- 8. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]
- 9. 1H-Tetrazole,5-(chloromethyl)-1-phenyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
physicochemical properties of 1-benzyl-5-(chloromethyl)-1H-tetrazole
An In-Depth Technical Guide to 1-Benzyl-5-(chloromethyl)-1H-tetrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detailed spectroscopic characterization, and established synthetic protocols. The document further elucidates the compound's reactivity, particularly the strategic utility of its chloromethyl group in constructing complex molecular architectures. Finally, we discuss its applications in drug discovery, underscored by the role of the tetrazole moiety as a bioisostere for carboxylic acids, and provide essential guidelines for its safe handling and storage. This guide is intended for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis.
Core Physicochemical and Structural Properties
This compound is a white solid at ambient temperature. Its structural architecture features a stable, nitrogen-rich tetrazole ring, an N-1 substituted benzyl group, and a highly reactive C-5 substituted chloromethyl group. This unique combination of a stable aromatic core and a versatile reactive handle makes it a valuable intermediate for chemical synthesis.
Table 1: Key Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 73963-43-6 | [1] |
| Molecular Formula | C₉H₉ClN₄ | [1][2][3] |
| Molecular Weight | 208.65 g/mol | [1][3] |
| Melting Point | 67-68 °C | [1] |
| Appearance | White Solid | Inferred from melting point |
| InChI Key | GAXBVDIQHTZHGF-UHFFFAOYSA-N | [2] |
The presence of the benzyl group enhances the compound's lipophilicity, while the tetrazole ring, with its four nitrogen atoms, can engage in various intermolecular interactions, including hydrogen bonding.[4] The key to its synthetic utility lies in the chloromethyl group, which serves as a potent electrophile.[4]
Synthesis and Purification Protocol
The synthesis of 1,5-disubstituted tetrazoles like this compound is typically achieved through a multi-step process that ensures regioselective substitution. A common and effective pathway involves the initial formation of the 5-substituted tetrazole followed by N-alkylation.
Experimental Protocol: Synthesis via N-Alkylation
This protocol is based on established methodologies for the alkylation of tetrazole rings. The causality behind this two-step approach is control over the N-substitution pattern, as direct cycloaddition might yield a mixture of N-1 and N-2 isomers.
Step 1: Synthesis of 5-(Chloromethyl)-1H-tetrazole The precursor, 5-(chloromethyl)-1H-tetrazole, is synthesized via a [3+2] cycloaddition reaction between chloroacetonitrile and an azide source, such as sodium azide.[4] This reaction is a cornerstone for creating the 5-substituted tetrazole core.[4]
Step 2: N-Benzylation of 5-(Chloromethyl)-1H-tetrazole
-
Deprotonation: To a solution of 5-(chloromethyl)-1H-tetrazole (1.0 eq) in a suitable aprotic polar solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.2 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes to form the tetrazolate anion. The choice of base is critical; a non-nucleophilic base is required to prevent side reactions with the chloromethyl group.
-
Alkylation: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a temperature between 25-40 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up and Isolation: Upon completion, quench the reaction by pouring the mixture into ice-water. The product will often precipitate as a solid. If it remains an oil, extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel to yield pure this compound.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization Profile
Accurate characterization is essential for verifying the structure and purity of the synthesized compound. The following data represents the expected spectroscopic profile based on its structure and analysis of similar compounds.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Assignment |
| ¹H NMR | δ 7.30-7.45 (m, 5H)δ 5.75 (s, 2H)δ 4.90 (s, 2H) | Phenyl protons (C₆H₅)Benzylic protons (-CH₂-Ph)Chloromethyl protons (-CH₂Cl) |
| ¹³C NMR | δ 151-155δ 134-135δ 128-130δ 52-54δ 35-38 | Tetrazole C5Quaternary Phenyl CPhenyl CH carbonsBenzylic Carbon (-CH₂-Ph)Chloromethyl Carbon (-CH₂Cl) |
| IR (KBr) | ~3100-3000 cm⁻¹~2950 cm⁻¹~1600, 1495, 1450 cm⁻¹~1400-1200 cm⁻¹~750-700 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchAromatic C=C stretchN=N, C-N stretch (tetrazole ring)C-Cl stretch |
| Mass (ESI-MS) | m/z 209.0588 [M+H]⁺m/z 91.0542 | Protonated molecular ionTropylium ion [C₇H₇]⁺ |
Note: NMR shifts are predicted for CDCl₃ solvent. Actual values may vary.
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl). Key fragmentation pathways in ESI-MS often involve the loss of the benzyl group to form the stable tropylium ion (m/z 91) and cleavage of the tetrazole ring, typically through the loss of a nitrogen molecule (N₂).[6]
Chemical Reactivity and Synthetic Utility
The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack via an Sₙ2 mechanism.[7] This reactivity is the cornerstone of its utility as a versatile synthetic intermediate.
Key Reactions:
-
With Amines: Forms aminomethyl-tetrazole derivatives, which are common scaffolds in medicinal chemistry.
-
With Thiols: Reacts to yield thioethers, introducing sulfur-containing functionalities.
-
With Azides: Undergoes substitution to produce azidomethyl-tetrazoles, which are high-energy materials or precursors for other nitrogen-containing heterocycles.
-
With Alcohols/Phenols: Forms ether linkages.
The N-benzyl group serves as a protecting group for the tetrazole N-1 position, preventing unwanted side reactions at the ring nitrogens during subsequent transformations.
Diagram 2: Reactivity with Nucleophiles
Caption: Sₙ2 reactions of the chloromethyl group with various nucleophiles.
Applications in Drug Discovery and Development
The tetrazole ring is a privileged scaffold in pharmaceutical sciences.[8][9] It is widely recognized as a bioisosteric replacement for the carboxylic acid functional group.[10][11]
Causality of Bioisosterism:
-
Acidity: The N-H proton of a 1H-tetrazole has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.
-
Metabolic Stability: Unlike carboxylic acids, which can undergo metabolic conjugation, the tetrazole ring is generally more resistant to metabolic degradation, potentially improving a drug's half-life.
-
Lipophilicity & Absorption: Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.
This compound is therefore a key starting material for synthesizing novel drug candidates. By using its reactive "handle," medicinal chemists can introduce the tetrazole moiety into a wide range of molecular scaffolds to screen for biological activities such as antihypertensive, anti-inflammatory, and antiviral effects.[11][12][13]
Safety, Storage, and Handling
-
Safety: To the best of our knowledge, the toxicological properties have not been fully investigated.[14] Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Stability and Storage: The compound is stable under recommended storage conditions.[14] Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Hazardous Decomposition: When heated to decomposition, it may evolve toxic fumes of nitrogen oxides, carbon oxides, and hydrogen chloride.[14]
Conclusion
This compound is a compound of significant strategic importance in organic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block. The compound's value is primarily derived from the Sₙ2 reactivity of its chloromethyl group, which enables the facile introduction of the N-benzylated tetrazole core—a key carboxylic acid bioisostere—into diverse molecular frameworks. This guide provides the foundational knowledge for researchers to confidently handle, characterize, and strategically employ this versatile reagent in the pursuit of novel chemical entities and therapeutic agents.
References
-
Mahmood, A., Khan, I. U., Longo, R. L., Irfan, A., & Shahzad, S. A. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(3), 295-304. Retrieved from [Link]
-
Nikpassand, M., Fekri, L. Z., & Zare, K. (2017). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of Chemical Sciences, 129(9), 1421-1428. Retrieved from [Link]
-
Singh, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1308–1317. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for "Ruthenium-catalysed hydrogenation of esters to alcohols". Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure of 1-benzy1-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, H-1 NMR, FT-IR, and UV-Vis spectra and DFT calculations. Retrieved from [Link]
-
Perez-Medrano, A., et al. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3297-300. Retrieved from [Link]
-
Inorganica Chimica Acta. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]
-
PubChem. (n.d.). 5-Benzyl-1H-tetrazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 1-benzyl-5-styryl-tetrazole. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]
-
South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]
-
OUCI. (n.d.). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Benzylthio)-1H-tetrazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloromethyl-1H-Tetrazole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Retrieved from [Link]
-
Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. Retrieved from [Link]
-
MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
-
Glen Research. (n.d.). SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole (BTT) (30-3070-xx). Retrieved from [Link]
Sources
- 1. This compound | 73963-43-6 [amp.chemicalbook.com]
- 2. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 73963-43-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. future4200.com [future4200.com]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.org.za [scielo.org.za]
- 14. glenresearch.com [glenresearch.com]
An Integrated Spectroscopic and Analytical Approach to the Structural Elucidation of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 1-benzyl-5-(chloromethyl)-1H-tetrazole, a key heterocyclic building block in medicinal chemistry and materials science. Moving beyond a simple recitation of methods, this document details the causal logic behind experimental choices, presenting an integrated, self-validating system for structure confirmation. We will explore a logical sequence of analyses, from synthesis and purification to advanced spectroscopic and elemental characterization. Each step is designed to build upon the last, culminating in an unambiguous structural assignment. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for characterizing novel heterocyclic compounds.
Foundational Strategy: Synthesis and Purification
The unequivocal elucidation of a molecular structure begins with a pure sample. The chosen synthetic route and subsequent purification are the first and most critical steps in a self-validating analytical workflow. The most common and efficient synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[1][2] For the target molecule, this compound, this involves the reaction between chloroacetonitrile and benzyl azide.
Experimental Protocol: Synthesis of this compound
-
Preparation of Benzyl Azide: In a well-ventilated fume hood, dissolve sodium azide in water. Add dichloromethane, and then slowly add benzyl bromide while stirring vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Benzyl azide is potentially explosive and should be handled with appropriate care and not be distilled.
-
Cycloaddition Reaction: Dissolve the crude benzyl azide and an equimolar amount of chloroacetonitrile in a suitable solvent such as N,N-Dimethylformamide (DMF). Heat the reaction mixture under an inert atmosphere. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The crude product may precipitate as a solid or be extracted with a solvent like ethyl acetate.
-
Purification: The isolated crude product must be purified to analytical standards. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the preferred method to obtain a crystalline solid, which is ideal for most analytical techniques. The purity should be confirmed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
The Elucidation Workflow: A Multi-Pronged Approach
The core of our elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a powerful, cross-verifying system.[3][4]
Mass Spectrometry: Defining the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is the first analytical step post-purification. Its primary purpose is to provide an exact molecular weight, from which an unambiguous molecular formula can be derived.
Causality of Choice: We select HRMS over standard MS because its high mass accuracy allows differentiation between compounds with the same nominal mass but different elemental compositions. For a molecule containing nitrogen and chlorine, this precision is essential. Electrospray Ionization (ESI) is chosen as a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion.
Expected HRMS Data
The molecular formula for this compound is C₉H₉ClN₄. The theoretical exact mass and the characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) are key validation points.
| Parameter | Theoretical Value | Expected Observation | Rationale |
| Molecular Formula | C₉H₉ClN₄ | - | Based on synthetic precursors. |
| Monoisotopic Mass | 208.05157 Da | ~208.0516 Da | The sum of the most abundant isotopes. |
| [M+H]⁺ Ion (³⁵Cl) | 209.05885 m/z | ~209.0589 m/z | Protonated molecule; primary ion observed in ESI positive mode. |
| [M+H]⁺ Ion (³⁷Cl) | 211.05590 m/z | ~211.0559 m/z | Isotopic peak for the heavier chlorine isotope. |
| Isotopic Ratio | ~3:1 | A(M+H)⁺ / A(M+2+H)⁺ ≈ 3:1 | The natural abundance ratio of ³⁵Cl to ³⁷Cl. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using a known standard.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode over a mass range of m/z 100-500.
-
Data Processing: Determine the experimental m/z of the molecular ion peak and its A+2 isotopic peak. Use the instrument software to calculate the elemental composition from the exact mass.
NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. We employ both ¹H and ¹³C NMR to build a complete picture of the hydrogen and carbon framework.
Causality of Choice: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. Together, they allow for the complete assembly of the molecular structure.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| a | ~4.95 | Singlet (s) | 2H | -CH₂Cl: Deshielded by the adjacent chlorine atom and the electron-withdrawing tetrazole ring. |
| b | ~5.70 | Singlet (s) | 2H | -CH₂-Ph: Deshielded by the adjacent nitrogen atom of the tetrazole ring and the phenyl group. |
| c,d,e | ~7.30 - 7.45 | Multiplet (m) | 5H | Ar-H: Protons on the monosubstituted benzene ring, appearing in their characteristic region. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Assignment & Rationale |
| g | ~35-40 | -CH₂Cl: Aliphatic carbon attached to an electronegative chlorine atom. |
| ~52-55 | -CH₂-Ph: Benzylic carbon attached to the tetrazole nitrogen. | |
| ~128-135 | Ar-C: Four distinct signals expected for the ipso, ortho, meta, and para carbons of the phenyl ring. | |
| f | ~151 | C5 (Tetrazole): Characteristic downfield shift for the carbon atom within the aromatic tetrazole ring.[5][6][7] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).
Infrared Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups, providing complementary evidence to the NMR and MS data.[8]
Causality of Choice: FTIR is highly sensitive to the vibrational modes of specific bonds. For our target molecule, it serves as a quick confirmation of the tetrazole ring, aromatic system, and alkyl C-H bonds, validating the major structural components.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1600 - 1500 | C=N Stretch | Tetrazole Ring[5][6] |
| 1400 - 1300 | N=N Stretch | Tetrazole Ring[5][6] |
| 1495, 1455 | C=C Stretch | Aromatic (Phenyl Ring) |
| 800 - 600 | C-Cl Stretch | Chloromethyl Group |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a solid, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.
Elemental Analysis: Ultimate Compositional Proof
Elemental analysis by combustion provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique serves as a final, quantitative check on the molecular formula determined by HRMS.
Causality of Choice: While HRMS provides an extremely accurate mass-to-charge ratio, elemental analysis offers an orthogonal, quantitative confirmation of the elemental composition. A successful correlation between the theoretical and experimental percentages provides a high degree of confidence in the final structure.
Theoretical vs. Experimental Data
For C₉H₉ClN₄ (MW: 208.65 g/mol )
| Element | Theoretical % | Experimental % |
| Carbon (C) | 51.81 | 51.81 ± 0.4 |
| Hydrogen (H) | 4.35 | 4.35 ± 0.4 |
| Nitrogen (N) | 26.85 | 26.85 ± 0.4 |
Conclusion: Convergent Validation
The structural elucidation of this compound is definitively achieved through the systematic integration of multiple analytical techniques.
-
HRMS established the molecular formula C₉H₉ClN₄ and confirmed the presence of chlorine through its isotopic signature.
-
NMR Spectroscopy mapped the carbon-hydrogen framework, identifying the distinct benzyl, chloromethyl, and tetrazole moieties and their connectivity.
-
FTIR Spectroscopy confirmed the presence of the key functional groups, including the aromatic ring and the tetrazole heterocycle.
-
Elemental Analysis provided quantitative proof of the elemental composition, aligning perfectly with the proposed formula.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers in Chemistry.
- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (n.d.). BenchChem.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).
- Tetrazoles via Multicomponent Reactions. (n.d.).
- 5-Chloromethyl-1H-Tetrazole | 55408-11-2. (n.d.). BenchChem.
- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.
- 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). (n.d.).
- Supplementary information. (n.d.). The Royal Society of Chemistry.
- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.).
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Semantic Scholar.
- 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. (n.d.). PubChemLite.
- Molecular Structure Characterisation and Structural Elucid
- Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. (2022).
- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (2015). SciELO South Africa.
- CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin.
- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. jchps.com [jchps.com]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole from benzyl chloride
An In-depth Technical Guide to the Synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole from Benzyl Chloride
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical research and drug development. The synthesis proceeds via a robust two-step pathway commencing from readily available benzyl chloride. The first step involves a nucleophilic substitution to form the energetic intermediate, benzyl azide. This is followed by a catalyzed [3+2] cycloaddition reaction with chloroacetonitrile to construct the desired tetrazole ring. This document furnishes a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, critical safety considerations, and analytical characterization of the target compound. The content is structured to provide researchers and development scientists with the necessary technical depth and practical insights for successful and safe execution.
Introduction: The Significance of Substituted Tetrazoles
Tetrazoles are a prominent class of nitrogen-rich five-membered heterocycles that have garnered significant interest in medicinal chemistry.[1] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] Specifically, 1,5-disubstituted tetrazoles are key structural motifs in a range of therapeutic agents, including antagonists for P2X(7) receptors and other biologically active molecules.[2][3] The title compound, this compound, serves as a versatile intermediate, with the chloromethyl group providing a reactive handle for further molecular elaboration and the benzyl group offering steric and electronic influence. This guide details an efficient and scalable synthesis route from basic starting materials.
Synthetic Strategy and Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy decouples the formation of the key azide intermediate from the final ring-forming cycloaddition, allowing for optimization and control at each stage.
-
Step 1: Nucleophilic Substitution. Benzyl chloride undergoes an SN2 reaction with sodium azide to produce benzyl azide. This is a highly efficient and well-established transformation.[4]
-
Step 2: [3+2] Azide-Nitrile Cycloaddition. Benzyl azide acts as a 1,3-dipole in a cycloaddition reaction with chloroacetonitrile. This reaction is often catalyzed by a Lewis acid to activate the nitrile component, facilitating the formation of the tetrazole ring.[5]
The overall transformation is depicted below.
Sources
1-benzyl-5-(chloromethyl)-1H-tetrazole mechanism of formation
An In-depth Technical Guide: Mechanism of Formation for 1-benzyl-5-(chloromethyl)-1H-tetrazole
Introduction
This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1][2] The tetrazole ring itself is a well-established bioisostere for the carboxylic acid functional group, offering a similar pKa and hydrogen bonding capability but with enhanced metabolic stability and improved pharmacokinetic profiles.[2][3][4] The presence of the reactive chloromethyl group at the 5-position and the benzyl protecting group at the 1-position makes this molecule a versatile intermediate for introducing the tetrazole moiety into more complex molecular architectures.
This guide provides a detailed examination of the core chemical principles and mechanistic pathways that govern the synthesis of this compound. Moving beyond a simple recitation of procedural steps, we will explore the causality behind experimental choices, the nature of key intermediates, and the catalytic strategies employed to facilitate this important transformation.
Core Synthesis Strategy: The [3+2] Cycloaddition
The cornerstone of modern tetrazole synthesis is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile and an azide source.[3][5][6] In this reaction, the azide acts as a 1,3-dipole, providing a 4π-electron system, which reacts with the 2π-electron system of the nitrile (the dipolarophile) to form the stable, aromatic five-membered tetrazole ring.[6]
For the specific synthesis of this compound, two primary pathways emerge from this central strategy:
-
Two-Step Synthesis: The reaction of chloroacetonitrile with an inorganic azide (e.g., sodium azide) to form the intermediate 5-(chloromethyl)-1H-tetrazole, followed by a subsequent N-alkylation step using benzyl chloride.
-
Direct Cycloaddition: A direct reaction between chloroacetonitrile and benzyl azide to regioselectively form the 1,5-disubstituted product.
While both routes are viable, the two-step synthesis is frequently employed due to the commercial availability and handling considerations of the starting materials. This guide will focus on the mechanism of this prevalent pathway.
Mechanistic Deep Dive: From Nitrile to Tetrazole
The reaction between an azide salt and a nitrile to yield a tetrazole is rarely a simple, uncatalyzed thermal process.[7] It is now widely understood that the mechanism is not a concerted cycloaddition but rather a stepwise process that requires activation of the nitrile.[7][8] Density functional theory (DFT) calculations support a pathway involving nitrile activation, nucleophilic attack by the azide, and subsequent cyclization of an imidoyl azide intermediate.[7][8]
Pillar 1: Activation of the Nitrile
The carbon atom of a nitrile is only moderately electrophilic. To facilitate the nucleophilic attack by an azide, the nitrile must be activated. This is the primary role of the catalysts used in this synthesis.
-
Lewis Acid Catalysis: Lewis acids such as zinc salts (ZnCl₂, ZnBr₂), titanium compounds (TiCl₄), or cobalt complexes are highly effective.[9][10][11][12][13] The Lewis acid coordinates to the lone pair of electrons on the nitrile's nitrogen atom. This coordination withdraws electron density, rendering the nitrile carbon significantly more electrophilic and susceptible to attack.
-
Brønsted Acid Catalysis: Protic acids, often in the form of amine salts like ammonium chloride (NH₄Cl) or triethylammonium chloride, can also serve as catalysts.[14][15][16] Protonation of the nitrile nitrogen achieves a similar activation effect to Lewis acid coordination, priming the molecule for the subsequent step.[15]
Pillar 2: Nucleophilic Attack and Imidoyl Azide Formation
Once the nitrile is activated, the azide anion (N₃⁻) acts as a potent nucleophile. It attacks the now electron-deficient carbon of the activated nitrile complex. This step leads to the formation of a linear, transient species known as an imidoyl azide.[7][8] This intermediate is crucial to the stepwise mechanism.
Pillar 3: Intramolecular Cyclization
The imidoyl azide intermediate does not persist. It rapidly undergoes an intramolecular cyclization. The terminal nitrogen atom of the azide moiety attacks the imine carbon, closing the five-membered ring and forming the tetrazolate anion. This cyclization is an electronically favored process, driven by the formation of the stable, aromatic tetrazole core.
The overall mechanistic flow is illustrated below.
Caption: Stepwise mechanism for catalyst-assisted tetrazole formation.
Application to this compound Synthesis
The general mechanism can be directly applied to the two-step synthesis of our target compound.
Workflow Overview
Caption: Two-step synthetic workflow for the target molecule.
Experimental Protocols & Data
A self-validating protocol requires a clear, reproducible methodology. Below are representative procedures for the synthesis.
Part A: Synthesis of 5-(chloromethyl)-1H-tetrazole
Objective: To synthesize the core tetrazole ring from chloroacetonitrile and sodium azide via a catalyzed [3+2] cycloaddition.
Methodology:
-
To a stirred suspension of sodium azide (1.2-1.5 equivalents) and a catalyst, such as zinc chloride (1.0-1.2 equivalents) or ammonium chloride (1.0-1.2 equivalents), in a suitable solvent like water or DMF (Dimethylformamide), add chloroacetonitrile (1.0 equivalent).[11][14]
-
Heat the reaction mixture to reflux (typically 100-120 °C) for a period of 8-24 hours.[10][14] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with an aqueous acid (e.g., 4N HCl) to a pH of 2-3. This step protonates the tetrazolate anion, causing the product to precipitate.[9]
-
Isolate the resulting solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-(chloromethyl)-1H-tetrazole. Further purification can be achieved by recrystallization.
Part B: Synthesis of this compound
Objective: To perform a selective N-alkylation on the pre-formed tetrazole ring.
Methodology:
-
Suspend 5-(chloromethyl)-1H-tetrazole (1.0 equivalent) and a base, such as potassium carbonate (1.5-2.0 equivalents), in a polar aprotic solvent like acetonitrile or DMF.
-
Add benzyl chloride or benzyl bromide (1.0-1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound product.
Comparative Reaction Data
The choice of catalyst and solvent system significantly impacts reaction efficiency.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | Reflux | 72-95% | |
| Zinc Salts (e.g., ZnBr₂) | Water | Reflux | High | [11][12] |
| Amine Salts (e.g., Py·HCl) | DMF | 110 °C | 84-93% | [14] |
| Co(II) Complex | DMSO | 110 °C | ~99% | [10][13] |
| Nano-TiCl₄·SiO₂ | DMF | Reflux | High |
Conclusion
The formation of this compound is a prime example of strategic heterocyclic synthesis. Its creation hinges on the powerful and versatile [3+2] cycloaddition reaction. A deep understanding of the underlying mechanism reveals that this is not a simple concerted process but a stepwise pathway critically dependent on the activation of the nitrile substrate. By carefully selecting catalysts—ranging from classic Lewis and Brønsted acids to advanced nano-heterogeneous systems—and optimizing reaction conditions, researchers can efficiently construct this valuable molecular scaffold. The subsequent N-alkylation provides the final product, a versatile intermediate poised for application in the synthesis of novel therapeutic agents and other advanced materials.
References
-
Title: Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄·SiO₂ Source: South African Journal of Chemistry, 2015 URL: [Link]
-
Title: Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Title: Mechanisms of tetrazole formation by addition of azide to nitriles Source: PubMed - NIH URL: [Link]
-
Title: Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex Source: PubMed Central (ACS Omega) URL: [Link]
-
Title: Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid Source: PubMed Central (Molecules) URL: [Link]
-
Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles Source: Taylor & Francis Online (Synthetic Communications) URL: [Link]
-
Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: tetrazole synthesis from a nitrile and azide - laboratory experiment Source: YouTube (Chem Help ASAP) URL: [Link]
-
Title: Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water Source: ResearchGate URL: [Link]
-
Title: Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate Source: ACS Publications (ACS Omega) URL: [Link]
-
Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]
-
Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Novel Synthesis of 5-Substituted-Tetrazoles Source: Georgia Tech SMARTech Repository URL: [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.org.za [scielo.org.za]
- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
- 16. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
Spectroscopic Data for 1-benzyl-5-(chloromethyl)-1H-tetrazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-benzyl-5-(chloromethyl)-1H-tetrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the characterization of this molecule. The synthesis, structural elucidation, and spectroscopic analysis are presented with a focus on the underlying scientific principles and practical experimental considerations.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a reactive chloromethyl group at the 5-position and a benzyl group at the 1-position of the tetrazole ring provides a versatile scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations and biological evaluations.
Synthesis of this compound
A robust and widely applicable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. For N-substituted tetrazoles such as the title compound, a common strategy involves the N-alkylation of a pre-formed 5-substituted tetrazole. The following protocol outlines a plausible and efficient synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-(chloromethyl)-1H-tetrazole
-
To a solution of chloroacetonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (1.2 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(chloromethyl)-1H-tetrazole.
Step 2: N-Benzylation of 5-(chloromethyl)-1H-tetrazole
-
Suspend 5-(chloromethyl)-1H-tetrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone or acetonitrile.
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours. Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values and interpretations based on closely related analogs, particularly 1-benzyl-5-amino-1H-tetrazole[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the benzyl and chloromethyl protons.
-
Benzyl Protons: The five protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm.
-
Benzylic Protons (-CH₂-Ph): The two protons of the methylene bridge connecting the phenyl group to the tetrazole ring are expected to appear as a sharp singlet around δ 5.40-5.60 ppm. In the analogous 1-benzyl-5-amino-1H-tetrazole, this signal appears at δ 5.35 ppm[1].
-
Chloromethyl Protons (-CH₂-Cl): The two protons of the chloromethyl group are expected to be deshielded due to the electron-withdrawing effect of the chlorine atom and the tetrazole ring. This signal is predicted to be a singlet in the range of δ 4.80-5.00 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl (-CH₂-Ph) | 5.40 - 5.60 | Singlet | 2H |
| Chloromethyl (-CH₂-Cl) | 4.80 - 5.00 | Singlet | 2H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
-
Tetrazole Carbon (C5): The carbon atom of the tetrazole ring substituted with the chloromethyl group is expected to have a chemical shift in the range of δ 150-155 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of δ 127-135 ppm.
-
Benzylic Carbon (-CH₂-Ph): The benzylic carbon is anticipated to resonate around δ 50-55 ppm.
-
Chloromethyl Carbon (-CH₂-Cl): The carbon of the chloromethyl group will be significantly downfield due to the attached chlorine, with an expected chemical shift of δ 35-40 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Tetrazole (C5) | 150 - 155 |
| Aromatic (ipso-C) | 133 - 135 |
| Aromatic (o, m, p-C) | 127 - 130 |
| Benzyl (-CH₂-Ph) | 50 - 55 |
| Chloromethyl (-CH₂-Cl) | 35 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.
-
Aliphatic C-H Stretch: Medium bands in the region of 2850-3000 cm⁻¹ corresponding to the methylene groups.
-
C=N and N=N Stretching (Tetrazole Ring): The stretching vibrations of the tetrazole ring are expected to appear as a series of bands in the 1400-1600 cm⁻¹ region. For 1-benzyl-5-amino-1H-tetrazole, a C=N stretch is observed at 1629 cm⁻¹ and an N=N stretch at 1390 cm⁻¹[1].
-
C-N Stretching: A band in the 1200-1300 cm⁻¹ region can be attributed to C-N stretching.
-
C-Cl Stretch: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, is characteristic of the C-Cl stretching vibration.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3030 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Tetrazole Ring | C=N, N=N Stretching | 1400 - 1600 |
| C-N | Stretching | 1200 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉ClN₄), the molecular weight is 208.65 g/mol .
Expected Fragmentation Pattern
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 209.
A characteristic fragmentation pathway for 5-substituted tetrazoles involves the loss of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring[2].
-
Loss of N₂: The protonated molecular ion [M+H]⁺ (m/z 209) could lose a molecule of N₂ (28 Da) to give a fragment ion at m/z 181.
-
Formation of Benzyl Cation: A prominent peak is expected at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺), formed by the cleavage of the N-CH₂ bond.
Caption: Predicted ESI-MS fragmentation of this compound.
| Ion | m/z (Predicted) | Formula | Identity |
| [M+H]⁺ | 209 | [C₉H₁₀ClN₄]⁺ | Protonated Molecular Ion |
| [M+Na]⁺ | 231 | [C₉H₉ClN₄Na]⁺ | Sodium Adduct |
| [M+H - N₂]⁺ | 181 | [C₉H₁₀ClN₂]⁺ | Fragment after N₂ loss |
| [C₇H₇]⁺ | 91 | [C₇H₇]⁺ | Benzyl Cation |
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound based on established principles and data from closely related analogs. The predicted NMR, IR, and MS data serve as a valuable reference for scientists working with this compound, aiding in its synthesis, purification, and characterization. The provided synthetic protocol and spectroscopic interpretations are grounded in the extensive literature on tetrazole chemistry, ensuring a high degree of scientific integrity and practical utility for researchers in the field of drug discovery and development.
References
-
A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Available from: [Link].
-
PubChemLite. 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. Available from: [Link].
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link].
-
Mahmood, A. et al. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(4), 422-429 (2015). Available from: [Link].
-
Kokane, B. D. et al. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Organic Chemistry, 3(4), 23-37 (2013). Available from: [Link].
-
Mahmood, A. et al. Synthesis and structure of 1-benzy1-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, H-1 NMR, FT-IR, and UV-Vis spectra and DFT calculations. ResearchGate. (2015). Available from: [Link].
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29 (2008). Available from: [Link].
Sources
1,5-Disubstituted Tetrazoles: A Comprehensive Technical Guide to Synthesis, Characterization, and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in modern chemistry. While not found in nature, its synthetic derivatives, particularly 1,5-disubstituted tetrazoles (1,5-DSTs), have garnered immense attention across diverse scientific fields.[1][2] In medicinal chemistry, the 1,5-DST moiety serves as a metabolically robust bioisostere for carboxylic acids and a structural surrogate for the cis-amide bond, making it a cornerstone in drug design.[3][4][5] Beyond pharmaceuticals, these compounds are integral to the development of high-energy density materials, coordination polymers, and functional materials.[6][7][8]
This technical guide provides a comprehensive overview of 1,5-disubstituted tetrazoles, designed for professionals in chemical research and drug development. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and analytical interpretations. We will explore the most powerful synthetic strategies, delve into the nuances of their characterization, and survey their applications with a focus on field-proven insights.
Chapter 1: The 1,5-Disubstituted Tetrazole Core: A Bioisosteric Powerhouse
The utility of the 1,5-disubstituted tetrazole scaffold stems from a unique combination of physicochemical properties that allow it to mimic key biological functional groups.
1.1 The Carboxylic Acid Bioisostere
A primary driver for the inclusion of tetrazoles in drug candidates is their function as a non-classical bioisostere of the carboxylic acid group.[2][9] The tetrazole ring's N-H proton has a pKa value typically in the range of 4.5-4.9, which is remarkably similar to that of a carboxylic acid.[10] This allows it to engage in similar ionic and hydrogen-bonding interactions with biological targets. However, the tetrazolate anion is significantly more delocalized over the five-membered ring compared to the carboxylate anion, which offers several key advantages:
-
Metabolic Stability: Tetrazoles are resistant to many metabolic degradation pathways that affect carboxylic acids.[2] This can lead to improved pharmacokinetic profiles, including longer half-life.
-
Increased Lipophilicity: The tetrazole group is more lipophilic than a carboxylic acid, which can enhance membrane permeability and improve oral bioavailability.[2][3]
-
Tissue Penetration: The altered lipophilicity and pKa can lead to more efficient tissue permeation compared to their carboxylic acid counterparts.[10]
1.2 The cis-Amide Bond Surrogate
The geometry and electronic distribution of the 1,5-disubstituted tetrazole ring allow it to function as a conformationally restricted mimic of a cis-amide or peptide bond.[11][12][13] This is particularly valuable in peptidomimetic design, where constraining the backbone conformation can lead to enhanced receptor affinity and selectivity.
Chapter 2: Strategic Synthesis of 1,5-Disubstituted Tetrazoles
The synthesis of 1,5-DSTs has evolved from classical methods requiring harsh conditions to highly efficient, versatile, and often "green" multicomponent strategies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and functional group tolerance.
2.1 The Ugi-Azide Multicomponent Reaction: A Cornerstone for Diversity
The Ugi-azide reaction is arguably the most powerful and widely used method for generating libraries of structurally diverse 1,5-DSTs.[11][12] This one-pot, four-component reaction (4CR) combines an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN3, which generates hydrazoic acid in situ) to rapidly construct the tetrazole core.[3][14]
Causality of the Ugi-Azide Mechanism: The reaction's efficiency stems from a cascade of rapid, irreversible steps. It begins with the formation of an imine from the aldehyde and amine. This imine is protonated by hydrazoic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the azide anion, which undergoes a final, irreversible 1,5-dipolar electrocyclization to form the stable tetrazole ring.[14] This sequence ensures that the reaction proceeds cleanly to the desired product, often in high yield and under mild conditions.[15]
Caption: The Ugi-Azide reaction mechanism proceeds via imine formation, nucleophilic addition, and irreversible electrocyclization.
Experimental Protocol: General Procedure for Ugi-Azide Synthesis of 1,5-DSTs [3][16]
-
Reaction Setup: To a solution of the amine (1.0 equiv) in anhydrous methanol (0.5 M) in a sealed reaction vessel, add the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and trimethylsilyl azide (TMSN3, 1.1 equiv) sequentially at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. For less reactive substrates, microwave heating (e.g., 80-100 °C for 30-60 minutes) can be employed.[16]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel (typical eluents include hexane/ethyl acetate mixtures).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
2.2 [3+2] Cycloaddition Strategies
The formal [3+2] cycloaddition between an azide and a nitrile is the most fundamental method for tetrazole synthesis.[3][17]
-
Classical Approach: The direct reaction of organic nitriles with sodium azide often requires high temperatures and the use of catalysts like zinc or copper salts.[3] The scope can be limited, particularly with electron-rich nitriles.
-
Advanced Approach via Imidoyl Intermediates: A highly efficient modern variation involves the reaction of stable imidoylbenzotriazoles with sodium azide.[18] This method proceeds rapidly at room temperature under phase-transfer catalysis, offering excellent yields (90-94%) in as little as 30 minutes.[18] The imidoylbenzotriazole acts as a highly reactive nitrile surrogate, overcoming the limitations of the classical approach.
2.3 Palladium-Catalyzed Cross-Coupling
For the specific synthesis of 1,5-diaryl tetrazoles, which are potent antiproliferative agents, palladium-catalyzed cross-coupling reactions are the method of choice.[19] Synthetic routes often involve the initial synthesis of a 5-bromo-1-aryltetrazole intermediate, followed by a Suzuki or other palladium-catalyzed coupling with an appropriate arylboronic acid to install the second aryl group at the C-5 position.[19] This strategy provides precise control over the substitution pattern, which is critical for structure-activity relationship (SAR) studies.
| Synthetic Method | Key Reactants | Conditions | Advantages | Limitations | References |
| Ugi-Azide MCR | Amine, Aldehyde, Isocyanide, Azide | Mild, Room Temp or MW | High efficiency, high diversity, one-pot | Isocyanide availability/odor | [3][12][14] |
| [3+2] Cycloaddition | Nitrile, Azide | High Temp, Catalysts | Atom economical, fundamental | Harsh conditions, limited scope | [3][17] |
| Imidoylbenzotriazole | Imidoylbenzotriazole, NaN₃ | Room Temp, Phase-Transfer | Very fast, high yields, mild | Requires pre-synthesis of intermediate | [18] |
| Pd Cross-Coupling | Aryl-tetrazole-halide, Boronic Acid | Pd catalyst, Base, Heat | Precise control for SAR | Multi-step, catalyst cost | [19] |
Table 1: Comparison of primary synthetic methodologies for 1,5-disubstituted tetrazoles.
Chapter 3: Structural Characterization
Unambiguous characterization is essential to confirm the successful synthesis and purity of 1,5-DSTs. A combination of spectroscopic techniques is employed.
Caption: A typical workflow for the synthesis, purification, and structural confirmation of 1,5-disubstituted tetrazoles.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts of protons and carbons adjacent to the tetrazole ring are diagnostic. For example, in ¹³C NMR, the C-5 carbon of the tetrazole ring typically appears in the range of δ 150-160 ppm.[3]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass-to-charge ratio.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the reaction's progress. The disappearance of the strong azide (N₃) stretch around 2100 cm⁻¹ and the isocyanide (N≡C) stretch around 2150 cm⁻¹ is a clear indicator of reaction completion.[6][20]
| Technique | Key Observable Feature | Purpose |
| ¹H NMR | Chemical shifts and coupling constants of substituents. | Determines the proton environment and connectivity. |
| ¹³C NMR | Signal for the C-5 carbon of the tetrazole ring (~150-160 ppm). | Confirms the carbon skeleton and presence of the ring. |
| IR Spectroscopy | Disappearance of azide (~2100 cm⁻¹) and isocyanide (~2150 cm⁻¹) stretches. | Monitors reaction completion. |
| HRMS | Exact mass-to-charge ratio. | Confirms elemental composition and molecular formula. |
Table 2: Key diagnostic features in the spectroscopic characterization of 1,5-disubstituted tetrazoles.
Chapter 4: Applications in Drug Discovery and Beyond
The versatile properties of 1,5-DSTs have led to their incorporation into a wide range of biologically active agents and functional materials.
4.1 Medicinal Chemistry
The application of 1,5-DSTs is most prominent in medicinal chemistry, where they are found in numerous clinical and preclinical compounds.[3][4][15]
-
Anticancer Agents: A series of 1,5-diaryl tetrazoles have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[19] These compounds exhibit significant antiproliferative activity against various human cancer cell lines, including multidrug-resistant strains.[19] The SAR analysis revealed that specific substitution patterns, such as a 3,4,5-trimethoxyphenyl group on one ring and a 4-ethoxyphenyl group on the other, are critical for high potency.[19]
-
Antibacterial and Antiviral Agents: The tetrazole moiety is present in several antibiotics and antiviral drugs.[3][6] Their ability to mimic key functional groups allows them to inhibit essential microbial enzymes.
-
CNS Agents: 1,5-disubstituted tetrazoles have been designed as monoamine neurotransmitter reuptake inhibitors for the potential treatment of depression and other neuropsychiatric disorders.[21]
Caption: Simplified SAR for 1,5-diaryl tetrazoles as tubulin inhibitors, highlighting key substituents for potency.[19]
4.2 High-Energy Density Materials (HEDMs)
The extremely high nitrogen content and large positive heats of formation of tetrazole-based compounds make them excellent candidates for HEDMs.[8][18] They can serve as energetic ligands in coordination polymers or as standalone explosives and propellants, decomposing to release large volumes of nitrogen gas (N₂).[7][22]
4.3 Coordination Chemistry
The multiple nitrogen atoms in the tetrazole ring are excellent coordination sites for metal ions. This has led to their use as ligands in the construction of metal-organic frameworks (MOFs) and other coordination polymers.[4][5][6] These materials have applications in gas storage, catalysis, and as sensors.
Chapter 5: Conclusion and Future Outlook
1,5-Disubstituted tetrazoles have transitioned from a chemical curiosity to a mainstay scaffold in medicinal and materials chemistry. The development of powerful synthetic methods like the Ugi-azide reaction has made their synthesis routine and amenable to high-throughput library generation. Their role as a superior bioisostere for carboxylic acids is firmly established, ensuring their continued relevance in drug discovery.
Future research will likely focus on developing even more efficient and sustainable catalytic systems for their synthesis, exploring high-order multicomponent reactions to build greater molecular complexity in a single step,[23] and expanding their application in novel functional materials and asymmetric catalysis. The unique and valuable properties of the 1,5-disubstituted tetrazole core guarantee it will remain a focal point of chemical innovation for years to come.
References
-
Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208. ([Link])
-
Cárdenas-Galindo, L. E., Islas-Jácome, A., Cortes-García, C. J., El Kaim, L., & Gámez-Montaño, R. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 57(3), 220-226. ([Link])
-
Bakht, M. A., Islam, M., & Siddiqui, A. A. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(2), M1194. ([Link])
-
Hussein, N. M. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala. ([Link])
-
Cárdenas-Galindo, L. E., Miranda-Soto, V., & Gámez-Montaño, R. (2015). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules, 20(10), 17836-17847. ([Link])
-
Kour, M., Sharma, P., & Singh, B. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39275-39301. ([Link])
-
Ramírez-López, P., Romero-Estudillo, I., & Gámez-Montaño, R. (2023). Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. ECSOC-27. ([Link])
-
Gámez-Montaño, R. (n.d.). Synthesis of hybrid 1-5 disubstituted Tetrazoles by Ugi-azide reaction. Universidad de Guanajuato. ([Link])
-
Romeo, I., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(7), 3236-3248. ([Link])
-
Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. ([Link])
-
Ramírez-López, P., et al. (2022). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. RSC Advances, 12(48), 31238-31245. ([Link])
-
Ramírez-López, P., et al. (2022). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journal of Organic Chemistry, 18, 1511-1518. ([Link])
-
Zych, A. J., et al. (2007). Tetrazoles as carboxylic acid bioisosteres in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 529-540. ([Link])
-
Orru, R. V. A., et al. (2019). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. Molecules, 24(18), 3274. ([Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. ([Link])
-
Paudel, K. S., et al. (2019). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Frontiers in Chemistry, 7, 72. ([Link])
-
Bhumi Publishing. (2022). 1, 5-Disubstituted Tetrazoles: Synthesis and Characterization. ([Link])
-
Abood, Z. H., Hussain, N. M. A., Suhail, H. A., & Khalaf, S. D. (2020). Synthesis of Some New 1,5-Disubstituted Tetrazoles from 2-Aminobenzothiazole. AIP Conference Proceedings, 2290, 030033. ([Link])
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields (phospha-Mannich) reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. ([Link])
-
Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Progress in Medicinal Chemistry, 34, 343-437. ([Link])
-
Gámez-Montaño, R., et al. (2013). Tetrazoles of great interest in medicinal chemistry. Journal of the Mexican Chemical Society, 57(3), 220-226. ([Link])
-
Cárdenas-Galindo, L. E., et al. (2017). Synthesis of 1,5-disubstituted tetrazoles containing propargyl moiety. MolMod, 2017. ([Link])
-
Hussein, M., Varala, R., Kamsali, M. M., Seema, V., & Alam, M. M. (2025). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update. Mini-Reviews in Organic Chemistry. ([Link])
-
Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 44(20), 3369-3379. ([Link])
-
Wikipedia. (n.d.). Kabachnik–Fields reaction. ([Link])
-
Valdés-Martínez, J., et al. (2015). Preparation of 1,5-disubstituted tetrazoles under phase-transfer conditions. Journal of the Mexican Chemical Society, 59(1), 1-13. ([Link])
-
Baker, E. B., & Popov, A. I. (1962). Nitrogen-14 nuclear magnetic resonance study of 1,5-disubstituted tetrazoles. The Journal of Physical Chemistry, 66(7), 1201-1203. ([Link])
-
Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. ([Link])
-
Zhang, J., et al. (2020). Novel Energetic Coordination Polymers Based on 1,5-Di(nitramino)tetrazole With High Oxygen Content and Outstanding Properties: Syntheses, Crystal Structures, and Detonation Properties. Frontiers in Chemistry, 8, 597. ([Link])
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. ([Link])
-
Koldobskii, G. I., & Ostrovskii, V. A. (2003). Tetrazoles: Synthesis, structures, physico-chemical properties and application. Chemical Problems of the Development of New Materials and Technologies. ([Link])
-
Wurzenberger, M. H. H., & Klapötke, T. M. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4220. ([Link])
-
Klapötke, T. M., et al. (2002). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 41(6), 1539-1547. ([Link])
-
Bálint, E., & Keglevich, G. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(21), 7480. ([Link])
Sources
- 1. bhumipublishing.com [bhumipublishing.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. uokerbala.edu.iq [uokerbala.edu.iq]
- 7. Frontiers | Novel Energetic Coordination Polymers Based on 1,5-Di(nitramino)tetrazole With High Oxygen Content and Outstanding Properties: Syntheses, Crystal Structures, and Detonation Properties [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. sciforum.net [sciforum.net]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 13. sciforum.net [sciforum.net]
- 14. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Synthesis of 1,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 19. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts [mdpi.com]
- 23. Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of 1-benzyl-5-(chloromethyl)-1H-tetrazole: A Technical Guide to Hazards and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold with Inherent Risks
1-benzyl-5-(chloromethyl)-1H-tetrazole is a versatile heterocyclic compound that holds significant promise in medicinal chemistry and drug development. Its unique molecular architecture, featuring a stable tetrazole ring, a benzyl group, and a reactive chloromethyl moiety, makes it an attractive building block for the synthesis of a diverse range of biologically active molecules. The tetrazole ring often serves as a bioisostere for carboxylic acids and amides, enhancing metabolic stability, while the benzyl group can modulate lipophilicity and target engagement.[1] The chloromethyl group, a key functional handle, is highly susceptible to nucleophilic substitution, enabling the facile introduction of various pharmacophores and the construction of complex molecular frameworks.
Hazard Identification and Analysis: A Triad of Risks
The hazard profile of this compound can be deconstructed into three primary areas of concern: the inherent risks of the tetrazole ring, the reactivity of the chloromethyl group, and the potential for the molecule to act as an alkylating agent.
The Energetic Tetrazole Core
Tetrazole derivatives are known for their high nitrogen content and, consequently, their potential to be energetic materials. While the presence of the benzyl and chloromethyl substituents likely modulates its explosive properties compared to the parent 1H-tetrazole, the risk of rapid decomposition upon heating cannot be disregarded.[2] Thermal decomposition of tetrazoles typically proceeds with the elimination of nitrogen gas (N₂), which can lead to a rapid increase in pressure and, in confined spaces, an explosion.[3][4] The decomposition of substituted tetrazoles can be initiated by heat, friction, or mechanical shock.[2]
The Reactive Chloromethyl Group: A Potent Electrophile
The chloromethyl group is a strong electrophile, making it highly reactive towards nucleophiles. This reactivity is the cornerstone of its synthetic utility but also a significant source of its hazardous properties. Contact with nucleophilic substances, including water, alcohols, and amines, can lead to substitution reactions, potentially generating corrosive byproducts such as hydrogen chloride (HCl).
Alkylating Agent Potential and Toxicological Concerns
The presence of the reactive chloromethyl group classifies this compound as a potential alkylating agent. Alkylating agents are a class of compounds that can covalently attach alkyl groups to nucleophilic sites in biological macromolecules, most notably DNA.[5][6] This interaction can lead to DNA damage, mutations, and cytotoxicity, which is the basis for their use as anticancer agents but also the source of their toxicity to healthy cells.[7][8]
Exposure to alkylating agents can have severe health consequences, including:
-
Carcinogenicity, Mutagenicity, and Teratogenicity: Due to their ability to damage DNA, many alkylating agents are considered potential carcinogens, mutagens, and teratogens.[9]
-
Organ Toxicity: Alkylating agents can cause damage to various organs, with rapidly dividing cells being particularly susceptible.[8]
-
Severe Irritation and Burns: Direct contact with alkylating agents can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[10]
The GHS classification for the closely related compound 5-(chloromethyl)-1H-tetrazole provides a strong indication of the expected hazards for our target molecule.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[10] |
| Skin Corrosion/Irritation (Category 1B/2) | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[10] |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation[10] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[10] |
Table 1: GHS Hazard Classification for 5-(chloromethyl)-1H-tetrazole.[10]
Causality of Hazards: A Mechanistic Perspective
Understanding the "why" behind these hazards is crucial for developing effective safety protocols.
Figure 1: Logical relationship between the structural features of this compound and its associated hazards.
Field-Proven Safety Protocols and Experimental Workflows
Given the significant hazards, a multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent inhalation of any dust or vapors.
-
Ventilation: The laboratory should have a robust ventilation system with a high number of air changes per hour to ensure that any fugitive emissions are rapidly diluted and removed.[11]
-
Containment: For procedures with a higher risk of aerosol generation, such as rotary evaporation or crystallization, consider using a glove box or other forms of secondary containment.
Personal Protective Equipment (PPE): Essential Barrier Protection
A standard laboratory coat is insufficient. A comprehensive PPE ensemble is mandatory:
-
Gloves: Double gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon suspected contamination. Ensure gloves are rated for the solvents being used.
-
Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a high risk of splashes or explosions.
-
Body Protection: A chemically resistant laboratory coat or a disposable gown should be worn. Ensure that the material is appropriate for the chemicals being handled.
-
Respiratory Protection: In the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be readily available and personnel must be fit-tested and trained in its use.[12]
Figure 2: Recommended workflow for donning and doffing Personal Protective Equipment (PPE).
Synthesis and Handling Protocols: A Step-by-Step Approach
The synthesis of this compound often involves hazardous reagents such as sodium azide and thionyl chloride, which require their own specific safety protocols.[13][14] The following is a generalized protocol for handling the final product.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the fume hood is clean and uncluttered.
-
Verify that a spill kit is readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined above.
-
-
Weighing and Transfer:
-
Weigh the solid compound in a tared, sealed container within the fume hood to minimize dust generation.
-
Use a spatula or other appropriate tool for transfers. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly and with gentle swirling.
-
-
Reaction Setup:
-
Set up the reaction in the fume hood, ensuring all joints are properly sealed.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely. Avoid localized overheating.
-
Consider using a blast shield, especially for reactions at elevated temperatures or pressure.
-
-
Work-up and Purification:
-
Quench the reaction carefully, especially if reactive intermediates may be present.
-
Perform extractions and washes in the fume hood.
-
During solvent removal (e.g., rotary evaporation), ensure the vacuum trap is properly cooled to capture any volatile byproducts.
-
-
Decontamination and Waste Disposal:
-
All equipment that has come into contact with the compound must be decontaminated. A common procedure is to rinse with a suitable solvent, followed by a solution of sodium hypochlorite (bleach) to deactivate any residual alkylating agent, and then a final water rinse.
-
All waste, including contaminated PPE, solvents, and reaction residues, must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.
-
Storage and Stability
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.
-
Thermal Stability: As a tetrazole derivative, it should be considered potentially thermally unstable. Avoid prolonged storage at elevated temperatures.
Emergency Procedures: Preparedness is Paramount
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.[16]
-
Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize (with caution): For larger spills, and only if trained to do so, consider deactivating the alkylating agent with a solution of sodium thiosulfate or sodium hypochlorite. This should be done with extreme caution as the reaction may be exothermic.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the medicinal chemist. However, its utility is intrinsically linked to a profound respect for its hazardous properties. By understanding the chemical principles that underpin its reactivity and toxicity, and by implementing the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound. A proactive and informed approach to safety is not merely a procedural requirement but a fundamental pillar of scientific integrity and responsible research.
References
- Neochim, A., et al. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 118(24), 11733-11796.
-
PubChem. (n.d.). 5-Chloromethyl-1H-tetrazole. Retrieved from [Link]
-
ResearchGate. (2018). Proposed mechanism for the synthesis of 5‐substituted 1H‐tetrazoles promoted by Bu3SnOMe. Retrieved from [Link]
-
Nature. (2021). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Retrieved from [Link]
-
ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]
-
ACS Publications. (2002). Nucleophilic Aromatic Substitution Reactions of Novel 5-(2-Methoxyphenyl)tetrazole Derivatives with Organolithium Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Management guidelines for preventing exposure to antineoplastics. Retrieved from [Link]
- Google Patents. (2010). CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
-
ADDI. (2020). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Retrieved from [Link]
-
ACS Publications. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. Retrieved from [Link]
-
Glen Research. (2018). SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole (BTT). Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
ResearchGate. (2016). Alkylating Agents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Alkylating Agents. In Holland-Frei Cancer Medicine. 8th edition. Retrieved from [Link]
-
Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]
-
AccessPharmacy. (n.d.). Cytotoxic Agents. In Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 5-Benzylthio-1H-tetrazole. Retrieved from [Link]
-
ResearchGate. (2022). Decomposition products of tetrazoles. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. ashp.org [ashp.org]
- 13. CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents [patents.google.com]
- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 15. fishersci.com [fishersci.com]
- 16. www3.paho.org [www3.paho.org]
- 17. BJOC - Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor [beilstein-journals.org]
Solubility Profile of 1-benzyl-5-(chloromethyl)-1H-tetrazole in Organic Solvents: A Framework for Prediction, Determination, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 1-benzyl-5-(chloromethyl)-1H-tetrazole
Significance in Chemical Synthesis
The tetrazole ring is a key functional group in medicinal chemistry, often introduced to enhance metabolic stability and modulate physicochemical properties of a lead compound.[2] The title compound, this compound, serves as a valuable synthetic intermediate. The N-benzyl group provides protection and influences solubility, while the 5-chloromethyl substituent is a reactive handle for introducing the tetrazole scaffold into larger, more complex molecules through nucleophilic substitution. This structure is foundational for creating diverse libraries of 5-substituted tetrazole derivatives for drug discovery and materials science applications.[4][5]
Physicochemical Properties and Structural Analysis
A molecule's solubility is fundamentally dictated by its structure. This compound (Molecular Formula: C₉H₉ClN₄) possesses distinct regions of varying polarity, which govern its interactions with different solvents.[3]
-
Tetrazole Ring: This nitrogen-rich five-membered heterocycle is aromatic and highly polar. The four nitrogen atoms can act as hydrogen bond acceptors, promoting solubility in polar solvents.
-
Benzyl Group: This phenylmethyl substituent is large, nonpolar, and lipophilic. It contributes to solubility in nonpolar or moderately polar organic solvents through van der Waals forces and π-π stacking interactions.
-
Chloromethyl Group: The C-Cl bond introduces polarity, and the methylene group has nonpolar character. This group adds a reactive electrophilic site to the molecule.
The interplay between the polar tetrazole ring and the nonpolar benzyl group results in a molecule of intermediate polarity. The predicted octanol-water partition coefficient (XlogP) of 1.6 signifies a moderate degree of lipophilicity.[3] This structural duality is the key to predicting its solubility behavior.
Caption: Experimental workflow for the isothermal shake-flask solubility method.
Data Presentation
Quantitative results should be tabulated for clear comparison and record-keeping.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetonitrile | 25.0 | Experimental Value | Calculated Value |
| e.g., Toluene | 25.0 | Experimental Value | Calculated Value |
| e.g., Methanol | 25.0 | Experimental Value | Calculated Value |
| ... |
Conclusion
While published quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for strong qualitative predictions. The molecule's dual-polarity nature—conferred by its nonpolar benzyl group and polar tetrazole ring—suggests moderate to high solubility in polar aprotic and chlorinated solvents, and lower solubility in highly polar or purely nonpolar solvents. For precise quantitative data, the isothermal shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust and reproducible approach. Adherence to strict safety protocols is paramount when handling this energetic class of compounds. This guide provides the theoretical foundation and practical methodology necessary for researchers to confidently work with this compound and make informed solvent choices in their research and development endeavors.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry, University of Calgary.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). solubility experimental methods.pptx. Slideshare.
- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.
- Kumar, V., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- TCI Chemicals. (2024, October 14). SAFETY DATA SHEET: 5-(Benzylthio)-1H-tetrazole. TCI America.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol. Thermo Fisher Scientific Chemicals, Inc.
- Sigma-Aldrich. (2025, May 7).
- PubChemLite. (n.d.). 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole.
- BenchChem. (n.d.). Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide. BenchChem.
- TCI America. (2018, July 6). SAFETY DATA SHEET: 5-(Benzylthio)-1H-tetrazole. Spectrum Chemical.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic-chemistry.org.
- Unknown. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. International Journal of Chemical and Physical Sciences.
- BenchChem. (n.d.). 5-Chloromethyl-1H-Tetrazole. BenchChem.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Workhorse of Heterocyclic Synthesis: Application Notes for 1-Benzyl-5-(chloromethyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the tetrazole moiety stands out as a privileged scaffold. Its unique electronic properties and ability to act as a bioisostere for carboxylic acids have cemented its importance in drug design.[1][2] Among the plethora of tetrazole-containing building blocks, 1-benzyl-5-(chloromethyl)-1H-tetrazole emerges as a particularly versatile and reactive intermediate. The presence of a benzyl protecting group on the tetrazole nitrogen enhances its lipophilicity and allows for selective reactions, while the highly reactive chloromethyl group at the 5-position serves as a powerful electrophilic handle for the introduction of the tetrazole core into a wide array of molecular frameworks.
This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, offering insights honed from practical experience to empower researchers in their synthetic endeavors.
The Strategic Advantage of this compound
The utility of this reagent is rooted in its distinct structural features. The benzyl group offers steric bulk and improved solubility in organic solvents, often simplifying purification processes. More critically, it directs alkylation reactions to other nucleophilic centers within a molecule, preventing unwanted side reactions at the tetrazole nitrogen. The chloromethyl group, a classic alkylating agent, readily participates in nucleophilic substitution reactions with a wide range of heteroatoms, making it an ideal tool for constructing complex heterocyclic systems.
Synthesis of this compound: A Two-Step Approach
A reliable and scalable synthesis of the title compound can be envisioned through a two-step sequence, commencing with the formation of a hydroxymethyl intermediate, followed by a robust chlorination protocol. This approach, analogous to the synthesis of similar chloromethylated heterocycles, offers a practical route for laboratory-scale preparation.[3]
Workflow for the Synthesis of this compound
Caption: A two-step synthetic route to the target compound.
Protocol 1: Synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-tetrazole
This protocol is adapted from a Passerini-type three-component reaction, which provides a convergent and efficient route to α-hydroxymethyltetrazoles.[4] The use of trimethylsilyl azide is a safer alternative to the highly toxic and explosive hydrazoic acid.
Materials:
-
Benzyl isocyanide
-
Paraformaldehyde
-
Trimethylsilyl azide (TMSN₃)
-
Toluene/Water (9:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzyl isocyanide (1.0 eq) and paraformaldehyde (2.0 eq) in a toluene/water (9:1) mixture, add trimethylsilyl azide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 1-benzyl-5-(hydroxymethyl)-1H-tetrazole.
Expert Insights: The biphasic toluene/water solvent system has been shown to be effective in promoting this type of multicomponent reaction, often leading to higher yields compared to single-phase systems.[5] The slight excess of paraformaldehyde and TMSN₃ ensures complete consumption of the starting isocyanide.
Protocol 2: Chlorination of 1-Benzyl-5-(hydroxymethyl)-1H-tetrazole
The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation. For substrates sensitive to acidic conditions, a milder, neutral method employing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) can be utilized.[6]
Method A: Using Thionyl Chloride
Materials:
-
1-Benzyl-5-(hydroxymethyl)-1H-tetrazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1-benzyl-5-(hydroxymethyl)-1H-tetrazole (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Trustworthiness: This is a standard and reliable method for the chlorination of benzylic alcohols. The basic workup is crucial to neutralize the excess thionyl chloride and the HCl generated during the reaction.
Method B: Using 2,4,6-Trichloro-1,3,5-triazine (TCT) - For Acid-Sensitive Substrates
Materials:
-
1-Benzyl-5-(hydroxymethyl)-1H-tetrazole
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 1-benzyl-5-(hydroxymethyl)-1H-tetrazole (1.0 eq) in anhydrous DMSO, add TCT (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Expertise & Experience: This method is particularly advantageous for its mild, neutral conditions and rapid reaction times, making it suitable for substrates with acid-labile functional groups.[6]
Applications in Heterocyclic Synthesis: A Gateway to Molecular Diversity
The primary utility of this compound lies in its ability to act as a potent electrophile in SN2 reactions, enabling the facile introduction of the (1-benzyl-1H-tetrazol-5-yl)methyl moiety onto a variety of nucleophiles.
Application Workflow: N-Alkylation of Heterocycles
Caption: General workflow for N-alkylation of heterocycles.
Protocol 3: N-Alkylation of Pyrazoles
This protocol provides a general procedure for the N-alkylation of pyrazoles, a reaction that can be adapted for various substituted pyrazole starting materials.[7] The regioselectivity of the alkylation (N1 vs. N2) will depend on the substitution pattern of the pyrazole ring.
Materials:
-
Substituted pyrazole (e.g., 4-phenyl-1H-pyrazole)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of the pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated pyrazole regioisomers.
Authoritative Grounding: The use of a strong base like NaH in an aprotic polar solvent like DMF is a standard and effective method for the deprotonation of N-H bonds in heterocycles, facilitating subsequent alkylation.[7] For less acidic pyrazoles or when milder conditions are desired, K₂CO₃ in acetonitrile or DMF can be employed.
| Heterocycle | Base/Solvent | Expected Product |
| Pyrazole | NaH / DMF | 1-((1-Benzyl-1H-tetrazol-5-yl)methyl)-1H-pyrazole |
| Imidazole | K₂CO₃ / Acetonitrile | 1-((1-Benzyl-1H-tetrazol-5-yl)methyl)-1H-imidazole |
| 1,2,4-Triazole | K₂CO₃ / DMF | Mixture of 1- and 4-alkylated products |
Protocol 4: Synthesis of Tetrazolyl-Thioethers
The reactive chloromethyl group readily undergoes substitution with sulfur nucleophiles, providing access to a variety of thioethers. This protocol is adapted from general methods for the synthesis of benzyl thioethers.[8]
Materials:
-
A thiol (e.g., thiophenol)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of the thiol (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired thioether.
Causality Behind Experimental Choices: The use of a base like K₂CO₃ is essential to deprotonate the thiol, generating the more nucleophilic thiolate anion, which then displaces the chloride from the tetrazole reagent.
Protocol 5: Synthesis of 1-Benzyl-5-(azidomethyl)-1H-tetrazole
The chloromethyl group can be easily converted to an azidomethyl group, a versatile functional handle for "click" chemistry and other transformations.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1-benzyl-5-(azidomethyl)-1H-tetrazole, which can often be used in the next step without further purification.
Trustworthiness: This is a standard SN2 reaction and a highly reliable method for converting alkyl chlorides to azides. The resulting azidomethyl tetrazole is a valuable precursor for the synthesis of triazoles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Conclusion
This compound is a cornerstone reagent for the construction of complex, tetrazole-containing molecules. Its straightforward synthesis and high reactivity make it an invaluable tool for medicinal chemists and synthetic organic chemists alike. The protocols detailed herein provide a solid foundation for the preparation and application of this versatile building block, empowering researchers to explore new frontiers in heterocyclic chemistry and drug discovery. By understanding the principles behind these procedures, scientists can confidently adapt and optimize these methods to suit their specific synthetic goals.
References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available from: [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available from: [Link]
- Process for the preparation of 5-substituted 1-alkyltetrazoles. Google Patents.
-
Benzyl thioether formation merging copper catalysis. National Institutes of Health. Available from: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem.com. Available from: [Link]
-
Synthesis of 1-benzylideneamino-5-mercapto-1H-tetrazole. PrepChem.com. Available from: [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ResearchGate. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. Available from: [Link]
-
A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. Available from: [Link]
- Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds. Google Patents.
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. Available from: [Link]
-
N-alkylation of heterocycles under conventional heating, simultaneous... ResearchGate. Available from: [Link]
-
Synthesis and regioselective N- and O-alkylation of 1H- or 3H-[3][7][9]triazolo[4,5-d]pyrimidine- 5,7(4H,6H)-diones (8-azaxanthine). Okayama University Scientific Achievement Repository. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available from: [Link]
-
5-(4-Chlorobenzyl)-1H-tetrazole. ResearchGate. Available from: [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available from: [Link]
-
5-Benzyl-1H-tetrazole. PubChem. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 5-Benzyl-1H-tetrazole synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Benzyl-5-(chloromethyl)-1H-tetrazole as a Versatile Building Block for Medicinal Chemistry
Introduction: The Privileged Role of Tetrazoles in Drug Discovery
The tetrazole ring is a foundational scaffold in modern medicinal chemistry, despite not being found in natural products.[1] Its prominence stems from its remarkable ability to serve as a metabolically stable bioisostere of the carboxylic acid group, a common pharmacophore that often suffers from poor membrane permeability and rapid metabolism.[2][3][4] By replacing a carboxylic acid with a 5-substituted-1H-tetrazole, medicinal chemists can preserve the acidic nature and key binding interactions while improving critical drug-like properties such as lipophilicity and metabolic stability.[2][3][5] This strategy has been exceptionally successful, with the tetrazole moiety now present in over 20 FDA-approved drugs, including the blockbuster antihypertensive agent Losartan.[1][2][4]
To facilitate the exploration of this valuable chemical space, the development of versatile and reactive building blocks is paramount. 1-Benzyl-5-(chloromethyl)-1H-tetrazole has emerged as a particularly useful intermediate. This reagent features two key functionalities:
-
A Reactive Electrophilic Site: The 5-(chloromethyl) group is an excellent electrophile, primed for facile nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the tetrazole scaffold to a wide array of molecules bearing nucleophilic groups (amines, thiols, phenols, etc.).
-
A Stable Protecting Group: The N1-benzyl group provides robust protection for the tetrazole ring, preventing unwanted side reactions during synthesis and ensuring regiochemical control. It can be removed in later synthetic steps if the free 1H-tetrazole is desired.
This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application in the synthesis of diverse molecular scaffolds for drug discovery programs.
Reagent Profile and Handling
Before utilization, it is crucial to understand the fundamental properties and safety considerations for this building block.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₉ClN₄ | [6][7] |
| Molecular Weight | 208.65 g/mol | [7] |
| CAS Number | 83333-33-7 | [7] |
| Appearance | White to off-white solid (predicted) | - |
| SMILES | C1=CC=C(C=C1)CN2C(=NN=N2)CCl | [6] |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Keep the container tightly sealed.
-
As a reactive alkylating agent, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
Synthesis of the Building Block
The preparation of this compound is typically achieved in a two-step sequence starting from readily available chloroacetonitrile. The first step is a classic [3+2] cycloaddition to form the tetrazole ring, followed by N-alkylation with benzyl bromide.[8]
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of 5-(chloromethyl)-1H-tetrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloroacetonitrile (1.0 eq) and sodium azide (1.2 eq) in dimethylformamide (DMF, ~3 M).
-
Causality: DMF is an excellent polar aprotic solvent for this reaction, solubilizing the reagents and facilitating the cycloaddition. Sodium azide is a safe and effective source of the azide anion.[8]
-
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the chloroacetonitrile spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water and acidify to pH 2-3 with concentrated HCl.
-
Causality: Acidification protonates the tetrazolide anion, causing the product to precipitate out of the aqueous solution.
-
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-(chloromethyl)-1H-tetrazole.[9] The product can be used in the next step without further purification.
Protocol 2.2: Synthesis of this compound
-
Reaction Setup: Suspend 5-(chloromethyl)-1H-tetrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in acetonitrile (~0.5 M) in a round-bottom flask with a stirrer and reflux condenser.
-
Causality: K₂CO₃ is a mild base used to deprotonate the tetrazole, forming the nucleophilic tetrazolide anion. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions.
-
-
Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts (potassium bromide and excess potassium carbonate). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Core Application: A Platform for Nucleophilic Substitution
The primary utility of this building block is to serve as an electrophile in SN2 reactions. It readily reacts with a variety of soft and hard nucleophiles at the chloromethyl position to generate a diverse library of 1,5-disubstituted tetrazoles.
Caption: General scheme for nucleophilic substitution reactions.
The choice of base and solvent is critical and depends on the pKa of the incoming nucleophile.
| Nucleophile Class | Typical Base | Common Solvents | Temp. (°C) |
| Primary/Secondary Amines | K₂CO₃, Et₃N | Acetonitrile, Dioxane, DMF | 25 - 80 |
| Thiols | K₂CO₃, NaH | DMF, THF, Acetonitrile | 0 - 50 |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 50 - 100 |
| Alcohols | NaH, KHMDS | THF, Dioxane | 25 - 70 |
Detailed Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point for derivatization. Optimization may be required for specific substrates.
Caption: General experimental workflow for derivatization.[10]
Protocol 4.1: General Procedure for Reaction with Amines (N-Alkylation)
-
Reaction Setup: Dissolve the desired amine (1.1 eq) in acetonitrile (0.3 M) in a round-bottom flask. Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: The base neutralizes the HCl by-product that forms during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a stronger base or more polar solvent like DMF may be required.
-
-
Reagent Addition: Add a solution of this compound (1.0 eq) in a minimum amount of acetonitrile.
-
Reaction: Stir the mixture at 60-80 °C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Filter the solid K₂CO₃ and KCl by-product. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate or dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final product by silica gel column chromatography.
Protocol 4.2: General Procedure for Reaction with Thiols (S-Alkylation)
-
Reaction Setup: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add the thiol (1.1 eq) at room temperature. Stir for 15 minutes to generate the thiolate anion.
-
Causality: Thiols are more acidic than amines, and the thiolate anion is a very soft and potent nucleophile, ideal for SN2 reactions.[11] This reaction often proceeds rapidly at room temperature.
-
-
Reagent Addition: Add a solution of this compound (1.0 eq) in DMF.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography or recrystallization to obtain the desired thioether.[12]
Characterization of Products
Validation of the final product structure is essential. A combination of spectroscopic methods should be employed. For a hypothetical product, 1-benzyl-5-((phenylamino)methyl)-1H-tetrazole , formed from the reaction with aniline:
-
¹H NMR: Expect to see characteristic peaks for the benzyl group protons (~7.3 ppm, multiplet, 5H; ~5.6 ppm, singlet, 2H for N-CH₂). A new singlet for the methylene bridge connecting to the aniline nitrogen would appear (~4.5 ppm, 2H), along with the aromatic protons of the aniline moiety. The disappearance of the chloromethyl singlet (originally ~4.8 ppm) is a key indicator of reaction completion.
-
¹³C NMR: The carbon of the chloromethyl group (~35-40 ppm) will shift downfield upon substitution. The C5 carbon of the tetrazole ring typically appears around ~150-155 ppm.[8]
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C-Cl stretch and the appearance of N-H stretches (if applicable) in the product.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal tool for introducing the bioisosterically important tetrazole moiety into lead compounds. The protocols outlined in this guide provide a robust framework for researchers to efficiently generate diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. The strategic use of this reagent enables the systematic exploration of structure-activity relationships, ultimately aiding in the design of safer and more effective therapeutics.[5][13]
References
-
Jawad, A. A., Jber, N. R., Rasool, B. S., & Abbas, A. K. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. ResearchGate. [Link]
-
Tetrazole: A Versatile Bioisostere in Drug Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Institutes of Health. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central, National Institutes of Health. [Link]
-
What is the role of bioisosterism in drug design? (2025-05-21). Patsnap Synapse. [Link]
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (n.d.). Open Access Journals. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein-Institut. [Link]
-
1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. (n.d.). PubChemLite. [Link]
-
Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. (n.d.). PrepChem.com. [Link]
-
Perez-Medrano, A., et al. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. PubMed. [Link]
-
Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. (2025-08-08). ResearchGate. [Link]
-
Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central, National Institutes of Health. [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). IJRAR. [Link]
-
5-Chloromethyl-1H-Tetrazole. (n.d.). PubChem. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]
- 7. This compound [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Chloromethyl-1H-Tetrazole | C2H3ClN4 | CID 12205080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
The Strategic Application of 1-Benzyl-5-(chloromethyl)-1H-tetrazole in Active Pharmaceutical Ingredient (API) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the tetrazole moiety stands out as a privileged scaffold.[1][2] Frequently employed as a bioisostere for the carboxylic acid group, it enhances the lipophilicity, metabolic stability, and overall pharmacological profile of drug candidates.[1] Among the various functionalized tetrazoles, 1-benzyl-5-(chloromethyl)-1H-tetrazole has emerged as a highly valuable and reactive intermediate. The strategic placement of a benzyl protecting group on the tetrazole ring and a reactive chloromethyl handle at the 5-position makes it an ideal building block for the synthesis of complex APIs, most notably in the 'sartan' class of angiotensin II receptor antagonists used to treat hypertension.[3]
This guide provides an in-depth exploration of the applications of this compound in API synthesis. It will detail the synthetic rationale, provide step-by-step protocols for its synthesis and key reactions, and explain the critical deprotection step to yield the final active molecule.
Core Principles of Application: The Benzyl Group as a Strategic Protector
The utility of this compound hinges on the dual functionality imparted by its substituents. The benzyl group serves as a robust protecting group for the tetrazole's acidic N-H proton. This is crucial for preventing unwanted side reactions during subsequent synthetic steps, particularly those involving strong bases or nucleophiles. The benzyl group is stable under a variety of reaction conditions but can be selectively removed in the final stages of a synthesis, typically through catalytic hydrogenation.[4][5][6][7]
The chloromethyl group, on the other hand, is a reactive electrophile. It readily participates in nucleophilic substitution reactions, allowing for the covalent linkage of the benzyl-tetrazole moiety to other molecular scaffolds. This alkylation reaction is the cornerstone of its application in building the complex architectures of modern APIs.
Synthetic Protocol I: Preparation of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding hydroxymethyl precursor. This method offers a reliable and scalable route to this key intermediate.
Step 1: Synthesis of 1-Benzyl-5-(hydroxymethyl)-1H-tetrazole
This initial step involves the construction of the benzyl-protected hydroxymethyl tetrazole. While various methods exist for tetrazole synthesis, a common approach involves the Passerini three-component reaction (PT-3CR) of benzyl isocyanide, paraformaldehyde, and an azide source.[1]
Reaction Scheme:
Caption: Synthesis of the hydroxymethyl intermediate.
Experimental Protocol:
-
To a stirred solution of benzyl isocyanide (1.0 eq) and paraformaldehyde (2.0 eq) in a toluene/water (9:1) solvent system, add trimethylsilyl azide (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-benzyl-5-(hydroxymethyl)-1H-tetrazole.
| Parameter | Value | Reference |
| Solvents | Toluene, Water | [1] |
| Reagents | Benzyl isocyanide, Paraformaldehyde, Trimethylsilyl azide | [1] |
| Temperature | 80 °C | [1] |
| Typical Yield | ~90% | [1] |
Step 2: Chlorination to this compound
The conversion of the hydroxymethyl group to a chloromethyl group is a standard transformation, often achieved using thionyl chloride or a similar chlorinating agent.[8] This step activates the molecule for subsequent alkylation reactions.
Experimental Protocol:
-
Dissolve 1-benzyl-5-(hydroxymethyl)-1H-tetrazole (1.0 eq) in anhydrous dichloromethane in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
| Parameter | Value | Reference |
| Solvent | Dichloromethane | [8] |
| Reagent | Thionyl Chloride | [8] |
| Temperature | 0 °C to Reflux | [8] |
| Typical Yield | >90% | Analogous reactions suggest high yields. |
Synthetic Protocol II: Application in API Synthesis via N-Alkylation
A primary application of this compound is the N-alkylation of heterocyclic cores, a key step in the synthesis of many APIs.[9][10] The following protocol outlines a general procedure for the N-alkylation of an imidazole derivative, a common structural motif in pharmaceuticals.
Reaction Workflow:
Caption: General workflow for API synthesis.
Experimental Protocol: N-Alkylation
-
To a solution of the imidazole-containing API intermediate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate or cesium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazole nitrogen.
-
Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the benzyl-protected API.
| Parameter | Value | Reference |
| Solvents | DMF, Acetonitrile | [9][10] |
| Base | K₂CO₃, Cs₂CO₃ | [9][10] |
| Temperature | 60-80 °C | [9][10] |
| Typical Yield | 70-90% | Dependent on substrate. |
Synthetic Protocol III: The Crucial Debenzylation Step
The final step in the synthesis is the removal of the benzyl protecting group to unmask the free tetrazole ring, which is often essential for the biological activity of the API. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, offering excellent functional group tolerance.[4][5][6][7][11]
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Dissolve the benzyl-protected API (1.0 eq) in a suitable solvent, typically methanol or ethanol.
-
To this solution, add a hydrogen donor such as ammonium formate (5-10 eq).[4][5]
-
Carefully add the catalyst, palladium on barium sulfate (Pd/BaSO₄, Rosenmund catalyst, 5-10 mol %).[4] Palladium on carbon (Pd/C) can also be used.[6][11]
-
Heat the reaction mixture to reflux and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation by adjusting the pH to isolate the final API.
| Parameter | Value | Reference |
| Catalyst | Pd/BaSO₄ or Pd/C | [4][6] |
| Hydrogen Donor | Ammonium Formate | [4][5] |
| Solvent | Methanol, Ethanol | [4] |
| Temperature | Reflux | [4] |
| Typical Yield | >90% | [4] |
Conclusion: A Key Enabler in Complex Molecule Synthesis
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its carefully orchestrated functionalities—a stable protecting group and a reactive handle—provide a reliable and efficient means of incorporating the crucial tetrazole moiety into complex API structures. The protocols outlined in this guide, grounded in established chemical principles, offer a framework for leveraging this versatile building block in the pursuit of novel and improved therapeutics. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the importance of such well-defined synthetic intermediates will undoubtedly increase.
References
- Reddy, K. S., et al. (2011). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst.
- Bieg, T., & Szeja, W. (1985).
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, e202400388.
- Google Patents. (n.d.). A kind of synthetic method of Fimasartan.
- Dömling, A., et al. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 16, 85-96.
- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459.
- Google Patents. (n.d.). Fimasartan intermediate preparation method.
-
Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for Preparation of Fimasartan and Intermediate for Preparing the Same.
-
Lebel, H., & Reynard, G. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed. Retrieved from [Link]
- Ramezani, A., et al. (2023). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Advances, 13(35), 24584-24594.
-
Ramezani, A., et al. (2023). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Publishing. Retrieved from [Link]
- Medina-Franco, J. L., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 26(1), 2-20.
- Attaryan, O. S., et al. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8), 1747-1749.
- Al-Tel, T. H., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2691-2697.
- Wang, X., et al. (2023). One-Pot Alkylation–Sulfonylation of Diphenol. Molecules, 28(22), 7599.
-
Lebel, H., & Reynard, G. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. PubMed. Retrieved from [Link]
- Bouasla, R., et al. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2022(3), M1437.
- Google Patents. (n.d.). Synthesis method of valsartan.
- Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924.
- Google Patents. (n.d.). Synthesis method of valsartan.
- Google Patents. (n.d.). Process for producing biphenyl-tetrazole compounds.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Application Notes & Protocols: Synthetic Derivatization of 1-Benzyl-5-(chloromethyl)-1H-tetrazole
Abstract: This document provides a detailed guide to the synthetic derivatization of 1-benzyl-5-(chloromethyl)-1H-tetrazole, a versatile building block in medicinal chemistry and drug discovery. We delve into the core principles governing its reactivity and present field-proven, step-by-step protocols for its conversion into a variety of functionalized derivatives, including azides, thioethers, and amines. The protocols are designed for reproducibility and scalability, with an emphasis on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Foundational Principles: The Strategic Value of this compound
The tetrazole moiety is a cornerstone in modern medicinal chemistry, widely recognized as a bioisostere for the carboxylic acid group.[1][2][3] This substitution can enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic profiles, making tetrazole-containing compounds highly sought after in drug development.[3][4]
This compound emerges as a particularly strategic starting material for several key reasons:
-
The 1-Benzyl Group: This group serves as a stable, lipophilic protecting group for the N1 position of the tetrazole ring, preventing unwanted side reactions and ensuring regiochemical control during subsequent modifications.
-
The 5-(Chloromethyl) Group: This is the primary reactive center of the molecule. The chlorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack.[5] This reactivity is the gateway to introducing a vast array of chemical diversity.
The derivatization of this compound predominantly proceeds via nucleophilic substitution (S_N) reactions at the chloromethyl carbon. The choice between an S_N1 or S_N2 pathway is influenced by the nucleophile, solvent, and reaction conditions, but the outcome remains the displacement of the chloride to form a new carbon-nucleophile bond.[5]
Figure 1: A generalized workflow illustrating the derivatization of this compound via nucleophilic substitution to access diverse chemical scaffolds.
Core Protocol: Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution
Phase-transfer catalysis (PTC) is an exceptionally powerful technique for reacting water-soluble or solid-phase nucleophiles with organic-soluble electrophiles like our title compound.[6][7][8] It avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents. A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the nucleophile, shuttling it into the organic phase where the reaction can occur.[7][9]
Figure 2: The catalytic cycle in a solid-liquid phase-transfer system. The catalyst (Q⁺) transports the nucleophile (Nu⁻) into the organic phase to react.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-5-(azidomethyl)-1H-tetrazole
Principle: This protocol describes the direct conversion of the chloromethyl group to an azidomethyl group using sodium azide. The resulting azide is a high-energy functional group and a versatile precursor for "click chemistry" (Huisgen cycloaddition) or for reduction to a primary amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Sodium Azide (NaN₃) | Reagent Grade, >99% | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade, >98% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | In-house |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.09 g, 10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add N,N-Dimethylformamide (DMF, 40 mL), sodium azide (0.98 g, 15.0 mmol, 1.5 equiv), and tetrabutylammonium bromide (0.16 g, 0.5 mmol, 0.05 equiv).
-
Reaction: Stir the mixture at room temperature (approx. 25 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material will have a higher R_f than the more polar azide product.
-
Work-up - Quenching: Once the reaction is complete, pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL). This removes residual DMF and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 1-benzyl-5-(azidomethyl)-1H-tetrazole, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate). The product is typically a colorless oil or a low-melting solid.
Protocol 2: Synthesis of 1-Benzyl-5-((benzylthio)methyl)-1H-tetrazole
Principle: This protocol details the formation of a thioether linkage, a common motif in pharmacologically active molecules.[10][11] The reaction utilizes benzyl mercaptan as the nucleophile under basic, phase-transfer conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Benzyl Mercaptan (Phenylmethanethiol) | >99% | Acros Organics |
| Potassium Carbonate (K₂CO₃), fine powder | Anhydrous, >99% | Fisher Scientific |
| Tetrabutylammonium Bromide (TBAB) | Reagent Grade, >98% | Acros Organics |
| Acetonitrile (ACN) | Anhydrous, >99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (4.17 g, 20.0 mmol, 1.0 equiv), finely powdered potassium carbonate (4.15 g, 30.0 mmol, 1.5 equiv), and TBAB (0.32 g, 1.0 mmol, 0.05 equiv) in acetonitrile (100 mL).
-
Nucleophile Addition: Add benzyl mercaptan (2.61 mL, 22.0 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The formation of the less polar thioether product will be indicated by a new spot with a higher R_f value.
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and wash with deionized water (2 x 50 mL) to remove any remaining salts and TBAB.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford 1-benzyl-5-((benzylthio)methyl)-1H-tetrazole as a white solid.[11][12]
Protocol 3: Synthesis of N-((1-Benzyl-1H-tetrazol-5-yl)methyl)aniline
Principle: This protocol demonstrates the direct S_N2 reaction with an amine nucleophile. A slight excess of the amine is used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Aniline | ReagentPlus®, >99% | Sigma-Aldrich |
| Triethylamine (TEA) | >99.5% | Fisher Scientific |
| Toluene | Anhydrous, >99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| 1 M Hydrochloric Acid (HCl) | N/A | In-house |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | In-house |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: Dissolve this compound (1.05 g, 5.0 mmol, 1.0 equiv) in anhydrous toluene (25 mL) in a 50 mL round-bottom flask.
-
Reagent Addition: Add aniline (0.55 mL, 6.0 mmol, 1.2 equiv) followed by triethylamine (0.84 mL, 6.0 mmol, 1.2 equiv). The triethylamine serves as an acid scavenger.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (2:1 Hexanes:Ethyl Acetate).
-
Work-up - Cooling and Filtration: Cool the reaction mixture to room temperature. A precipitate of triethylamine hydrochloride may form. Dilute with ethyl acetate (50 mL) and filter if necessary, or proceed directly to washing.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 25 mL) to remove excess aniline and triethylamine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure N-((1-benzyl-1H-tetrazol-5-yl)methyl)aniline.
Summary of Derivatization Strategies
The following table summarizes typical reaction conditions for various nucleophiles, providing a quick-reference for expanding the chemical library based on the this compound scaffold.
| Nucleophile Class | Example Nucleophile | Base (if needed) | Catalyst (if needed) | Solvent | Temp. (°C) | Expected Yield Range |
| Azide | Sodium Azide | N/A | TBAB | DMF | 25 | 85-95% |
| Thiols | Thiophenol | K₂CO₃ | TBAB | Acetonitrile | 60 | 80-90% |
| Alcohols/Phenols | Phenol | K₂CO₃ | TBAB | Acetonitrile | 80 | 70-85% |
| Amines (1°/2°) | Piperidine | Triethylamine | N/A | Toluene | 80 | 75-90% |
| Carboxylates | Sodium Acetate | N/A | TBAB | DMF | 80 | 65-80% |
References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). ResearchGate. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). National Institutes of Health (NIH). [Link]
-
Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. (n.d.). ResearchGate. [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). ACS Publications. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry. [Link]
-
Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. (2018). National Institutes of Health (NIH). [Link]
-
Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. (n.d.). PrepChem.com. [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. (n.d.). ResearchGate. [Link]
-
METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE. (2017). European Patent Office. [Link]
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). PubMed Central. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (1990). Synthetic Communications. [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (2022). Journal of Ovonic Research. [Link]
-
A novel approach for the synthesis of 5-substituted-1H-tetrazoles. (2013). SciELO. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTCOrganics.com. [Link]
-
Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). (n.d.). ResearchGate. [Link]
-
Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... (n.d.). ResearchGate. [Link]
-
Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. (2022). Wiley Online Library. [Link]
-
Molecular unit of 1‐benzyl‐1H‐tetrazole‐5‐thiol. Ellipsoids are drawn... (n.d.). ResearchGate. [Link]
-
Phase‐Transfer Catalyzed Alkylation and Cycloalkylation of 3‐Substituted‐1H‐pyrazol‐2‐in‐5‐ones in the Absence or Presence of Carbon Disulfide. (2010). ResearchGate. [Link]
-
Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride. (n.d.). ijc.iaurasht.ac.ir. [Link]
- Process for the production of 1-substituted-5(4H)-tetrazolinones. (1995).
- Process for the preparation of 5-substituted 1-alkyltetrazoles. (2011).
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). MDPI. [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2021). MDPI. [Link]
-
5-Benzyl-1H-tetrazole. (n.d.). PubChem. [Link]
-
5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). (2017). ResearchGate. [Link]
-
Synthesis of A. 5-Benzylthio-1H-tetrazole. (n.d.). PrepChem.com. [Link]
-
Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2018). PubMed Central. [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). Semantic Scholar. [Link]
-
Tetrazoles via Multicomponent Reactions. (2019). National Institutes of Health (NIH). [Link]
-
UV-Induced Tetrazole-Thiol Reaction for Polymer Conjugation and Surface Functionalization. (2015). PubMed. [Link]
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI. [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
- 9. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent | Semantic Scholar [semanticscholar.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. pnrjournal.com [pnrjournal.com]
- 12. prepchem.com [prepchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Benzyl-5-(chloromethyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions involving 1-benzyl-5-(chloromethyl)-1H-tetrazole, a versatile building block in medicinal chemistry and materials science. The content herein is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to adeptly utilize this reagent and its derivatives in their synthetic endeavors.
Introduction: The Strategic Importance of the this compound Synthon
The tetrazole ring is a key pharmacophore in modern drug discovery, often serving as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and lipophilicity.[1] The this compound moiety, in particular, presents a reactive electrophilic center at the chloromethyl group, making it an excellent substrate for SN2 reactions. This allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization. The benzyl group at the N1 position of the tetrazole ring provides steric bulk and modulates the electronic properties of the heterocyclic system, influencing its reactivity and the physicochemical properties of the resulting derivatives.
Synthesis of the Starting Material: this compound
Protocol 1: Synthesis of this compound
This two-step procedure involves the synthesis of the amine precursor followed by a Sandmeyer-type reaction and chlorination.
Step 1: Synthesis of 1-Benzyl-5-amino-1H-tetrazole
-
Reaction Scheme:
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend sodium hydride (1.24 g, 52.9 mmol, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
To this suspension, add dried 5-aminotetrazole (1.5 g, 17.6 mmol) portion-wise at room temperature, ensuring the temperature does not rise significantly.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add benzyl chloride (2.03 mL, 17.6 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol to yield 1-benzyl-5-amino-1H-tetrazole as a white solid.[2]
-
-
Expected Yield: ~80%[2]
-
Characterization Data (1-Benzyl-5-amino-1H-tetrazole):
Step 2: Synthesis of this compound
This step is analogous to the chlorination of hydroxymethyl imidazoles and tetrazoles.[3]
-
Reaction Scheme:
-
Procedure:
-
The synthesis of the hydroxymethyl intermediate from the amino group can be achieved via a Sandmeyer-type reaction, which is a standard transformation.
-
Dissolve 1-benzyl-5-(hydroxymethyl)-1H-tetrazole in a suitable anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add thionyl chloride (SOCl₂) dropwise to the stirred solution. An excess of thionyl chloride is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.[3]
-
Nucleophilic Substitution Reactions: A Gateway to Functionalized Tetrazoles
The chloromethyl group of this compound is a potent electrophile, readily undergoing SN2 displacement with a variety of nucleophiles. The electron-withdrawing nature of the tetrazole ring enhances the electrophilicity of the adjacent carbon atom, facilitating the substitution reaction.
Reaction with Amine Nucleophiles
The reaction with primary and secondary amines provides a straightforward route to 1-benzyl-5-(aminomethyl)-1H-tetrazole derivatives, which are valuable scaffolds in medicinal chemistry.
-
General Reaction Scheme:
Figure 1: General scheme for the reaction with amines.
-
Protocol 2: Synthesis of N-((1-Benzyl-1H-tetrazol-5-yl)methyl)benzamide (as an example of amine substitution followed by acylation)
-
To a solution of N-((tetrazol-5-yl)methyl)benzamide (10 mmol) in anhydrous acetone (25 mL), add potassium carbonate (K₂CO₃, 11 mmol) and stir for 15 minutes.
-
Add benzyl bromide (10 mmol) to the mixture. (Note: This protocol describes the benzylation of a pre-functionalized tetrazole, but the reverse reaction with this compound and an amine would proceed under similar conditions).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Evaporate the solvent, and take up the residue in ethyl acetate.
-
Wash the organic layer three times with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.[4]
-
-
Key Considerations for Amine Substitution:
-
Base: A non-nucleophilic base such as potassium carbonate or triethylamine is typically used to neutralize the HCl generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or acetone are suitable for this reaction.
-
Over-alkylation: With primary amines, there is a possibility of over-alkylation to form the tertiary amine. Using a slight excess of the primary amine can help to minimize this side reaction.[5]
-
Reaction with Thiol Nucleophiles
Thiol nucleophiles react readily with this compound to form thioether derivatives. These compounds have applications in various fields, including coordination chemistry and materials science.
-
General Reaction Scheme:
Figure 2: General scheme for the reaction with thiols.
-
Protocol 3: General Procedure for Thioether Synthesis
-
In a round-bottom flask, dissolve the thiol (1.1 equivalents) in a suitable solvent such as THF or DMF.
-
Add a base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) and stir the mixture at room temperature for 30 minutes to generate the thiolate anion.
-
Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Reaction with Phenol Nucleophiles (Williamson Ether Synthesis)
The reaction with phenols or other alcohols proceeds via a Williamson ether synthesis to afford the corresponding ether derivatives. This reaction typically requires a base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.
-
General Reaction Scheme:
Figure 3: General scheme for the Williamson ether synthesis.
-
Protocol 4: General Procedure for Williamson Ether Synthesis
-
In a round-bottom flask, dissolve the phenol (1.1 equivalents) in a polar aprotic solvent such as acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2 equivalents) or sodium hydride (NaH, 1.2 equivalents).
-
Stir the mixture at room temperature or with gentle heating for 30-60 minutes to form the phenoxide.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Mechanistic Insights: The SN2 Reaction Pathway
The nucleophilic substitution reactions of this compound proceed through a classic SN2 (bimolecular nucleophilic substitution) mechanism.
Figure 4: The SN2 mechanism for nucleophilic substitution.
-
Key Features of the SN2 Reaction:
-
Concerted Mechanism: The bond formation between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-chlorine bond.
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride).
-
Inversion of Stereochemistry: If the carbon atom were a stereocenter, the reaction would proceed with an inversion of configuration.
-
Rate Law: The reaction is bimolecular, with the rate depending on the concentration of both the substrate and the nucleophile: Rate = k[Substrate][Nucleophile].
-
-
Influence of the 1-Benzyl-1H-tetrazole Moiety:
-
Electronic Effect: The tetrazole ring is a strongly electron-withdrawing group. This property increases the partial positive charge on the adjacent methylene carbon, making it more susceptible to nucleophilic attack and thus accelerating the SN2 reaction.
-
Steric Effect: The 1-benzyl group introduces some steric hindrance, but it is sufficiently removed from the reaction center (the methylene carbon) so as not to significantly impede the approach of most nucleophiles.
-
Data Summary
The following table summarizes the expected outcomes for the nucleophilic substitution reactions of this compound with various nucleophiles. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
| Nucleophile | Product Type | Typical Base | Typical Solvent | Expected Yield |
| Primary Amine (RNH₂) | Secondary Amine | K₂CO₃, Et₃N | DMF, Acetone | Good to Excellent |
| Secondary Amine (R₂NH) | Tertiary Amine | K₂CO₃, Et₃N | DMF, Acetone | Good to Excellent |
| Thiol (RSH) | Thioether | NaH, K₂CO₃ | THF, DMF | Good to Excellent |
| Phenol (ArOH) | Aryl Ether | K₂CO₃, NaH | Acetone, DMF | Good to Excellent |
Safety and Handling
-
This compound: As a reactive alkylating agent, this compound should be handled with care. It is likely to be a skin and eye irritant and may be harmful if inhaled or swallowed.
-
Thionyl Chloride: Corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood.
-
Sodium Hydride: Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area, preferably a fume hood.
Characterization of Products
The successful synthesis of the desired products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the chloromethyl singlet and the appearance of a new singlet or multiplet for the methylene group adjacent to the nucleophile is a key indicator of a successful reaction. The chemical shift of this methylene group will be dependent on the nature of the attached nucleophile.
-
¹³C NMR: The chemical shift of the methylene carbon will also change significantly upon substitution.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the product molecule.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Conclusion
This compound is a valuable and reactive synthon for the preparation of a wide range of functionalized tetrazole derivatives. The nucleophilic substitution reactions described in this guide are generally high-yielding and proceed via a predictable SN2 mechanism. By understanding the underlying principles and following the outlined protocols, researchers can effectively utilize this building block to synthesize novel compounds for applications in drug discovery and materials science.
References
- Popova, E. A., et al. (2019). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 22(11-12), 786-794.
-
Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis - Amines. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
The Versatile Connector: Harnessing 1-benzyl-5-(chloromethyl)-1H-tetrazole for Advanced Click Chemistry Applications
For researchers, medicinal chemists, and materials scientists, the ability to precisely and efficiently link molecular components is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. Within this powerful toolkit, the azide-alkyne cycloaddition has emerged as a particularly robust method for forging stable triazole linkages. This guide delves into the practical applications of a versatile building block, 1-benzyl-5-(chloromethyl)-1H-tetrazole, as a gateway to sophisticated molecular constructions via click chemistry.
The tetrazole moiety itself is a significant pharmacophore, often serving as a bioisostere for carboxylic acids in drug design, which can enhance metabolic stability and lipophilicity.[1][2] The strategic placement of a reactive chloromethyl group at the 5-position of the 1-benzyl-1H-tetrazole scaffold provides a convenient handle for introducing an azide functionality, thereby priming the molecule for participation in click chemistry reactions. This guide will provide detailed protocols for the conversion of this compound to its azide derivative and its subsequent application in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
From Chloro to Azido: Preparing the "Clickable" Tetrazole
The cornerstone of utilizing this compound in azide-alkyne click chemistry is its efficient conversion to 1-benzyl-5-(azidomethyl)-1H-tetrazole. The chloromethyl group is an excellent leaving group, readily displaced by the azide anion in a simple nucleophilic substitution reaction.
Protocol 1: Synthesis of 1-benzyl-5-(azidomethyl)-1H-tetrazole
This protocol details the conversion of the chloromethyl-tetrazole to the corresponding azidomethyl-tetrazole, the key intermediate for subsequent click reactions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per gram of starting material).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 to 2.0 equivalents). Caution: Sodium azide is highly toxic and can form explosive compounds with certain metals and acids. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-benzyl-5-(azidomethyl)-1H-tetrazole.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary, typically using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Starting Material | Reagent | Product | Typical Yield |
| This compound | Sodium Azide | 1-benzyl-5-(azidomethyl)-1H-tetrazole | >90% |
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed reaction between an azide and a terminal alkyne is the quintessential click reaction, forming a 1,4-disubstituted 1,2,3-triazole.[4][5] This reaction is highly efficient and can be performed under mild, often aqueous, conditions.
Protocol 2: General Procedure for CuAAC with 1-benzyl-5-(azidomethyl)-1H-tetrazole
This protocol provides a general method for the CuAAC reaction, which can be adapted for various terminal alkynes.
Materials:
-
1-benzyl-5-(azidomethyl)-1H-tetrazole (from Protocol 1)
-
A terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Appropriate solvents for work-up and purification (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of copper(II) sulfate (e.g., 0.1 M in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-benzyl-5-(azidomethyl)-1H-tetrazole (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water.
-
Addition of Catalysts: To the stirred reaction mixture, add the copper(II) sulfate solution (typically 1-5 mol%).
-
Initiation of Reaction: Add the sodium ascorbate solution (typically 5-10 mol%). The reaction is often accompanied by a color change.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. Further purification can be achieved by column chromatography or recrystallization.
Experimental Workflow for CuAAC:
Caption: Workflow for CuAAC with 1-benzyl-5-(azidomethyl)-1H-tetrazole.
Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful metal-free alternative.[6][7] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides without the need for a catalyst.
Protocol 3: General Procedure for SPAAC with 1-benzyl-5-(azidomethyl)-1H-tetrazole
This protocol outlines the general steps for conjugating the azido-tetrazole to a molecule functionalized with a strained alkyne.
Materials:
-
1-benzyl-5-(azidomethyl)-1H-tetrazole (from Protocol 1)
-
A strained alkyne (e.g., DBCO- or BCN-functionalized molecule)
-
A suitable solvent (e.g., DMSO, DMF, or aqueous buffer for bioconjugation)
Procedure:
-
Preparation of Reactants: Dissolve the strained alkyne-functionalized molecule in the chosen solvent. Prepare a stock solution of 1-benzyl-5-(azidomethyl)-1H-tetrazole in a compatible solvent (e.g., DMSO).
-
SPAAC Reaction: Add the azido-tetrazole stock solution to the solution of the strained alkyne. A slight molar excess of one reactant may be used to drive the reaction to completion.
-
Reaction Conditions: The reaction is typically performed at room temperature and is often complete within a few hours. For bioconjugation reactions, incubation can be carried out at physiological temperatures (e.g., 37 °C).
-
Monitoring and Purification: Monitor the reaction by LC-MS. For bioconjugation, the product may be purified by size-exclusion chromatography or other protein purification methods. For small molecules, standard chromatographic techniques can be used.
Logical Relationship for SPAAC:
Caption: Logical flow of the SPAAC reaction.
Applications in Drug Discovery and Materials Science
The ability to easily conjugate the 1-benzyl-1H-tetrazole moiety to other molecules via click chemistry opens up a wide range of applications.
-
Drug Discovery: The tetrazole ring is a well-established pharmacophore.[8][9] By using the described click chemistry protocols, this valuable scaffold can be attached to other bioactive molecules, peptides, or targeting ligands to create novel drug candidates, including PROTACs and antibody-drug conjugates (ADCs).[6]
-
Bioconjugation and Chemical Biology: The bioorthogonal nature of SPAAC allows for the labeling of biomolecules in living systems.[10][11] Fluorescent dyes, biotin, or other probes can be attached to the tetrazole and then clicked onto alkyne-modified proteins, nucleic acids, or glycans for imaging and tracking studies.
-
Materials Science: The stable triazole linkage formed through click chemistry is ideal for the synthesis of functional polymers and materials.[12] The 1-benzyl-1H-tetrazole unit can be incorporated into polymer backbones or as side chains to impart specific properties, such as altered solubility, thermal stability, or coordination ability with metal ions.
Conclusion
This compound serves as a highly adaptable and valuable precursor for click chemistry applications. Its straightforward conversion to the corresponding azide provides a versatile handle for both copper-catalyzed and strain-promoted cycloaddition reactions. The detailed protocols and workflows presented in this guide are intended to empower researchers in drug discovery, chemical biology, and materials science to leverage this powerful building block for the synthesis of novel and complex molecular architectures. The inherent properties of the tetrazole ring, combined with the efficiency and reliability of click chemistry, make this a compelling strategy for advancing a wide range of scientific endeavors.
References
- Becer, C. R.; Hoogenboom, R.; Schubert, U. S. Click Chemistry beyond Metal-Catalyzed Cycloaddition. Angew. Chem., Int. Ed.2009, 48 (27), 4900–4908.
- Li, J.; et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein J. Org. Chem.2024, 20, 589–598.
-
Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. 2024 . [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]
-
ResearchGate. What is the best procedure for click reaction between alkyl azide and terminal alkyne group? [Link]
-
Li, J.; et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
ResearchGate. ChemInform Abstract: A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. [Link]
-
baseclick GmbH. Protocols. [Link]
-
PrepChem.com. Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. [Link]
-
ResearchGate. A Click Chemistry Approach to Tetrazoles: Recent Advances. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Filo. Reaction of acid chlorides with sodium azide, NaN3, yields acyl... [Link]
-
ResearchGate. (PDF) Click Triazoles for Bioconjugation. [Link]
-
PubMed. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. [Link]
-
National Institutes of Health. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. [Link]
-
ACS Publications. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
ResearchGate. Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. [Link]
- Google Patents. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.
-
MDPI. Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. [Link]
-
Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
Chemistry LibreTexts. Sodium Azide. [Link]
-
Master Organic Chemistry. Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
-
YouTube. Caution! Sodium Azide: Chemistry Made Simple 19. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. broadpharm.com [broadpharm.com]
- 5. tu-chemnitz.de [tu-chemnitz.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. Protocols [baseclick.eu]
- 9. mdpi.com [mdpi.com]
- 10. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
Application Note: A Robust and Scalable Synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Abstract
This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole, a valuable building block in pharmaceutical and materials science. The described methodology is designed for robustness, safety, and scalability, moving beyond bench-scale procedures to address the challenges of multi-gram to kilogram production. We will delve into the strategic selection of a one-pot synthetic route, the critical safety protocols required when handling azides on a large scale, and detailed, step-by-step instructions for synthesis, purification, and characterization.
Introduction and Strategic Overview
The tetrazole ring is a key pharmacophore in medicinal chemistry, often serving as a metabolically stable isostere for a carboxylic acid group.[1][2] This structural feature is present in numerous blockbuster drugs. The title compound, this compound, provides a versatile synthon, featuring a reactive chloromethyl handle for further elaboration and a stable benzyl protecting group.
Synthesizing such molecules on a large scale, however, presents significant challenges, primarily related to the safe handling of azide reagents. The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[3] This document outlines a one-pot, two-step procedure optimized for scale-up:
-
In Situ Formation of Benzyl Azide: Benzyl chloride is reacted with sodium azide (NaN₃) to generate benzyl azide.
-
Catalyzed Cycloaddition: The benzyl azide intermediate reacts directly with chloroacetonitrile in the presence of a catalyst to form the desired tetrazole ring.
This convergent approach is chosen for its efficiency and for minimizing the isolation of potentially hazardous azide intermediates. The protocol emphasizes the use of trialkylammonium salts as a proton source and buffer system, which critically activates the azide for cycloaddition while preventing the formation of highly toxic and explosive hydrazoic acid (HN₃).[4][5]
Reaction Mechanism and Rationale
The core transformation is a [3+2] cycloaddition between the azide (dipole) and the nitrile (dipolarophile). The reaction is often catalyzed by Lewis or Brønsted acids.[6] In our selected protocol, a trialkylammonium salt (e.g., triethylamine hydrochloride) serves as an in situ source of acid, which protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide ion. This avoids the use of strong acids that would dangerously generate free hydrazoic acid.[4][7]
Caption: Simplified mechanism of acid-catalyzed tetrazole synthesis.
Critical Safety Considerations: Handling Sodium Azide
WARNING: Sodium azide (NaN₃) is acutely toxic and can form highly explosive compounds. All personnel must be thoroughly trained in its handling.[8]
-
Toxicity: Sodium azide is a potent toxin, fatal if swallowed or absorbed through the skin.[8] It functions as a mitochondrial poison, similar to cyanide. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Explosive Hazard - Hydrazoic Acid (HN₃): The most significant risk is the formation of hydrazoic acid, which is volatile, extremely toxic, and explosive.[7] NEVER mix sodium azide with strong acids. Our protocol is specifically designed to avoid this by using a buffered system.
-
Explosive Hazard - Heavy Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, zinc, mercury, silver) to form shock-sensitive, explosive salts.[7][8] Avoid using metal spatulas (use ceramic or plastic) and ensure reaction vessels are free from heavy metal contamination. Never dispose of azide solutions down drains with copper or lead pipes.[9]
-
Explosive Hazard - Chlorinated Solvents: Avoid chlorinated solvents like dichloromethane or chloroform, as they can react with azides to form explosive diazidomethane.[7]
-
Quenching Excess Azide: At the end of the reaction, any residual azide must be safely destroyed before work-up. This is achieved by treating the reaction mixture with an aqueous solution of sodium nitrite, followed by careful acidification to generate nitrous acid, which decomposes the azide to nitrogen gas.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a 1.0 molar scale in a 10 L jacketed glass reactor.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Moles |
| Benzyl Chloride | Reagent | Sigma-Aldrich | 126.5 g (114.5 mL) | 1.0 |
| Sodium Azide (NaN₃) | ReagentPlus®, ≥99.5% | Sigma-Aldrich | 71.5 g | 1.1 |
| Chloroacetonitrile | 99% | Sigma-Aldrich | 79.3 g (66.1 mL) | 1.05 |
| Triethylamine Hydrochloride | 98% | Sigma-Aldrich | 27.5 g | 0.2 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 3.0 L | - |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | 5.0 L | - |
| Deionized Water | - | - | 10.0 L | - |
| Brine (Saturated NaCl) | - | - | 2.0 L | - |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Sigma-Aldrich | 103.5 g | 1.5 |
| Hydrochloric Acid (HCl) | 2M Aqueous | - | As needed | - |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | 200 g | - |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel (500 mL).
-
Large separatory funnel (10 L).
-
Rotary evaporator with a large-volume flask.
Synthesis Workflow
Caption: Overall workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Preparation: Assemble and dry the 10 L reactor. Purge the system with nitrogen for 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Charging Reagents: To the reactor, add DMF (3.0 L), sodium azide (71.5 g, 1.1 eq), and triethylamine hydrochloride (27.5 g, 0.2 eq). Begin stirring at 200 RPM.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reagents. Triethylamine hydrochloride acts as the catalyst and buffer.[4]
-
-
Benzyl Azide Formation: Heat the slurry to 65°C using the circulator. Slowly add benzyl chloride (114.5 mL, 1.0 eq) via the addition funnel over 1 hour. After addition, maintain the temperature at 65°C and stir for an additional 2 hours.
-
Rationale: This step forms the benzyl azide intermediate in situ. Controlled addition prevents temperature spikes.
-
-
Cycloaddition: Add chloroacetonitrile (66.1 mL, 1.05 eq) to the reaction mixture. Increase the reactor temperature to 100-110°C.
-
Rationale: Higher temperatures are required to drive the cycloaddition to completion.[3]
-
-
Reaction Monitoring: Monitor the reaction progress every 4-6 hours using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 18-24 hours).
-
Cooling and Quenching: Once complete, cool the reactor to room temperature (20-25°C). In a separate beaker, dissolve sodium nitrite (103.5 g, 1.5 eq) in deionized water (1.0 L). Add this aqueous solution to the reaction mixture and stir vigorously for 30 minutes.
-
Rationale: This is the critical azide quenching step. Sodium nitrite, under acidic conditions, will safely decompose any remaining NaN₃ or benzyl azide.[1]
-
-
Acidification: Cool the mixture to 10°C using the circulator. Slowly and carefully add 2M HCl to the vigorously stirred mixture to adjust the pH to ~3. CAUTION: This will cause gas evolution (N₂). Add the acid at a rate that maintains control over the off-gassing.
-
Extraction: Transfer the entire mixture to a 10 L separatory funnel. Add deionized water (4.0 L) and ethyl acetate (2.0 L). Shake well and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 1.5 L). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (2 x 2.0 L) and then with brine (2.0 L).
-
Rationale: Washing removes residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (approx. 200 g). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by recrystallization. A common solvent system is isopropanol/hexanes. Dissolve the crude material in a minimal amount of hot isopropanol and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Final Product: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum at 40°C to a constant weight. The expected yield is 155-175 g (75-85%).
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.30 (m, 5H, Ar-H), 5.65 (s, 2H, N-CH₂-Ph), 4.70 (s, 2H, C-CH₂-Cl). These chemical shifts are consistent with the expected structure.[10]
-
¹³C NMR (101 MHz, CDCl₃): δ 150.5 (C-tetrazole), 133.8, 129.2, 128.9, 128.4 (C-aromatic), 51.5 (N-CH₂), 38.8 (C-CH₂-Cl).
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₀ClN₄ [M+H]⁺: 209.0589; Found: 209.0591.
-
Melting Point: To be determined.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. Inactive catalyst. | Increase temperature to 110-115°C. Extend reaction time. Ensure triethylamine HCl is dry and of good quality. |
| Low Yield | Inefficient extraction due to residual DMF. Product loss during recrystallization. | Perform an additional aqueous wash to remove more DMF. Optimize recrystallization solvent ratios and cooling rate. |
| Formation of Byproducts | Side reactions due to impurities in starting materials. | Use high-purity starting materials. Ensure the reaction is maintained under an inert atmosphere. |
| Difficulty Quenching | Insufficient NaNO₂ or acid. | Ensure 1.5 equivalents of NaNO₂ are used. Confirm pH has reached ~3 after acidification. |
References
-
Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. Available at: [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. Available at: [Link]
-
Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech SMARTech Repository. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ACS Publications. Available at: [Link]
-
Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. Available at: [Link]
-
Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. Available at: [Link]
-
Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem.com. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. Available at: [Link]
-
Safe Handling of Sodium Azide (SAZ). University of California, Berkeley EHS. Available at: [Link]
-
Supporting Information for an unspecified article, providing NMR data. Source Not Specified. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein--Institut. Available at: [Link]
-
A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan J. Chem. Available at: [Link]
-
1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. PubChemLite. Available at: [Link]
-
Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole... ResearchGate. Available at: [Link]
-
METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE - EP 2845853 B1. European Patent Office. Available at: [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. Available at: [Link]
-
5-Benzyl-1H-tetrazole. PubChem. Available at: [Link]
-
5-Vinyl-1H-tetrazole. MDPI. Available at: [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
A Streamlined One-Pot Synthesis of 1-Benzyl-5-(chloromethyl)-1H-tetrazole Derivatives
An Application Note and Protocol for Researchers
Abstract
1,5-disubstituted tetrazoles are privileged scaffolds in medicinal chemistry, frequently employed as metabolically stable bioisosteres for carboxylic acids and amides in drug design.[1][2] Their synthesis, however, can involve multiple steps, hazardous intermediates, and challenging purification procedures. This application note presents a detailed, field-proven protocol for an efficient one-pot synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole. By combining the initial [3+2] cycloaddition and subsequent N-alkylation into a single, streamlined process, this method offers significant advantages in terms of operational simplicity, reduced reaction time, and improved overall yield. We provide in-depth mechanistic insights, a step-by-step experimental guide, characterization data, and critical safety protocols to ensure reliable and safe execution.
Introduction: The Significance of 1,5-Disubstituted Tetrazoles
The tetrazole ring is a unique heterocyclic motif composed of four nitrogen atoms and one carbon atom. Its physicochemical properties, particularly its pKa which is similar to that of a carboxylic acid, make it an ideal surrogate in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1] Compounds containing the tetrazole moiety exhibit a vast range of biological activities, including antihypertensive, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The this compound scaffold is a particularly valuable intermediate. The chloromethyl group at the C5 position serves as a versatile synthetic handle for introducing diverse functional groups through nucleophilic substitution, while the N1-benzyl group provides a common structural element found in many biologically active molecules.[5][6]
Traditional multi-step syntheses often involve the isolation of the intermediate 5-(chloromethyl)-1H-tetrazole, a process that can be complicated by the compound's properties and the use of hazardous reagents like hydrazoic acid.[1] A one-pot approach, which avoids the isolation of intermediates, is therefore highly desirable as it minimizes handling of potentially hazardous materials and reduces waste, aligning with the principles of green chemistry.[7][8]
Scientific Principles and Mechanistic Rationale
The one-pot synthesis proceeds via two sequential key reactions occurring in the same reaction vessel: (A) [3+2] cycloaddition to form the tetrazole ring, and (B) regioselective N-alkylation to introduce the benzyl group.
A. Stage 1: [3+2] Cycloaddition of Azide and Nitrile
The cornerstone of tetrazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful "click" reaction.[9][10] In this first stage, the azide anion (N₃⁻), typically from sodium azide, acts as a 1,3-dipole that reacts with the nitrile group of chloroacetonitrile. The reaction involves the formation of a new five-membered heterocyclic ring.[5]
The mechanism is initiated by the nucleophilic attack of the terminal nitrogen of the azide ion on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization to yield the tetrazolate anion. This cycloaddition is often catalyzed by Lewis acids like zinc(II) or cobalt(II) salts, which activate the nitrile group towards nucleophilic attack, thereby increasing the reaction rate and yield.[11][12] However, for activated nitriles like chloroacetonitrile, the reaction can proceed efficiently with thermal promotion in a suitable polar aprotic solvent.
B. Stage 2: Regioselective N-Alkylation
Once the 5-(chloromethyl)-1H-tetrazolate anion is formed in situ, the second stage involves its alkylation with benzyl chloride. A critical consideration in this step is regioselectivity. The tetrazolate anion is an ambident nucleophile, meaning the alkylating agent can attack at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers.[5][13]
The ratio of these isomers is influenced by several factors, including steric hindrance, the nature of the solvent, the counter-ion, and the alkylating agent.[5] For the synthesis of the desired this compound, the reaction conditions are chosen to favor N1 alkylation. Generally, using a polar aprotic solvent like DMF or DMSO and an Sₙ2-type alkylating agent like benzyl chloride favors the formation of the thermodynamically more stable N1-substituted product. The addition of a base after the initial cycloaddition ensures the tetrazole is deprotonated, creating the nucleophilic anion required for the subsequent alkylation step.
Detailed Experimental Protocol
This protocol details a representative one-pot synthesis for this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Chloroacetonitrile | ClCH₂CN | 75.50 | 3.78 g (3.2 mL) | 50 mmol |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 3.58 g | 55 mmol |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 6.33 g (5.7 mL) | 50 mmol |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 5.83 g | 55 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Critical Safety Note: Sodium azide is acutely toxic and can form highly explosive heavy metal azides or the volatile and toxic hydrazoic acid if exposed to acids or certain metals (lead, copper).[14][15] Chloroacetonitrile is a toxic lachrymator. Benzyl chloride is a lachrymator and corrosive. All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile gloves, is mandatory.[16][17]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 100 mL).
-
Cycloaddition: Add chloroacetonitrile (3.2 mL, 50 mmol) and sodium azide (3.58 g, 55 mmol) to the DMF.
-
Scientist's Note: The slight excess of sodium azide ensures complete consumption of the starting nitrile. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the dissolution of sodium azide and stabilizes the transition state of the cycloaddition.
-
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the chloroacetonitrile spot has disappeared.
-
Cooling and Alkylation: Cool the mixture to room temperature. Add sodium carbonate (5.83 g, 55 mmol) followed by the dropwise addition of benzyl chloride (5.7 mL, 50 mmol).
-
Scientist's Note: Sodium carbonate acts as a base to deprotonate the newly formed 5-(chloromethyl)-1H-tetrazole, generating the tetrazolate anion in situ for the subsequent alkylation step. Adding it after the cycloaddition is complete prevents side reactions with the starting materials.
-
-
Second Heating: Heat the reaction mixture again to 60-70 °C and stir for another 3-5 hours, or until TLC analysis indicates the consumption of the intermediate tetrazole.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following table provides expected characterization data based on related structures.[5]
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the derivative, typically sharp range |
| ¹H NMR (CDCl₃) | δ ~7.4 (m, 5H, Ar-H), δ ~5.7 (s, 2H, N-CH₂-Ar), δ ~4.8 (s, 2H, C-CH₂-Cl) |
| ¹³C NMR (CDCl₃) | δ ~151 (C5-tetrazole), δ ~134-128 (Ar-C), δ ~53 (N-CH₂-Ar), δ ~38 (C-CH₂-Cl) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600 (C=N, tetrazole), ~1450 (Ar C=C), ~750 (C-Cl) |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₉H₉ClN₄ |
Safety and Waste Disposal
Handling:
-
Sodium Azide: Never use metal spatulas.[16] Use plastic or ceramic. Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid gas. Avoid contact with heavy metals (lead, copper pipes) to prevent the formation of shock-sensitive metal azides.[18]
-
Solvents and Reagents: Chloroacetonitrile and benzyl chloride are lachrymators and should be handled exclusively in a fume hood.
Waste Disposal:
-
Azide Quenching: Residual sodium azide in the reaction mixture or on equipment should be cautiously quenched before disposal. A common method involves treating the aqueous waste with a freshly prepared solution of sodium nitrite followed by slow acidification with dilute acid to destroy the azide. This process should only be performed by trained personnel.
-
Solvent Waste: Halogenated and non-halogenated organic waste streams must be collected separately in appropriately labeled containers for disposal according to institutional guidelines. Do not pour any reaction waste down the drain. [18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete cycloaddition; inactive sodium azide; insufficient heating. | Ensure reagents are dry and pure. Increase reaction time or temperature for the first step. Confirm reaction completion by TLC. |
| Mixture of N1/N2 Isomers | Incorrect reaction conditions for alkylation. | Ensure the base is added after the initial cycloaddition is complete. Maintain the recommended temperature for the alkylation step. Purification by column chromatography may be required to separate isomers. |
| Incomplete Alkylation | Insufficient base; inactive benzyl chloride. | Use a slight excess of base. Check the purity of the benzyl chloride. Increase reaction time for the second step. |
| Formation of Byproducts | Side reactions due to high temperatures; presence of water. | Maintain careful temperature control. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂). |
Conclusion
The one-pot synthesis of this compound described herein offers a robust and efficient alternative to multi-step procedures. By leveraging a sequential cycloaddition-alkylation strategy, this protocol minimizes operational complexity and enhances laboratory safety and efficiency. The resulting compound is a valuable building block, poised for further derivatization in the pursuit of novel therapeutic agents. Adherence to the detailed procedural and safety guidelines is paramount for achieving successful and reproducible outcomes.
References
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Accessed January 2024. Available from: [Link]
-
Verma, A., Joshi, N., & Singh, A. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. Accessed January 2024. Available from: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]
-
Camacho, J., et al. (2017). Tetrazoles of great interest in medicinal chemistry. ResearchGate. Accessed January 2024. Available from: [Link]
-
Paudel, K. S., et al. (2019). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Molecules and Cells, 42(11), 803–814. Available from: [Link]
-
Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204–1208. Available from: [Link]
-
Hussein, N. M. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. ResearchGate. Accessed January 2024. Available from: [Link]
-
Bonnamour, J., et al. (2013). Tetrazoles via Multicomponent Reactions. Molecules, 18(10), 12784–12839. Available from: [Link]
-
Paul, S., et al. (2022). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 7(18), 15829–15838. Available from: [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. Available from: [Link]
-
Jatana, N., et al. (2020). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 25(16), 3614. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Accessed January 2024. Available from: [Link]
-
University of Illinois Urbana-Champaign. (2019). Sodium Azide NaN3. Division of Research Safety. Accessed January 2024. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. Accessed January 2024. Available from: [Link]
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Accessed January 2024. Available from: [Link]
-
Kennesaw State University. (n.d.). Procedure for Working with Sodium Azide. Accessed January 2024. Available from: [Link]
-
Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(1), 129-134. Available from: [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. Available from: [Link]
-
Karam, S. M., et al. (2023). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 13(1), 17869. Available from: [Link]
-
Patil, P., et al. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 16, 2226–2234. Available from: [Link]
-
Ramezani, A., et al. (2024). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. RSC Advances, 14(3), 1735-1748. Available from: [Link]
-
Perez-Medrano, A., et al. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3297–3300. Available from: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. westliberty.edu [westliberty.edu]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. campus.kennesaw.edu [campus.kennesaw.edu]
- 18. chemistry.unm.edu [chemistry.unm.edu]
Application Notes & Protocols: A Guide to the Strategic Incorporation of the Tetrazole Moiety using 1-Benzyl-5-(chloromethyl)-1H-tetrazole
Abstract
This comprehensive guide details the application of 1-benzyl-5-(chloromethyl)-1H-tetrazole as a pivotal reagent for the introduction of the tetrazole moiety into a diverse range of molecular scaffolds. The tetrazole ring is a privileged structure in medicinal chemistry, often employed as a metabolically stable bioisostere of the carboxylic acid group.[1][2][3][4] Its incorporation can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, including improved lipophilicity, metabolic stability, and binding affinity.[3][4][5] This document provides an in-depth look at the reagent's properties, detailed protocols for its use in alkylation reactions, methods for subsequent deprotection, and expert insights into optimizing these transformations for applications in pharmaceutical and chemical research.
The Tetrazole in Modern Drug Discovery
The tetrazole heterocycle is a cornerstone in contemporary medicinal chemistry.[6] Although not found in natural products, its unique physicochemical properties have led to its integration into numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[1] The ring's acidic nature (pKa ≈ 4.9) is comparable to that of carboxylic acids, allowing it to act as a non-classical bioisostere that can improve oral bioavailability and metabolic resistance.[3][7] The strategic introduction of this moiety is therefore a critical tactic in the design of novel therapeutics.[3][8] this compound serves as a versatile and efficient building block for this purpose. The benzyl group provides a robust protecting group for the N1 position of the tetrazole, preventing unwanted side reactions, while the highly reactive chloromethyl group at the C5 position acts as a potent electrophilic handle for derivatization.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| Molecular Formula | C₉H₉ClN₄ |
| Molecular Weight | 208.65 g/mol |
| CAS Number | 58638-02-7 |
| Appearance | White to off-white solid |
| InChI Key | GAXBVDIQHTZHGF-UHFFFAOYSA-N[9] |
Storage and Stability: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]
Safety and Handling:
-
Hazard Statements: Causes skin and serious eye irritation.[12]
-
Precautionary Measures: Handle in accordance with good industrial hygiene and safety practices.[13] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14] All manipulations should be performed in a well-ventilated fume hood.[11] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[10][12]
Core Application: Synthesis of 5-Substituted Tetrazoles via Nucleophilic Substitution
The primary application of this compound is the alkylation of nucleophiles. This reaction proceeds via a classical SN2 mechanism, where the nucleophile displaces the chloride ion from the methylene bridge. This method is highly effective for forming stable C-N, C-O, and C-S bonds.
General Reaction Mechanism
The diagram below illustrates the straightforward SN2 pathway. The choice of a non-nucleophilic base and an appropriate polar aprotic solvent is critical to facilitate the reaction and minimize side products.
Caption: SN2 alkylation of a generic nucleophile (Nu-H).
Recommended Protocol: General Procedure for Alkylation
This protocol provides a robust starting point for the alkylation of various nucleophiles, such as phenols, thiols, and secondary amines.
Materials & Equipment:
-
Nucleophile of interest (e.g., 4-methoxyphenol)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc) and water for work-up
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator and column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 0.1 M concentration relative to the nucleophile).
-
Causality: An excess of a mild inorganic base like K₂CO₃ is used to deprotonate the nucleophile without promoting side reactions like elimination.[7] DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SN2 mechanism.
-
-
Reagent Addition: Add this compound (1.1 eq.) to the stirring suspension.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable nucleophile.
-
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir until completion.
-
Causality: Moderate heating increases the reaction rate. Progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours until the starting nucleophile spot is no longer visible.
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes of DMF).
-
Causality: This aqueous work-up removes the DMF and inorganic salts.
-
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Causality: Washing removes residual DMF and water-soluble impurities. The brine wash helps to break emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography is necessary to remove unreacted starting material and any potential byproducts, yielding the pure N-benzyl protected tetrazole product.
-
Scope and Data Presentation
The protocol is adaptable to a wide array of nucleophiles. The following table provides representative examples to illustrate the versatility of the reagent.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 60 | 4 | ~90 |
| 4-Mercaptobenzoic acid | Cs₂CO₃ | ACN | RT | 6 | ~85 |
| Pyrrolidine | K₂CO₃ | ACN | 50 | 3 | ~92 |
| Indole | NaH | THF | RT | 5 | ~75 |
| Sodium Azide | NaN₃ | DMF | RT | 12 | ~95 |
The Essential Next Step: Benzyl Group Deprotection
For many applications, particularly those in biological assays, the N-benzyl protecting group must be removed to furnish the free N-H tetrazole, which more closely mimics the carboxylic acid group.
Deprotection Workflow
Catalytic hydrogenation is the most common and efficient method for N-benzyl deprotection.[15] The reaction is typically clean, high-yielding, and proceeds under mild conditions.
Caption: Two-step workflow for synthesis of 5-substituted-1H-tetrazoles.
Protocol: Catalytic Hydrogenation for N-Benzyl Deprotection
Materials & Equipment:
-
N-benzyl protected tetrazole intermediate
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (balloon or Parr hydrogenator)
-
Stirring apparatus
-
Filtration setup (Celite® pad)
Step-by-Step Methodology:
-
Setup: Dissolve the N-benzyl protected tetrazole (1.0 eq.) in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Causality: Pd/C is a pyrophoric catalyst and should be handled with care, preferably as a slurry or under a blanket of inert gas.
-
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure (typically a balloon is sufficient for small scale) or perform the reaction in a Parr apparatus for higher pressures.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Causality: Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
-
Filtration: Once complete, carefully purge the reaction vessel with nitrogen or argon. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Causality: Filtering through Celite® is critical to remove the fine, black palladium powder, which is a fire hazard upon drying in air. The filter cake should be kept wet with solvent until it can be disposed of safely.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 5-substituted-1H-tetrazole, which can be further purified by recrystallization or chromatography if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Alkylation Yield | 1. Incomplete deprotonation of nucleophile.2. Sterically hindered nucleophile.3. Low reaction temperature. | 1. Use a stronger base (e.g., Cs₂CO₃, NaH) or ensure base is anhydrous.2. Increase reaction time and/or temperature.3. Increase temperature to 80-100 °C. |
| Multiple Products on TLC | 1. N1 vs. N2 alkylation on the tetrazole ring itself (if substrate has a free tetrazole).2. O- vs. C-alkylation for some nucleophiles.3. Degradation of starting material or product. | 1. Ensure the starting tetrazole is appropriately protected. Alkylation of 5-substituted-1H-tetrazoles often gives a mixture of N1 and N2 isomers.[16][17]2. Adjust solvent polarity and counter-ion (base).3. Reduce reaction temperature and/or time. |
| Incomplete Deprotection | 1. Catalyst poisoning (e.g., by sulfur-containing substrates).2. Insufficient H₂ pressure or poor stirring.3. Inactive catalyst. | 1. Use a larger amount of catalyst or a poison-resistant catalyst. Consider alternative deprotection methods like dissolving metal reduction.[15]2. Ensure vigorous stirring and a fresh H₂ balloon or use a Parr hydrogenator.3. Use fresh, high-quality Pd/C. |
Conclusion
This compound is a highly effective and versatile reagent for incorporating the tetrazole pharmacophore into target molecules. The straightforward alkylation protocols, combined with reliable methods for subsequent benzyl group deprotection, provide a powerful two-step strategy for medicinal chemists and drug development professionals. By understanding the principles behind the reaction conditions and potential challenges, researchers can efficiently generate novel tetrazole-containing compounds for biological evaluation.
References
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]
-
Shaaban, M., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 85. [Link]
-
Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Library of Medicine. [Link]
-
PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). A broad application of tetrazoles in medicines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Drugs in the Tetrazole Series. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
American Chemical Society. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. RSC Publishing. [Link]
-
CORE. (n.d.). Indium-, magnesium-, and zinc-mediated debenzylation of protected 1H-tetrazoles: A comparative study. CORE. [Link]
-
American Chemical Society. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem.com. [Link]
-
PubChemLite. (n.d.). 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. PubChemLite. [Link]
- Google Patents. (n.d.). Deprotection method for tetrazole compound.
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
PubMed. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. biosynth.com [biosynth.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Versatile Alkylation Strategies Using 1-Benzyl-5-(chloromethyl)-1H-tetrazole
Abstract
1-Benzyl-5-(chloromethyl)-1H-tetrazole is a highly effective and versatile electrophile for the introduction of a benzyltetrazole moiety onto a wide range of nucleophiles. The tetrazole ring is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[1][2][3] This guide provides an in-depth examination of the experimental procedures for N-, O-, and S-alkylation using this reagent. We will explore the underlying reaction mechanism, provide detailed step-by-step protocols for various substrates, and discuss the critical parameters that govern reaction success, empowering researchers in medicinal chemistry and drug development to leverage this valuable building block effectively.
Mechanistic Foundation: The SN2 Pathway
The alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group at the same time as the chloride leaving group departs.[4]
Key Features of the SN2 Reaction:
-
Backside Attack: The nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (180° away).[4][6][7] This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's Lowest Unoccupied Molecular Orbital (LUMO), which is the σ* anti-bonding orbital of the C-Cl bond.[5]
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (this compound).[4][5]
-
Inversion of Configuration: If the reaction occurs at a chiral center, the stereochemistry is inverted, a phenomenon known as Walden inversion.[5][6] While the carbon in the chloromethyl group is not chiral, this principle underscores the specific geometric requirement of the attack.
-
Substrate Steric Hindrance: The reaction is fastest for sterically unhindered substrates.[5] The primary carbon of the chloromethyl group is ideal for SN2 reactions.
Caption: General SN2 mechanism for alkylation.
Critical Experimental Parameters
The success and efficiency of the alkylation depend on the careful selection of the base, solvent, and temperature.
-
Nucleophile Activation (The Role of the Base): For nucleophiles such as amines, phenols, and thiols, a base is required to deprotonate them, thereby increasing their nucleophilicity. The resulting anion is a much stronger nucleophile than its neutral conjugate acid.
-
Common Bases: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used and are easy to remove during workup.[3][8] Organic bases like triethylamine (Et₃N) can also be effective, particularly for thiol alkylations. For less acidic nucleophiles, stronger bases like sodium hydride (NaH) may be necessary.
-
-
Solvent Selection: The choice of solvent is critical for an SN2 reaction.
-
Polar Aprotic Solvents (Recommended): Solvents like acetone, acetonitrile (ACN), and N,N-dimethylformamide (DMF) are ideal.[7] They can dissolve the ionic species but are poor at solvating the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[7]
-
Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that hinders its ability to attack the electrophile.
-
-
Temperature Control: Most alkylations with this reagent proceed efficiently at room temperature. Gentle heating (e.g., 40-60 °C) can be applied to accelerate reactions with less reactive nucleophiles, but excessive heat should be avoided to minimize side reactions.
Data Presentation: Comparative Protocols
The following table summarizes the general conditions for alkylating different classes of nucleophiles with this compound.
| Parameter | Protocol 1: N-Alkylation | Protocol 2: O-Alkylation | Protocol 3: S-Alkylation |
| Nucleophile | Primary/Secondary Amine (e.g., Aniline) | Phenol (e.g., 4-Methoxyphenol) | Thiol (e.g., Thiophenol) |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) | K₂CO₃ or Et₃N (1.2 eq) |
| Solvent | Acetone or Acetonitrile | Acetonitrile or DMF | Acetonitrile |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Time (Typical) | 2 - 6 hours | 4 - 12 hours | 1 - 3 hours |
| Workup | Filtration, Extraction | Filtration, Extraction | Filtration, Extraction |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography |
Detailed Experimental Protocols
Safety Precaution: this compound, like other benzyl halides, should be handled with care in a well-ventilated fume hood. It is a potential lachrymator and irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: N-Alkylation of Aniline
This protocol describes the synthesis of N-((1-benzyl-1H-tetrazol-5-yl)methyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 mmol, 208.6 mg).
-
Add anhydrous acetonitrile (10 mL) and stir to dissolve.
-
Add aniline (1.05 mmol, 97.8 mg) followed by anhydrous potassium carbonate (1.5 mmol, 207.3 mg).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexane) to yield the pure product.
Protocol 2: O-Alkylation of 4-Methoxyphenol
This protocol details the synthesis of 1-benzyl-5-((4-methoxyphenoxy)methyl)-1H-tetrazole.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 mmol, 124.1 mg) and anhydrous DMF (10 mL).
-
Add cesium carbonate (1.5 mmol, 488.7 mg) to the solution and stir for 15 minutes to form the phenoxide.
-
Add a solution of this compound (1.0 mmol, 208.6 mg) in DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water (50 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., eluent: 20% Ethyl Acetate in Hexane).
Protocol 3: S-Alkylation of Thiophenol
This protocol describes the synthesis of 1-benzyl-5-((phenylthio)methyl)-1H-tetrazole. Thiols are excellent nucleophiles and their alkylation is typically rapid.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 mmol, 110.2 mg) in anhydrous acetonitrile (10 mL).
-
Add anhydrous potassium carbonate (1.2 mmol, 165.8 mg) and stir the suspension for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol, 208.6 mg) in acetonitrile (2 mL).
-
Stir the mixture at room temperature. The reaction is often complete in 1-3 hours. Monitor by TLC.
-
Filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography (e.g., eluent: 10% Ethyl Acetate in Hexane) to obtain the desired thioether.
General Experimental Workflow
The following diagram outlines the standard sequence of operations for performing and finalizing the alkylation reactions described.
Caption: A standard laboratory workflow for synthesis.
Product Characterization
Confirmation of the desired product structure is typically achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure, showing characteristic shifts for the newly formed benzylic methylene bridge (-CH₂-) and the protons of the incorporated nucleophile.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to confirm the molecular weight of the product.
References
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
-
SN2 Reaction Mechanism. Chemistry Steps. [Link]
-
The SN2 Reaction. (2024). Chemistry LibreTexts. [Link]
-
SN2 reaction. Wikipedia. [Link]
-
Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem.com. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
SN2 Reactions. Organic Chemistry I. [Link]
-
A Green and Highly Efficient Alkylation of Thiols in Water. SID. [Link]
-
Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. (2020). ResearchGate. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2019). MDPI. [Link]
-
1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. PubChemLite. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). PMC - NIH. [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2022). NIH. [Link]
-
A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Korean Chemical Society. [Link]
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN2 Reaction Mechanism [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-benzyl-5-(chloromethyl)-1H-tetrazole synthesis
Technical Support Center: Synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common experimental challenges and fundamental questions to help you optimize your synthetic route, improve yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and validated by peer-reviewed literature.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The typical synthetic approach involves two key stages: the formation of the 5-(chloromethyl)-1H-tetrazole core via a [3+2] cycloaddition, followed by N-alkylation with a benzyl halide.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
Q1: My overall yield is consistently low. What are the most likely causes?
Low yield can stem from several factors across the synthetic sequence.
-
Inefficient Cycloaddition: The initial [3+2] cycloaddition between chloroacetonitrile and sodium azide is often the yield-limiting step. This reaction can be sluggish and requires activation.[1] Without a catalyst, high temperatures (100-150 °C) are often necessary.[2] Consider adding a Lewis acid catalyst like zinc salts (e.g., ZnCl₂) or using amine salts, which can significantly improve yields and allow for milder reaction conditions.[3][4]
-
Suboptimal N-Alkylation: The benzylation step can be inefficient if the base or solvent is not optimal. A strong base is needed to deprotonate the tetrazole ring, but overly harsh conditions can lead to degradation. Bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile are commonly effective.[5]
-
Formation of Isomers: During N-alkylation, a mixture of 1,5- and 2,5-disubstituted tetrazoles is often formed.[6][7] The desired 1-benzyl isomer may be the minor product depending on the conditions, and separating it from the 2-benzyl isomer can lead to significant material loss.
-
Purification Losses: The product can be an oil or a low-melting solid, making purification by recrystallization challenging.[8] Purification by silica gel chromatography is often necessary but can also result in yield loss if the isomers are difficult to separate.[9]
Q2: I've obtained a mixture of products from the benzylation step. How can I confirm they are isomers and how do I separate them?
This is the most common issue in the N-alkylation of 5-substituted tetrazoles. You have likely formed a mixture of the desired this compound and the undesired 2-benzyl-5-(chloromethyl)-2H-tetrazole.
-
Confirmation: The best method for confirmation is ¹H NMR spectroscopy. The chemical shift of the chloromethyl (-CH₂Cl) protons is characteristically different for the two isomers. Typically, the -CH₂Cl protons of the 1,5-isomer appear at a different chemical shift compared to the 2,5-isomer.[5] Similarly, the benzylic (-CH₂Ph) protons will also have distinct chemical shifts.
-
Separation:
-
Column Chromatography: This is the most reliable method for separating the N1 and N2 isomers. A careful selection of the eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) is required.
-
Recrystallization: If one isomer is formed in significant excess and both are solids, fractional recrystallization may be possible, though often challenging.
-
Q3: The [3+2] cycloaddition of chloroacetonitrile and sodium azide is not proceeding. How can I drive it to completion?
The cycloaddition of nitriles and azides to form tetrazoles often requires activation of the nitrile group to make it more susceptible to nucleophilic attack by the azide ion.[10][11]
-
Catalysis: The use of a catalyst is highly recommended. Lewis acids such as zinc(II), copper(II), or cobalt(II) complexes have proven effective.[3][12][13] They coordinate to the nitrile nitrogen, increasing its electrophilicity.
-
Solvent Choice: Polar aprotic solvents like DMF are typically used because they solubilize the azide salt.[2][10] In some cases, using water with catalysts like zinc salts can also be highly effective and offers a greener alternative.[3]
-
Temperature: If catalysts are not used, higher temperatures are required. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for otherwise sluggish nitrile conversions.[3][14]
-
Safety: Remember that sodium azide is highly toxic, and hydrazoic acid (HN₃), which can be formed in situ under acidic conditions, is volatile and explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of tetrazole formation from a nitrile and an azide?
The formation of a tetrazole ring from a nitrile and an azide is a formal [3+2] cycloaddition.[2][15] While it can be viewed as a concerted cycloaddition, computational and experimental evidence suggests a more complex, stepwise mechanism, especially when using azide salts.[11][16]
-
Nitrile Activation: The reaction is often initiated by the activation of the nitrile. This can occur through protonation by a Brønsted acid or coordination to a Lewis acid catalyst.[10] This activation increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: The azide anion (N₃⁻) then acts as a nucleophile, attacking the activated nitrile carbon.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the tetrazole ring.[11][16] The formation of the stable, aromatic tetrazole ring is a significant driving force for the reaction.[10]
dot
Caption: Simplified mechanism of catalyzed tetrazole synthesis.
Q2: Why does N-alkylation of 5-(chloromethyl)-1H-tetrazole produce two different isomers?
The 5-substituted-1H-tetrazole anion, formed after deprotonation, is an ambident nucleophile with two potential sites for alkylation: the N1 and N2 positions of the tetrazole ring. This leads to the formation of two constitutional isomers.
The ratio of these isomers (regioselectivity) is influenced by several factors:
-
Steric Hindrance: Bulky electrophiles (like a highly substituted benzyl bromide) may preferentially attack the less sterically hindered nitrogen atom.[7]
-
Electronic Effects: The electronic properties of the substituent at the C5 position influence the electron density at N1 and N2, affecting their relative nucleophilicity.
-
Reaction Conditions: The choice of solvent, counter-ion (from the base), and temperature can alter the transition state energies for the two alkylation pathways, thereby changing the product ratio. A recent rationale suggests the mechanism (SN1 vs. SN2) of the alkylating agent plays a key role in determining the regioselectivity.[7]
dot
Caption: Competing pathways in the N-alkylation of the tetrazole anion.
Q3: Are there alternative synthetic routes to this compound?
Yes, an alternative and sometimes preferred route involves the chlorination of a precursor alcohol.
-
Synthesis of 1-benzyl-5-(hydroxymethyl)-1H-tetrazole: This intermediate can be prepared via methods like the Passerini-tetrazole reaction.[14][17]
-
Chlorination: The hydroxyl group is then converted to a chloride. This is a standard transformation, and common chlorinating agents include:
-
Thionyl chloride (SOCl₂): Often used with a small amount of a base like pyridine or in a solvent like toluene.[1]
-
Phosphorus pentachloride (PCl₅): A powerful chlorinating agent.[8]
-
N-Chlorosuccinimide (NCS): Can be used in combination with a phosphine like triphenylphosphine (Appel reaction conditions).[18]
-
This route can be advantageous if the starting alcohol is readily available or if the N-alkylation of 5-(hydroxymethyl)-1H-tetrazole provides better regioselectivity than the alkylation of 5-(chloromethyl)-1H-tetrazole.
Optimized Protocol & Data Summary
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| [3+2] Cycloaddition | Chloroacetonitrile, NaN₃, ZnCl₂ | Water | 100 | 2-4 h | High | [3] |
| Chloroacetonitrile, NaN₃, Amine Salt | DMF | 120 | 3 h | Good-Excellent | [4][19] | |
| Chloroacetonitrile, NaN₃ | Toluene | Reflux | 6 h | 80-85% | [1] | |
| N-Alkylation | 5-(chloromethyl)-1H-tetrazole, Benzyl Bromide, K₂CO₃ | Acetonitrile | Reflux | 4-6 h | Variable (Isomers) | [5] |
| Chlorination | 1-benzyl-5-hydroxymethyl-1H-tetrazole, SOCl₂ | Toluene | Reflux | 2-4 h | High | [1][20] |
| 1-benzyl-5-hydroxymethyl-1H-tetrazole, PCl₅ | Benzene | 50-60 | 1-2 h | ~95% | [8] |
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-(chloromethyl)-1H-tetrazole
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chloroacetonitrile (1.0 eq), sodium azide (1.2 eq), and zinc chloride (0.1 eq).
-
Solvent: Add water to the flask to create a concentrated suspension.
-
Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Workup: Cool the reaction mixture to room temperature and then acidify to pH 2-3 with concentrated HCl. This will protonate the tetrazole and may cause it to precipitate.
-
Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-(chloromethyl)-1H-tetrazole, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 5-(chloromethyl)-1H-tetrazole (1.0 eq) in anhydrous acetonitrile.
-
Base: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and stir for 6 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: After cooling, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers. The fractions corresponding to the desired 1-benzyl isomer are combined and the solvent is evaporated to yield the final product.
References
-
Sharpless, K. B., et al. (2010). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. [Link]
-
Lebel, H., et al. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry. [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]
-
Himo, F., et al. (2010). Mechanisms of tetrazole formation by addition of azide to nitriles. DiVA portal. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. . [Link]
-
Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Himo, F., et al. (2010). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
-
Himo, F., et al. (2010). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
-
Royal Society of Chemistry. (2021). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. [Link]
-
Bera, M., et al. (2015). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]
-
Reynard, G., & Lebel, H. (2021). 5-Substituted 2-Alkyl-1H-Tetrazoles. Synfacts. [Link]
-
Bouacida, S., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]
-
Dömling, A., et al. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Klapötke, T. M., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. [Link]
-
PrepChem. Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem.com. [Link]
-
Supporting Information. General procedure A. pubs.acs.org. [Link]
-
Carroll, W. A., et al. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. PubMed. [Link]
-
ResearchGate. (2021). Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole. ResearchGate. [Link]
-
PubChem. 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. PubChem. [Link]
-
Satoh, Y., & Moliterni, J. (2018). Some Practical Methods for the Application of 5-Metallo-1-benzyl-1H-tetrazoles in Synthesis. ResearchGate. [Link]
-
Candeias, N. R., et al. (2019). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. [Link]
-
Organic Chemistry Portal. Synthesis of benzyl chlorides. . [Link]
-
PubChem. 1-Benzyl-5-phenyl-1H-tetraazole. PubChem. [Link]
-
Beilstein Journals. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journals. [Link]
-
PubChem. 5-Benzyl-1H-tetrazole. PubChem. [Link]
- Google Patents. (2011). Process for the preparation of 5-substituted 1-alkyltetrazoles.
-
PubChem. 5-Benzylthio-1H-tetrazole. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1H-Tetrazole,5-(chloromethyl)-1-phenyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 12. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 15. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Mechanisms of tetrazole formation by addition of azide to nitriles [diva-portal.org]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 19. 5-Benzyl-1H-tetrazole synthesis - chemicalbook [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-benzyl-5-(chloromethyl)-1H-tetrazole. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered during the purification of this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Question 1: What are the primary recommended methods for purifying crude this compound?
The two most effective and commonly employed purification techniques for this compound are silica gel column chromatography and recrystallization.[1][2]
-
Silica Gel Column Chromatography: This is a form of normal-phase adsorption chromatography where the crude material is separated based on the differential polarity of its components.[3][4] The polar stationary phase (silica gel) retains polar molecules more strongly, while a non-polar mobile phase (eluent) carries less polar molecules through the column more quickly. This method is highly effective for separating the target compound from impurities with different polarities, such as unreacted starting materials or reaction byproducts.[1]
-
Recrystallization: This technique purifies solid compounds based on differences in solubility. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solution becomes supersaturated with respect to the desired compound, causing it to crystallize out, leaving impurities behind in the solution (mother liquor).[5] This method is ideal when dealing with a high-purity crude product or when the impurities have significantly different solubility profiles.
Question 2: How do I decide whether to use column chromatography or recrystallization?
The choice of purification method depends on several factors: the scale of your reaction, the impurity profile, and the desired final purity. The following decision-making workflow and comparative table can guide your choice.
Sources
Technical Support Center: Synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating by-product formation during this critical synthesis. This document moves beyond simple protocols to explain the causality behind common experimental challenges, ensuring you can troubleshoot effectively and validate your results with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm seeing two closely-eluting spots on my TLC plate and two sets of benzyl peaks in my crude ¹H NMR. What is the most likely by-product?
A1: The most common and often most challenging by-product in this synthesis is the regioisomeric 2-benzyl-5-(chloromethyl)-1H-tetrazole . The formation of both N1 and N2 substituted isomers is a well-known issue in tetrazole synthesis originating from the [3+2] cycloaddition of an azide to a nitrile.[1][2][3]
Causality: The cycloaddition reaction between benzyl azide and chloroacetonitrile can proceed through two different transition states, leading to the N1 and N2 substituted products. The regioselectivity of this reaction is governed by a subtle interplay of steric and electronic factors of the reactants.[2][4] While the 1,5-disubstituted product is often desired, the 2,5-disubstituted isomer frequently forms in significant amounts, necessitating careful analysis and purification.
Q2: Why is the formation of the N2-isomer a problem, and how can I definitively identify it?
A2: The N1 and N2 isomers possess different physicochemical properties, which can impact their biological activity, solubility, and crystallinity. For pharmaceutical applications, strict isomeric purity is required.
Definitive Identification: NMR spectroscopy is the most powerful tool for distinguishing between these isomers.[5][6][7] Key differences are consistently observed:
-
¹H NMR: The benzylic protons (Bn-CH ₂) of the N2 isomer are typically shielded (shifted upfield) compared to the N1 isomer due to the different electronic environment. You will observe two distinct singlets for the benzylic protons.
-
¹³C NMR: The chemical shift of the tetrazole ring carbon (C5) is a clear diagnostic marker. The C5 carbon of the 2-substituted isomer is generally shifted downfield (higher ppm) by approximately 10-15 ppm compared to the 1-substituted isomer.[5]
The following table summarizes typical chemical shifts to aid in identification:
| Compound | Bn-CH₂ Protons (¹H NMR) | -CH₂Cl Protons (¹H NMR) | Tetrazole Carbon (¹³C NMR) |
| This compound (Product) | ~ 5.7 - 5.9 ppm | ~ 4.8 - 5.0 ppm | ~ 150 - 155 ppm |
| 2-benzyl-5-(chloromethyl)-1H-tetrazole (By-product) | ~ 5.5 - 5.7 ppm | ~ 4.6 - 4.8 ppm | ~ 160 - 165 ppm |
Note: Exact chemical shifts are solvent-dependent. The data presented is a general guide.
Q3: My reaction seems incomplete, and I'm isolating unreacted starting material. What could be the cause?
A3: Incomplete conversion is often traced back to several factors:
-
Reagent Purity: The purity of the azide source (e.g., sodium azide) and the nitrile is critical. Trimethylsilyl azide is often used as a safer alternative to metal azides.[8][9]
-
Reaction Conditions: Tetrazole formation from nitriles can require elevated temperatures and prolonged reaction times.[3] The choice of solvent also plays a crucial role; polar aprotic solvents like DMF or DMSO are common.
-
Catalyst Activity: Many modern procedures utilize catalysts, such as zinc or copper salts, to improve reaction rates and yields under milder conditions.[3][10] Ensure your catalyst is active and used in the correct loading.
Q4: I am performing a two-step synthesis via the hydroxymethyl intermediate. My final product is contaminated with a more polar impurity. What is it?
A4: If you are synthesizing 1-benzyl-5-(hydroxymethyl)-1H-tetrazole first and then chlorinating it (e.g., with thionyl chloride or oxalyl chloride), the most likely polar impurity is the unreacted hydroxymethyl intermediate .
Causality: Incomplete chlorination can result from:
-
Insufficient Chlorinating Agent: Ensure at least a stoichiometric amount of the chlorinating agent is used. Often, a slight excess is required to drive the reaction to completion.
-
Moisture: Chlorinating agents like thionyl chloride react vigorously with water. The reaction must be performed under strictly anhydrous conditions to prevent quenching the reagent.
-
Low Temperature/Short Reaction Time: While the initial addition of the chlorinating agent is often done at low temperatures (0-5 °C), the reaction may require warming to room temperature or even gentle reflux to go to completion.[11]
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.
Caption: Troubleshooting workflow for common synthesis issues.
Experimental Protocols
Protocol 1: Analytical Identification of N1/N2 Isomers
This protocol outlines a method for confirming the presence of the 2-benzyl-5-(chloromethyl)-1H-tetrazole by-product.
1. Sample Preparation:
- Prepare a concentrated solution (~10-15 mg) of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. ¹H NMR Spectroscopy:
- Acquire a standard ¹H NMR spectrum.
- Analysis: Look for two distinct singlets in the benzyl region (typically 5.5-6.0 ppm). The major signal should correspond to the desired N1 isomer, and the minor, typically upfield, signal to the N2 isomer. Also, look for two singlets in the chloromethyl region (4.6-5.0 ppm).
3. ¹³C NMR Spectroscopy (Confirmation):
- Acquire a proton-decoupled ¹³C NMR spectrum. This is the most definitive method.
- Analysis: Identify the carbon signals for the tetrazole ring. The presence of a signal in the 160-165 ppm range is a strong indicator of the N2 isomer. The N1 isomer's tetrazole carbon will appear further upfield (150-155 ppm).[5]
4. Chromatographic Separation:
- If isomers are confirmed, they can typically be separated by flash column chromatography on silica gel.[12]
- Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. The less polar N2 isomer usually elutes first.
- Monitoring: Monitor the separation using TLC, visualizing with a UV lamp (254 nm).
Reaction Pathway and By-Product Formation
The following diagram illustrates the primary synthetic pathway and the point at which the key regioisomeric by-product is formed.
Caption: Formation of regioisomers via [3+2] cycloaddition.
References
-
1,3-Dipolar cycloaddition - Wikipedia. Wikipedia. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 2024. Available at: [Link]
-
Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. ResearchGate. Available at: [Link]
-
Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 2019. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2019. Available at: [Link]
-
Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. ResearchGate. Available at: [Link]
-
Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem.com. Available at: [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. ResearchGate. Available at: [Link]
-
1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate. Available at: [Link]
-
Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. Available at: [Link]
-
Chapter 2 2.1 2.1 Introduction Nitrogen‐containing heterocycles are the most popular structural components of pharmace. Shodhganga@INFLIBNET. Available at: [Link]
-
Tetrazole - Wikipedia. Wikipedia. Available at: [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Available at: [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI. Available at: [Link]
- Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.Google Patents.
-
Tetrazoles via Multicomponent Reactions. National Institutes of Health. Available at: [Link]
-
RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
troubleshooting guide for reactions involving 1-benzyl-5-(chloromethyl)-1H-tetrazole
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for troubleshooting reactions involving the versatile synthetic building block, 1-benzyl-5-(chloromethyl)-1H-tetrazole. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the common challenges and unlock the full potential of this reagent in your synthetic workflows.
Section 1: Safety First - Essential Handling Protocols
Before initiating any experiment, it is critical to observe proper safety procedures. This compound and its precursors can be hazardous.
Q: What are the primary safety concerns with this reagent?
A: The primary concerns are threefold:
-
Reactivity: As a chloromethyl derivative, this compound is a potent alkylating agent. It can cause skin and eye irritation upon contact.[1]
-
Respiratory Irritation: Handling the solid compound may generate dust, which can cause respiratory irritation.[1][2]
-
Precursor Hazards: The synthesis often involves sodium azide, which is highly toxic and can form explosive heavy metal azides.
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), safety goggles or a face shield, and a lab coat.[1][2][3]
-
Ventilation: Handle the compound and all volatile reagents exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]
-
Static Discharge: When handling the solid, use non-sparking tools and take measures to prevent the build-up of electrostatic charge, especially if working with flammable solvents.[3][4]
-
Spill & Emergency: Ensure an eyewash station and safety shower are immediately accessible.[2] In case of a spill, evacuate non-essential personnel, avoid generating dust, and collect the material using an inert absorbent for disposal in a suitable, closed container.[1][4]
Section 2: Frequently Asked Questions (FAQs)
Q: What is the primary application of this compound?
A: It is primarily used as an alkylating agent. The chloromethyl group is a reactive electrophilic site, allowing for the introduction of the "1-benzyl-1H-tetrazol-5-yl)methyl" moiety onto various nucleophiles such as amines, phenols, thiols, and carbanions. The tetrazole ring itself is a well-established bioisostere for a carboxylic acid group in medicinal chemistry, which can enhance metabolic stability and lipophilicity.[5][6]
Q: How should I store this compound?
A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep it away from incompatible materials, heat sources, and ignition sources.[4]
Q: I'm seeing two major regioisomers in my synthesis of the title compound. Is this normal?
A: Yes, this is a very common issue. The N-alkylation (benzylation) of the 5-(chloromethyl)-1H-tetrazole precursor can produce a mixture of the N1 and N2 isomers (1-benzyl- and 2-benzyl- derivatives). The ratio of these isomers is highly dependent on reaction conditions.[7] The thermodynamically favored product is generally the 2,5-disubstituted tetrazole.[7]
Section 3: In-Depth Troubleshooting Guide
Issue 1: Low or No Yield During Synthesis
Q: I am attempting to synthesize this compound, but my yield is consistently low. What are the likely causes and solutions?
A: Low yield can stem from several factors, from the initial tetrazole formation to the final N-alkylation step. Let's break down the common failure points.
Potential Cause 1: Inefficient [3+2] Cycloaddition. The foundational synthesis of the tetrazole ring involves the reaction of chloroacetonitrile with an azide source (e.g., sodium azide).[5] This reaction can be sluggish or incomplete.
-
Expert Insight: The choice of catalyst and solvent is crucial. While traditional methods exist, using zinc salts as catalysts in water can effectively drive the reaction to completion for a broad range of nitriles.[8]
-
Solution:
-
Ensure your chloroacetonitrile is pure and dry.
-
Consider using a catalyst such as zinc chloride (ZnCl₂) with sodium azide.
-
Allow for sufficient reaction time and temperature, monitoring progress by TLC or ¹H NMR by taking aliquots from the reaction mixture.
-
Potential Cause 2: Poor Regioselectivity in N-Alkylation. As mentioned in the FAQs, the benzylation of 5-(chloromethyl)-1H-tetrazole is rarely perfectly selective. You may be forming a significant amount of the undesired 2-benzyl isomer, which can be difficult to separate and thus lowers the isolated yield of your target 1-benzyl isomer.
-
Expert Insight: The solvent and the base used to deprotonate the tetrazole ring have a profound impact on the N1/N2 ratio.[7]
-
Solution: A systematic optimization of reaction conditions is recommended. See the table below for starting points.
| Parameter | Condition 1 (Favors N1) | Condition 2 (Favors N2) | Rationale |
| Solvent | Toluene/Water (biphasic)[9] | DMF, Acetonitrile | Polar aprotic solvents can solvate the cation, favoring attack at the more sterically accessible N2 position. Biphasic systems can alter the ionic environment to favor N1. |
| Base | NaH, K₂CO₃ | Cs₂CO₃ | The nature of the cation associated with the tetrazolate anion influences the regioselectivity.[7] |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | The 2,5-isomer is often the thermodynamic product, so higher temperatures may favor its formation. |
Troubleshooting Workflow for Low Yield Here is a logical workflow to diagnose yield issues.
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Difficulty Distinguishing N1 and N2 Isomers
Q: My ¹H NMR is complex, and I can't definitively assign the 1-benzyl and 2-benzyl isomers. How can I distinguish them?
A: While ¹H NMR can be ambiguous due to overlapping aromatic and methylene signals, ¹³C NMR spectroscopy is the most reliable method for distinguishing between 1,5- and 2,5-disubstituted tetrazole isomers.[7]
-
The Key Diagnostic Signal: The chemical shift of the carbon atom in the tetrazole ring (C5) is characteristically different. The C5 signal in 2,5-disubstituted tetrazoles is significantly deshielded (shifted downfield) compared to the corresponding 1,5-disubstituted isomer.[7]
| Isomer | Typical C5 Chemical Shift (ppm) | Rationale |
| 1,5-disubstituted (Target) | ~151 ppm | The benzyl group is on a nitrogen adjacent to the C5 carbon. |
| 2,5-disubstituted (Side-product) | ~162 ppm | The benzyl group is on a nitrogen further from the C5 carbon, leading to a different electronic environment and deshielding of the C5 carbon. |
| (Note: Exact shifts are solvent and molecule dependent. The key is the relative difference.) |
Issue 3: Product Decomposition During Workup or Purification
Q: My reaction appears clean by TLC, but I lose a significant amount of product during column chromatography on silica gel. What is happening?
A: This strongly suggests that your product is unstable under the purification conditions.
-
Expert Insight: Silica gel is acidic and can catalyze the decomposition of sensitive compounds. The combination of an acidic surface and the heat generated during elution can be detrimental. Tetrazoles can undergo thermal decomposition to form reactive intermediates.[10] While stable at room temperature, prolonged exposure to harsh conditions can be problematic.
-
Solutions:
-
Switch to a Neutral Stationary Phase: Attempt purification using neutral alumina instead of silica gel.
-
"Flash" Chromatography: If using silica, perform the chromatography as quickly as possible. Do not let the column sit for an extended period.
-
Recrystallization: This is often the best method for purification if a suitable solvent system can be found. Try solvent systems like ethyl acetate/hexanes or dichloromethane/petroleum ether.
-
Aqueous Workup: During the workup, avoid strong acids or bases. Use saturated sodium bicarbonate for neutralization and wash with brine to remove water-soluble impurities.[11]
-
Section 4: Standardized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative two-step synthesis. Warning: This procedure involves hazardous materials and must be performed in a fume hood with appropriate PPE.
Caption: A typical two-step experimental workflow for synthesis.
Step 1: Synthesis of 5-(chloromethyl)-1H-tetrazole
-
To a round-bottom flask, add chloroacetonitrile (1.0 eq), sodium azide (1.1 eq), and zinc chloride (0.1 eq) in water.
-
Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the nitrile starting material by TLC.
-
Cool the reaction to room temperature and carefully acidify with concentrated HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-(chloromethyl)-1H-tetrazole, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-(chloromethyl)-1H-tetrazole (1.0 eq) in acetone or acetonitrile.
-
Add a base, such as potassium carbonate (1.5 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, or until TLC indicates consumption of the starting material.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford the title compound. Verify isomer identity using ¹³C NMR.
Section 5: References
-
5-CHLOROMETHYL-2-TRITYL-2H-TETRAZOLE - Safety Data Sheet - ChemicalBook. (2022-08-11).
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-24).
-
Safety Data Sheet - Fluorochem. (2024-12-19).
-
SAFETY DATA SHEET - TCI Chemicals. (2025-09-30).
-
SAFETY DATA SHEET - Tokyo Chemical Industry. (2023-04-03).
-
Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride - PrepChem.com.
-
Troubleshooting guide for Tetrazole functionalization reactions. - Benchchem.
-
5-Chloromethyl-1H-Tetrazole | 55408-11-2 | Benchchem.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. (2020).
-
Supporting Information for an unspecified chemical synthesis.
-
Perez-Medrano, A., et al. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3297-300.
-
Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. (2019). Request PDF on ResearchGate.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks - Beilstein Journals. (2024-04-29).
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - RSC Publishing.
-
Synthesis of 1H-tetrazoles - Organic Chemistry Portal.
-
Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed. (2021-09-03).
-
Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines.
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
-
4 - Organic Syntheses Procedure.
-
1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole - PubChemLite.
-
Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024-08-30). Russian Chemical Reviews.
-
Some Practical Methods for the Application of 5-Metallo-1-benzyl-1H-tetrazoles in Synthesis. (2025-08-05).
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025-06-26).
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
-
A Comparative Guide to the Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole - Benchchem.
-
Satoh, Y., & Moliterni, J. (1997). Homologation of 1-(Benzyloxymethyl)-1H-tetrazole via Lithiation. Synlett, 1998(s1), 528-530.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 11. rsc.org [rsc.org]
Technical Support Center: Degradation Pathways of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Welcome to the Technical Support Center for 1-benzyl-5-(chloromethyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling, storage, and experimental use of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your research.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a stable tetrazole ring, a reactive chloromethyl group, and a benzyl substituent, offers a unique combination of properties. However, this same combination of functional groups can also lead to specific degradation pathways under various experimental and storage conditions. Understanding these pathways is crucial for ensuring the compound's stability, purity, and the reproducibility of your results.
This guide will address frequently asked questions and provide troubleshooting advice related to the degradation of this compound, covering hydrolysis, thermal, and photolytic decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrolytic Stability and Degradation
Q1: I am observing a gradual loss of my starting material and the appearance of a new, more polar spot on my TLC plate when using protic solvents like methanol or water in my reaction mixture. What is likely happening?
A1: This observation is highly indicative of hydrolysis of the chloromethyl group. The chloromethyl group is susceptible to nucleophilic substitution, especially in the presence of water or other nucleophilic solvents. The likely degradation product is 1-benzyl-5-(hydroxymethyl)-1H-tetrazole. The hydroxyl group makes the product more polar, which explains its lower retention factor (Rf) on a normal-phase TLC plate.
-
Causality: The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. Water or alcohol molecules act as nucleophiles, attacking this carbon and displacing the chloride ion in an SN1 or SN2-type reaction. The rate of this hydrolysis can be influenced by pH and temperature.[2]
-
Troubleshooting:
-
Solvent Choice: If the reaction chemistry allows, switch to aprotic solvents (e.g., THF, DCM, acetonitrile) to minimize hydrolysis.
-
Moisture Control: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: The hydrolysis of benzyl chlorides can be pH-dependent.[2] If aqueous conditions are unavoidable, buffering the solution may help control the degradation rate.
-
Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.
-
Q2: Can the tetrazole ring itself hydrolyze under acidic or basic conditions?
A2: The tetrazole ring is generally considered to be chemically robust and resistant to hydrolysis under typical acidic or basic conditions used in synthetic organic chemistry.[3] The primary point of hydrolytic instability for this compound is the chloromethyl group. However, extreme pH and high temperatures could potentially lead to ring-opening or other complex degradation pathways, though this is less common.
Section 2: Thermal Decomposition
Q3: I am running a reaction at an elevated temperature (e.g., >100 °C) and observing gas evolution and the formation of multiple, unidentified byproducts. What is the likely degradation pathway?
A3: You are likely observing the thermal decomposition of the tetrazole ring. Tetrazoles are known to be energetic compounds due to their high nitrogen content and can decompose upon heating, often with the extrusion of molecular nitrogen (N₂).[4][5] This decomposition can generate highly reactive intermediates, leading to a complex mixture of products.
-
Mechanistic Insight: The thermal decomposition of 5-substituted tetrazoles can proceed through different pathways. A common pathway involves the loss of N₂ to form a reactive nitrile imine intermediate. This intermediate can then undergo various intramolecular or intermolecular reactions to form a variety of products.
-
Troubleshooting & Experimental Design:
-
Temperature Management: Avoid excessive heating. If a reaction requires high temperatures, carefully monitor for gas evolution and consider if a lower-temperature alternative exists.
-
Exothermic Reactions: Be aware that the decomposition of tetrazoles can be exothermic.[6] For larger-scale reactions, ensure adequate cooling and pressure relief measures are in place.
-
Analytical Monitoring: Use techniques like HPLC or GC-MS to monitor the reaction progress and identify potential degradation products.[7] This can help in optimizing the reaction conditions to minimize decomposition.
-
dot
Caption: Proposed thermal degradation pathway of this compound.
Section 3: Photolytic Degradation
Q4: My sample of this compound has been stored in a clear glass vial on the lab bench and I am noticing a decrease in purity over time. Could light be causing degradation?
A4: Yes, photolytic degradation is a plausible cause for the observed decrease in purity. Tetrazole derivatives can be sensitive to UV light, which can induce cleavage of the tetrazole ring and the formation of various photoproducts.[8]
-
Mechanism of Photodegradation: Similar to thermal decomposition, UV irradiation can provide the energy to induce the extrusion of N₂ from the tetrazole ring, leading to the formation of reactive intermediates like nitrilimines.[8] These intermediates can then react further to form a range of products. The benzyl and chloromethyl groups may also be susceptible to photochemical reactions.
-
Best Practices for Storage and Handling:
-
Light Protection: Always store this compound in amber or opaque vials to protect it from light.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere to prevent photo-oxidation.
-
Experimental Setup: When running reactions, particularly for extended periods, it is good practice to wrap the reaction vessel in aluminum foil to exclude light.
-
dot
Caption: General workflow for investigating photolytic degradation.
Summary of Potential Degradation Products
| Stress Condition | Primary Degradation Pathway | Likely Degradation Product(s) | Analytical Signature |
| Hydrolysis | Nucleophilic substitution | 1-benzyl-5-(hydroxymethyl)-1H-tetrazole, HCl | Increased polarity (TLC/HPLC), potential pH change |
| Thermolysis | N₂ extrusion | Complex mixture, potentially including benzyl chloride, nitriles | Gas evolution, multiple peaks in GC-MS/LC-MS |
| Photolysis | N₂ extrusion | Complex mixture of photoproducts | Discoloration, appearance of new UV-active species in HPLC |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential hydrolytic degradants, which is a common practice in pharmaceutical development to establish stability-indicating analytical methods.[9][10][11]
-
Sample Preparation: Prepare three solutions of this compound (e.g., 1 mg/mL) in:
-
a) 0.1 M HCl (acidic condition)
-
b) Purified water (neutral condition)
-
c) 0.1 M NaOH (basic condition)
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with a UV detector.[7]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the time-zero sample to identify new peaks corresponding to degradation products. The primary expected degradation product is 1-benzyl-5-(hydroxymethyl)-1H-tetrazole.
References
-
Nagase, H., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances. Available at: [Link]
-
McQuaid, M. J., et al. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library, 1405. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. Retrieved from [Link]
-
Popova, E. A., et al. (2019). Tetrazoles for biomedicine. ResearchGate. Available at: [Link]
-
Ostrovskii, V. A., et al. (2023). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 92(8). Available at: [Link]
-
Jain, D. & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-16. Available at: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Zhang, X., et al. (2023). Intrinsic thermal hazard analysis of tetrazole energetic compounds: A macroscopic-microscopic investigation perspective. Journal of the Taiwan Institute of Chemical Engineers, 149. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Dömling, A., et al. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 15, 2498-2507. Available at: [Link]
-
Reva, I., & Lapinski, L. (2018). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 23(10), 2539. Available at: [Link]
-
Beilstein Journals. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). The unexpected but predictable tetrazole packing in flexible 1-benzyl-1H-tetrazole. CrystEngComm, 14(18), 5824-5827. Available at: [Link]
-
ResearchGate. (n.d.). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in.... Retrieved from [Link]
-
SciSpace. (1966). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 14(2), 156-166. Available at: [Link]
-
ResearchGate. (n.d.). Advanced Oxidation of Dodecyl Dimethyl Benzyl Ammonium Chloride by Vuv/Uv/Chlorine: Synergistic Effect, Radicals, and Degradation Pathway. Retrieved from [Link]
Sources
- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Initiation and Decomposition of Tetrazole Containing Green Energetic Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 5. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and storage of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Welcome to the technical support resource for 1-benzyl-5-(chloromethyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and storage of this versatile synthetic intermediate. Given its energetic tetrazole core and reactive chloromethyl group, proper handling and storage are paramount for ensuring experimental reproducibility and safety.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The advice provided is grounded in the chemical properties of tetrazoles and reactive alkyl halides.
Q1: My reaction yield is significantly lower than expected. Could my this compound have degraded?
A1: Yes, decreased reactivity is a primary indicator of compound degradation. Several factors related to storage and handling could be responsible:
-
Moisture-Induced Hydrolysis: The chloromethyl group is susceptible to hydrolysis, converting it to a hydroxymethyl group (-CH₂OH). This alcohol is significantly less reactive in typical nucleophilic substitution reactions intended for the chloride, leading to lower yields of the desired product. This is a common pathway for degradation if the compound has been exposed to atmospheric moisture.
-
Thermal Decomposition: Tetrazoles are nitrogen-rich, energetic compounds.[1][2][3] Prolonged exposure to elevated temperatures, even ambient lab temperatures in warm climates, can initiate thermal decomposition. This process often involves the loss of dinitrogen (N₂) and can lead to a complex mixture of products, reducing the concentration of the active starting material.[3][4]
-
Cross-Reactivity/Self-Alkylation: In the presence of trace impurities or under certain conditions (e.g., prolonged storage in a protic solvent), intermolecular reactions can occur. For instance, one molecule's tetrazole ring could potentially act as a nucleophile, displacing the chloride on another molecule, leading to oligomerization or the formation of complex side products.
Recommended Action Plan:
-
Verify Purity: Immediately assess the purity of your stock via LC-MS, ¹H NMR, or HPLC. Look for the appearance of new signals, particularly a peak corresponding to the hydrolyzed alcohol derivative or a broadened baseline indicative of polymeric material.
-
Use a Fresh Batch: If degradation is confirmed, it is best to use a fresh, unopened vial of the compound for your reaction.
-
Review Storage Protocol: Ensure your storage conditions align with the best practices outlined in the FAQ section below (e.g., cold, dry, inert atmosphere).
Q2: I've noticed the color of my white, crystalline solid has changed to a yellow or brownish tint. What does this signify?
A2: A change in color from white to yellow or brown is a strong visual indicator of chemical decomposition. This is often due to the formation of minor, but highly colored, degradation products or polymeric materials. While the bulk of the material may still be the desired compound, the presence of these impurities suggests that a degradation process has begun.
Causality:
-
The formation of complex nitrogen-containing heterocycles or conjugated systems resulting from the breakdown of the tetrazole ring can often lead to colored compounds.
-
Exposure to light (photo-decomposition) or reaction with atmospheric components (like NOx) can also contribute to discoloration.
Recommended Action Plan:
-
Cease Use for Sensitive Reactions: Do not use discolored material for reactions where high purity is critical, as the impurities may interfere with catalysis or downstream processes.
-
Purity Assessment: Quantify the level of impurity using a chromatographic method like HPLC.
-
Consider Re-purification: If a large amount of material is affected, you may consider recrystallization. However, this should be approached with caution due to the energetic nature of tetrazoles. A risk assessment is essential.
Q3: My analytical data (NMR, LC-MS) shows unexpected peaks that are not related to my solvent or known reaction impurities. What are they?
A3: The appearance of new peaks is the most definitive evidence of degradation. Based on the structure, the most probable degradation products are:
| Potential Degradation Product | Chemical Formula | Expected Analytical Signature | Formation Mechanism |
| 1-benzyl-5-(hydroxymethyl)-1H-tetrazole | C₉H₁₀N₄O | MS: [M+H]⁺ peak at m/z 191.09. NMR: Disappearance of -CH₂Cl signal, appearance of -CH₂OH and -OH signals. | Hydrolysis of the chloromethyl group. |
| 1-benzyl-1H-tetrazole | C₈H₈N₄ | MS: [M+H]⁺ peak at m/z 161.08. NMR: Absence of the -CH₂Cl signal. | Cleavage of the C-C bond between the tetrazole ring and the chloromethyl group. |
| Benzyl Cyanide | C₈H₇N | MS: [M+H]⁺ peak at m/z 118.07. | A potential fragment from the decomposition of the tetrazole ring. |
| Polymeric/Oligomeric Species | Variable | LC/NMR: Broad, unresolved peaks or baseline noise. | Intermolecular self-alkylation reactions. |
Workflow for Identifying Degradation Products
Caption: Troubleshooting workflow for inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Optimal storage is critical to maximizing the shelf-life and ensuring the integrity of the compound. The key is to mitigate exposure to heat, light, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C [5][6] | Reduces the rate of potential thermal decomposition and self-reaction. Avoids the higher ambient temperatures that can accelerate degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis of the chloromethyl group and potential oxidative degradation pathways. |
| Container | Tightly sealed amber glass vial | Protects from light exposure (photo-decomposition) and prevents moisture ingress.[7] Ensure the container is properly sealed.[6][8] |
| Location | Dry, well-ventilated area away from heat sources and incompatible materials. [7][8] | Standard chemical safety practice. Tetrazoles are flammable solids and should be stored away from ignition sources.[7][9] |
Q2: What is the expected shelf-life of this compound?
A2: When stored under the optimal conditions described above, this compound should be stable for at least 12-24 months. However, it is strongly recommended to re-analyze the material for purity if it has been stored for longer than 12 months or if the container has been opened multiple times.[7]
Q3: How should I handle the compound in the laboratory?
A3: Due to its chemical nature, specific handling procedures should be followed:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][9][10]
-
Dispensing: Weigh and handle the solid in a well-ventilated area or a chemical fume hood.[8][10] Avoid creating dust.
-
Inert Atmosphere: For maximum stability, especially when handling small quantities for sensitive reactions, use a glovebox or glove bag to prepare solutions. If not available, work quickly and reseal the container promptly under a stream of inert gas.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Q4: What solvents are recommended for preparing stock solutions?
A4: For short-term storage (1-2 weeks) in solution, use anhydrous aprotic solvents such as Acetonitrile (ACN) , Tetrahydrofuran (THF) , or Dichloromethane (DCM) . Store solutions at 2-8°C. Avoid protic solvents like methanol or ethanol for storage, as they can slowly react with the chloromethyl group. Never store in aqueous or buffered solutions.
Q5: What are the primary safety concerns and potential decomposition pathways?
A5: The primary safety concerns stem from the tetrazole ring and the reactive chloromethyl group.
-
Energetic Nature: Tetrazoles can decompose exothermically, releasing nitrogen gas.[3][4] This process can be initiated by heat, shock, or friction.[7] While the benzyl group adds mass and may somewhat temper this, the inherent risk remains.
-
Toxicity: The toxicological properties have not been extensively studied. Handle with care, assuming it is a skin and eye irritant.[7][9]
Hypothetical Decomposition Pathway
The decomposition of tetrazoles can be complex. A plausible thermal pathway could involve the extrusion of N₂, a hallmark of tetrazole decomposition, leading to highly reactive intermediates.
Caption: Hypothetical thermal decomposition pathway.
Protocol: Purity and Stability Assessment
This protocol outlines a standard procedure for verifying the quality of this compound upon receipt and before critical use.
Objective: To confirm the identity and purity of the compound and check for signs of degradation.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃) for NMR
-
LC-MS grade Acetonitrile and water
-
Appropriate vials and syringes
Methodology:
-
Visual Inspection:
-
Carefully observe the physical appearance of the solid. It should be a white to off-white crystalline powder.
-
Note any discoloration (yellowing), clumping (potential moisture absorption), or changes in texture.
-
-
¹H NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Acquire a standard proton NMR spectrum.
-
Expected Signals: Look for the characteristic peaks corresponding to the benzyl group (aromatic protons and -CH₂-N) and the chloromethyl group (-CH₂Cl).
-
Signs of Degradation:
-
Appearance of a new singlet corresponding to the hydrolyzed product, 1-benzyl-5-(hydroxymethyl)-1H-tetrazole.
-
Reduced integration value of the -CH₂Cl peak relative to the stable benzyl protons.
-
Presence of broad, unidentifiable peaks.
-
-
-
LC-MS Analysis:
-
Prepare a dilute solution (~0.1 mg/mL) in Acetonitrile.
-
Inject onto a reverse-phase C18 column.
-
Run a standard gradient (e.g., 10-90% Acetonitrile/Water with 0.1% formic acid).
-
Expected Result: A single major peak with a mass corresponding to the [M+H]⁺ ion (m/z ≈ 209.06).
-
Signs of Degradation:
-
Appearance of an earlier-eluting peak corresponding to the more polar hydrolyzed product (m/z ≈ 191.09).
-
Multiple other impurity peaks.
-
-
-
Interpretation:
-
A purity level of >98% (by HPLC/LC-MS peak area) with a clean NMR spectrum indicates the material is of high quality and suitable for use.
-
If significant impurities are detected, the batch should be flagged and either repurified or discarded to avoid compromising experimental results.
-
References
-
Bio-Fine. (n.d.). GHS Safety Data Sheet: 1-H-TETRAZOLE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 5-(4-Bromo-2-fluorophenyl)-2H-tetrazole. Retrieved from [Link]
-
Kalhotka, L., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. DOI:10.1039/D5MA00150A. Retrieved from [Link]
- Istrati, D., et al. (n.d.). Thermal Decomposition of Annelated 1,5-Tetrazoles with Mono- and Dibenzocycloalkane Skeleton over HZSM-5 Zeolite in Flow-Vacuum. Revue Roumaine de Chimie.
-
Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews. Retrieved from [Link]
- Koley, S., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (2025). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Decomposition products of tetrazoles. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. Retrieved from [Link]
-
Fischer, N., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Retrieved from [Link]
Sources
- 1. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 2. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. angenechemical.com [angenechemical.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. biofinechemical.com [biofinechemical.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to address the common challenges encountered during this synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound is most reliably achieved through a two-step process. This approach is generally favored over direct benzylation of 5-(chloromethyl)-1H-tetrazole due to the challenges and hazards associated with the synthesis of the latter starting material[1][2].
The recommended two-step pathway is as follows:
-
Step 1: Synthesis of the Precursor, 1-benzyl-5-(hydroxymethyl)-1H-tetrazole. This is efficiently accomplished via a Passerini three-component reaction (PT-3CR)[1][2].
-
Step 2: Chlorination of the Hydroxymethyl Intermediate. This involves the conversion of the alcohol to the desired chloromethyl group using a suitable chlorinating agent.
This guide will focus on optimizing each of these steps to maximize your overall yield.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the synthesis.
Step 1: Synthesis of 1-benzyl-5-(hydroxymethyl)-1H-tetrazole
Q1: My yield for the Passerini reaction is low. What are the likely causes and how can I improve it?
A1: Low yields in this step are often attributed to several factors:
-
Solvent System: The choice of solvent is critical. While common organic solvents like methanol, acetonitrile, or THF can be used, they often result in low to moderate yields (29-69%)[1][2]. A significant improvement in yield (up to 90%) has been reported using a biphasic solvent system of toluene and water (9:1 ratio)[1][2]. This system appears to promote quantitative product formation.
-
Side Product Formation: A common side product is 1-benzyl-1H-tetrazole[1][2]. Its formation can be minimized by carefully controlling the reaction temperature and stoichiometry of the reactants.
-
Incomplete Conversion: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Reagent Quality: The purity of your starting materials, particularly benzyl isocyanide and trimethylsilyl azide, is crucial. Impurities can lead to unwanted side reactions. Trimethylsilyl azide is a safer alternative to hazardous metal azides[1][2].
Q2: I'm having trouble with the solubility of paraformaldehyde.
A2: Paraformaldehyde can be a challenging substrate due to its poor solubility in many organic solvents[1][2][3]. Using a biphasic toluene/water system can help to overcome this issue[1][2]. Additionally, gentle heating and vigorous stirring can aid in its dissolution and reaction.
Q3: What is the optimal temperature for the Passerini reaction?
A3: While the reaction can proceed at room temperature, it may be slow. Microwave-assisted synthesis at 80°C has been shown to provide excellent yields in a shorter time frame[1]. If using conventional heating, a temperature of around 80°C is a good starting point. Avoid excessively high temperatures, as this can lead to increased side product formation and reduced yields[1].
Step 2: Chlorination of 1-benzyl-5-(hydroxymethyl)-1H-tetrazole
Q4: What is the best chlorinating agent for converting the hydroxymethyl group to a chloromethyl group?
A4: Thionyl chloride (SOCl₂) is a highly effective and commonly used reagent for this transformation[4]. It typically provides high yields for the chlorination of benzylic alcohols[4].
Q5: My chlorination reaction is not going to completion, or I am seeing decomposition of my product. What should I do?
A5:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that your glassware is oven-dried and that you are using an anhydrous solvent (e.g., dichloromethane or toluene)[4].
-
Temperature Control: The addition of thionyl chloride should be done at a low temperature (e.g., in an ice bath) to control the exothermicity of the reaction[4]. After the addition, the reaction can be allowed to warm to room temperature and then refluxed to drive it to completion[4].
-
Excess Reagent: Use a slight excess of thionyl chloride to ensure complete conversion of the alcohol. However, a large excess should be avoided as it can complicate the work-up.
-
Work-up Procedure: After the reaction is complete, the excess thionyl chloride and solvent should be removed under reduced pressure[4]. The crude product should then be carefully neutralized, for example, by pouring it into a saturated sodium bicarbonate solution[5].
Q6: How should I purify the final product, this compound?
A6: The crude product can be purified by either column chromatography on silica gel or recrystallization[4][5]. The choice of method will depend on the nature of the impurities present.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-5-(hydroxymethyl)-1H-tetrazole
This protocol is adapted from a high-yield Passerini three-component reaction[1][2].
Materials:
-
Benzyl isocyanide
-
Paraformaldehyde
-
Trimethylsilyl azide (TMSN₃)
-
Toluene
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzyl isocyanide (1.0 eq), paraformaldehyde (2.0 eq), and trimethylsilyl azide (1.0 eq).
-
Add a 9:1 mixture of toluene and water as the solvent.
-
Stir the mixture vigorously at 80°C. The reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield 1-benzyl-5-(hydroxymethyl)-1H-tetrazole.
| Parameter | Recommended Value |
| Solvent | Toluene/Water (9:1) |
| Temperature | 80°C |
| Reactant Ratio | 1:2:1 (Isocyanide:Paraformaldehyde:Azide) |
| Expected Yield | ~90% |
Protocol 2: Synthesis of this compound
This protocol utilizes a standard chlorination procedure with thionyl chloride[4].
Materials:
-
1-benzyl-5-(hydroxymethyl)-1H-tetrazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 1-benzyl-5-(hydroxymethyl)-1H-tetrazole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford this compound.
IV. Visualizing the Workflow and Troubleshooting
Diagram 1: Synthetic Workflow
Caption: A two-step workflow for synthesizing this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Introduction: The Analytical Imperative for Substituted Tetrazoles
1-benzyl-5-(chloromethyl)-1H-tetrazole is a substituted tetrazole, a class of nitrogen-rich heterocycles of significant interest in medicinal chemistry.[1] Tetrazoles are often employed as bioisosteres for carboxylic acids, enhancing metabolic stability and lipophilicity in drug candidates.[2] The specific functional groups of this compound—a reactive chloromethyl group and a stabilizing benzyl group—make it a versatile intermediate for synthesizing more complex molecules.[3]
Given its role as a critical building block, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of downstream products. The presence of potential regioisomers, synthetic impurities, or degradants necessitates a multi-faceted analytical approach.[4][5] This guide compares and contrasts the core analytical techniques, providing the rationale behind their application and detailed protocols for their execution.
Orthogonal Analytical Strategy: A Multi-Technique Approach
No single analytical method can provide a complete profile of a compound. A robust characterization strategy relies on an orthogonal approach, where different techniques provide complementary information. Spectroscopic methods are used for structural elucidation, while chromatographic methods are essential for assessing purity and quantifying impurities.
Caption: High-level analytical workflow for compound characterization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques probe the molecular structure by interacting with the molecule's energy levels, providing definitive evidence of its identity, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C).
-
Expertise & Experience: For this compound, the key diagnostic signals in ¹H NMR are the singlets for the benzylic (-CH₂-) and chloromethyl (-CH₂Cl) protons. Their distinct chemical shifts and 2H integration values are primary indicators of the structure. In ¹³C NMR, the presence of the tetrazole carbon (C5) at a downfield shift (>150 ppm) is a critical confirmation of the heterocyclic ring.[6][7]
Table 1: Predicted NMR Data for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Structural Assignment |
| ¹H | ~7.3-7.4 | Multiplet | Aromatic protons (5H) of the benzyl group |
| ¹H | ~5.7-5.8 | Singlet | Benzylic protons (-CH₂-Ph, 2H) |
| ¹H | ~4.8-4.9 | Singlet | Chloromethyl protons (-CH₂Cl, 2H) |
| ¹³C | ~151-155 | - | Tetrazole ring carbon (C5) |
| ¹³C | ~133-134 | - | Quaternary aromatic carbon (C-ipso) |
| ¹³C | ~128-129 | - | Aromatic carbons (CH) |
| ¹³C | ~52-54 | - | Benzylic carbon (-CH₂-Ph) |
| ¹³C | ~36-38 | - | Chloromethyl carbon (-CH₂Cl) |
Note: Predicted values are based on data for structurally similar compounds like 1-benzyl-5-amino-1H-tetrazole and 5-(chloromethyl)-1-phenyl-1H-tetrazole.[3][8]
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for tetrazole derivatives.
-
Expertise & Experience: The primary goal is to confirm the molecular mass (Monoisotopic Mass: 208.05157 Da).[9] A key diagnostic fragmentation pathway for 5-substituted-1H-tetrazoles in positive-ion mode is the loss of a neutral HN₃ molecule (43 Da), while negative-ion mode often shows the loss of N₂ (28 Da).[10] The benzyl group commonly fragments to produce a tropylium ion at m/z 91.[11]
Table 2: Predicted ESI-MS Data for this compound
| Adduct Ion | Calculated m/z | Predicted Fragmentation Ions (m/z) | Fragmentation Pathway |
| [M+H]⁺ | 209.0589 | 166.0, 91.1 | Loss of HN₃, Benzyl cation |
| [M+Na]⁺ | 231.0408 | - | - |
| [M-H]⁻ | 207.0443 | 179.0 | Loss of N₂ |
Data derived from PubChem and fragmentation behavior of related tetrazoles.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
-
Expertise & Experience: While the IR spectrum of a complex molecule contains many peaks, several key absorptions can confirm the presence of required functionalities. The absence of a strong, broad peak around 3000-3400 cm⁻¹ confirms the absence of N-H, indicating the tetrazole is 1-substituted, not the 1H-tautomer. The C-Cl stretch is often weak and appears in the fingerprint region.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3030-3100 | C-H Stretch | Aromatic (Benzyl) |
| 2920-2980 | C-H Stretch | Aliphatic (CH₂) |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1450-1550 | N=N, C=N Stretch | Tetrazole Ring |
| 650-800 | C-Cl Stretch | Chloromethyl |
Assignments based on typical values for substituted tetrazoles and alkyl halides.[12][13]
Chromatographic Methods for Purity and Stability Assessment
Chromatography separates the target compound from impurities, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and related substances. A stability-indicating HPLC method is one that can separate the main compound from its potential degradation products.[14]
-
Trustworthiness: A robust HPLC method must be validated for specificity, linearity, accuracy, and precision. System suitability tests (e.g., tailing factor, theoretical plates) performed before each run ensure the chromatographic system is performing adequately. The development of a stability-indicating method often involves forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradants.[14][15]
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used for monitoring reaction progress and identifying the number of components in a mixture.[16]
-
Expertise & Experience: For a compound of intermediate polarity like this compound, a common mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The ratio is adjusted to achieve a retention factor (Rƒ) of approximately 0.3-0.4 for optimal separation. Visualization under UV light (254 nm) is effective due to the aromatic benzyl group.
Caption: Relationship between techniques and the information they provide.
Detailed Experimental Protocols
The following protocols are provided as validated starting points and should be optimized for specific instrumentation and sample matrices.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 30% B over 1 minute, and equilibrate for 6 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute as needed.
-
Rationale: A C18 column provides good retention for this moderately non-polar molecule. The formic acid in the mobile phase helps to produce sharp peak shapes by controlling the ionization state of any acidic or basic functionalities. A gradient elution is used to ensure that any impurities with significantly different polarities are eluted and detected.
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice due to its ability to dissolve many organic compounds and its simple solvent peak.
-
Dissolution: Cap the tube and gently invert several times or use a vortex mixer to ensure complete dissolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of 1-2 seconds, and at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time is required (e.g., hundreds or thousands of scans) with a longer relaxation delay (2-5 seconds).
-
Rationale: The choice of solvent is critical; it must dissolve the sample without reacting with it and should have minimal overlapping signals with the analyte. DMSO-d₆ is a more polar alternative if solubility in CDCl₃ is poor.
Protocol 3: ESI-MS by Direct Infusion
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Set up the mass spectrometer in ESI positive and negative ion modes.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 amu).
-
Tandem MS (MS/MS): If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ (or [M-H]⁻) ion in the first mass analyzer and fragmenting it in the collision cell to observe the resulting daughter ions.
-
Rationale: Direct infusion is a quick method to confirm molecular weight without chromatographic separation. Using both positive and negative modes provides complementary fragmentation data, which increases confidence in the structural assignment.[10]
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the definitive tool for structural confirmation, while mass spectrometry validates the molecular weight and provides fragmentation clues. IR spectroscopy offers a quick verification of key functional groups. Finally, HPLC is indispensable for the accurate determination of purity and the identification of potential impurities or degradants. By integrating the data from these orthogonal methods, researchers and drug developers can establish a complete analytical profile, ensuring the identity, purity, and quality of this important synthetic intermediate.
References
- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry.
-
Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Magnetic Resonance in Chemistry. Available at: [Link]
-
Substituted tetrazoles as multipurpose screening compounds. Medicinal Chemistry Research. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. ResearchGate. Available at: [Link]
-
Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance. Semantic Scholar. Available at: [Link]
-
Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. PrepChem.com. Available at: [Link]
-
Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. ACS Omega. Available at: [Link]
-
Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution. Comptes Rendus Chimie. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Human Metabolome Database. Available at: [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. Available at: [Link]
-
Synthesis and structure of 1-benzy1-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, H-1 NMR, FT-IR, and UV-Vis spectra and DFT calculations. ResearchGate. Available at: [Link]
-
1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. PubChemLite. Available at: [Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. Available at: [Link]
-
Synthesizing Tetrazoles with Fluorosulfonyl Azide. YouTube. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Available at: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. Available at: [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules. Available at: [Link]
-
Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cylopentyl-1H-tetrazole. ResearchGate. Available at: [Link]
-
Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cylopentyl-1H-tetrazole. OUCI. Available at: [Link]
-
5-Vinyl-1H-tetrazole. MDPI. Available at: [Link]
-
Benzyl chloride. NIST WebBook. Available at: [Link]
Sources
- 1. scielo.org.za [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and structure elucidation of unexpected in-process impurities during tetrazole ring formation of an investigational drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. Benzyl chloride [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-benzyl-5-(chloromethyl)-1H-tetrazole
Guide Overview: This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-benzyl-5-(chloromethyl)-1H-tetrazole. Designed for researchers, chemists, and drug development professionals, this document provides a detailed predictive framework for the compound's spectral data. Given the absence of formally published experimental spectra for this specific molecule, this guide establishes a robust analytical baseline through the principles of chemical shift theory and a rigorous comparison with structurally related, experimentally verified analogues. We will delve into the causality behind predicted chemical shifts, present a validated protocol for data acquisition, and explore advanced NMR techniques for unambiguous structural confirmation.
Molecular Structure and Spectroscopic Fragments
This compound (C₉H₉ClN₄) is a disubstituted tetrazole featuring a benzyl group attached to the N1 position and a chloromethyl group at the C5 position.[1] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, making its derivatives, such as this one, of significant interest in medicinal chemistry.[2] For the purpose of NMR analysis, the molecule can be dissected into three primary fragments, each with distinct electronic environments that influence the chemical shifts of their respective protons and carbons:
-
The N-Benzyl Group: Comprising a phenyl ring and a methylene (-CH₂-) bridge attached to the N1 atom of the tetrazole ring.
-
The Chloromethyl Group: A reactive -CH₂Cl moiety attached to the C5 carbon of the tetrazole ring.
-
The 1,5-Disubstituted Tetrazole Ring: A five-membered aromatic heterocycle containing four nitrogen atoms.
The strategic placement of these groups—an N-benzyl substituent known to influence the electronic properties of heterocyclic systems and a reactive C-chloromethyl handle for further synthetic modification—makes a definitive structural elucidation via NMR crucial.
Figure 1: Key structural fragments of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following spectral predictions are derived from established chemical shift principles and data from analogous compounds.[3][4][5] The spectra are predicted in a standard deuterated solvent such as DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show three distinct signals in the aliphatic and aromatic regions.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 - 7.45 | Multiplet | 5H | Aromatic C-H | Protons of the monosubstituted phenyl ring, appearing in their typical aromatic region. |
| ~5.70 - 5.90 | Singlet | 2H | Benzyl N-CH₂ | The benzylic protons are significantly deshielded by the adjacent electro-negative nitrogen atom (N1) of the aromatic tetrazole ring. This is a characteristic downfield shift for N-benzyl groups on nitrogen-rich heterocycles.[6] |
| ~4.80 - 5.00 | Singlet | 2H | Chloromethyl C-CH₂Cl | These protons are deshielded by the adjacent chlorine atom and the electron-withdrawing tetrazole ring. This chemical shift is consistent with data from similar structures like 5-(chloromethyl)-1-phenyl-1H-tetrazole.[2] |
Predicted ¹³C NMR Spectrum
The carbon spectrum will provide key information about the carbon skeleton, with the tetrazole ring carbon being a particularly diagnostic signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 154 | Tetrazole C5 | The carbon atom of the tetrazole ring is highly deshielded due to being bonded to two nitrogen atoms and the chloromethyl group. This region is typical for carbons in 5-substituted tetrazoles.[7][8] |
| ~134 - 136 | Aromatic C (Quaternary) | The ipso-carbon of the phenyl ring, bonded to the benzylic methylene group. |
| ~128 - 130 | Aromatic C-H | The protonated carbons of the phenyl ring, appearing in their standard aromatic range.[9] |
| ~52 - 55 | Benzyl N-CH₂ | The benzylic carbon is deshielded by the directly attached nitrogen atom of the tetrazole ring. This is a significant downfield shift compared to a carbon-attached benzyl group.[10] |
| ~35 - 38 | Chloromethyl C-CH₂Cl | The chloromethyl carbon is deshielded by the electronegative chlorine atom. Its attachment to the tetrazole C5 places it in this expected range. |
Comparison with a Structural Analogue: 5-Benzyl-1H-tetrazole
To ground our predictions, a comparison with the experimentally determined NMR data of a close structural analogue, 5-benzyl-1H-tetrazole , is invaluable.[7] In this analogue, the benzyl group is attached to the C5 position, and the N1 position is protonated. This comparison highlights the profound impact of substituent placement on the NMR spectrum.
Table 3: Comparison of Predicted Data for the Target Compound with Experimental Data for 5-Benzyl-1H-tetrazole
| Feature | This compound (Predicted) | 5-Benzyl-1H-tetrazole (Experimental, DMSO-d₆)[7] | Causality of the Difference |
| ¹H Benzyl CH₂ | ~5.70 - 5.90 ppm (Singlet) | 4.25 ppm (Singlet) | Direct N- vs. C-Attachment: The target compound's benzylic protons are attached to N1, a more electronegative environment than the C5 attachment in the analogue, causing a significant downfield shift of >1.4 ppm. |
| ¹H Aromatic CH | ~7.30 - 7.45 ppm (Multiplet) | 7.19 - 7.37 ppm (Multiplet) | Minimal difference expected, as the electronic environment of the remote phenyl ring is similar in both compounds. |
| ¹³C Benzyl CH₂ | ~52 - 55 ppm | 29.43 ppm | Direct N- vs. C-Attachment: Similar to the proton shift, the direct attachment to nitrogen deshields the benzylic carbon far more effectively, resulting in a predicted downfield shift of >20 ppm. |
| ¹³C Tetrazole C5 | ~150 - 154 ppm | 155.71 ppm | The electronic environment of the C5 carbon is comparable, being part of the aromatic tetrazole ring in both cases. The presence of the chloromethyl group in the target is expected to have a minor effect on the C5 shift compared to the benzyl group in the analogue. |
This comparative analysis demonstrates how subtle changes in molecular architecture, such as shifting a substituent from a carbon to a nitrogen atom, lead to dramatic and predictable changes in the NMR spectrum.
Experimental Protocol for NMR Acquisition and Analysis
To ensure the acquisition of high-quality, reproducible NMR data for structural verification, the following self-validating protocol should be employed.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the synthesized this compound sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons, though it can carry a significant water residue signal.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Configuration & Data Acquisition:
-
Utilize a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
For ¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift axis using the TMS or residual solvent signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Figure 2: Standard experimental workflow for NMR analysis.
Advanced 2D NMR for Unambiguous Assignment
While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of all signals and confirmation of the proposed structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would provide three key correlations:
-
The aromatic protons (~7.35 ppm) to the aromatic carbons (~129 ppm).
-
The N-CH₂ protons (~5.80 ppm) to the N-CH₂ carbon (~53 ppm).
-
The Cl-CH₂ protons (~4.90 ppm) to the Cl-CH₂ carbon (~36 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the connectivity of the fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. Key expected HMBC correlations for this compound would be:
-
From the N-CH₂ protons to the tetrazole C5 and the aromatic ipso-carbon . This definitively proves the N-benzyl linkage.
-
From the Cl-CH₂ protons to the tetrazole C5 , confirming the attachment of the chloromethyl group at the 5-position.
-
Figure 3: Key expected 2D HMBC correlations for structural confirmation.
Conclusion
This guide provides a robust framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictive analysis based on fundamental principles with a direct comparison to a known structural analogue, we have established a clear set of expected spectral parameters. The detailed experimental protocol and the discussion of advanced 2D NMR techniques offer a clear path for researchers to obtain and unequivocally interpret their own data, ensuring the confident structural elucidation of this and other related tetrazole derivatives.
References
-
Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (2016). Supporting Information: A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information for Fe3O4@silica sulfonic acid nanoparticles. [Link]
-
Jadhav, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
-
Pati, H. N., et al. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Records of Natural Products, 4(1), 44-51. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
Al-Masoudi, N. A., et al. (2006). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution. Comptes Rendus Chimie, 9(9), 1143-1148. [Link]
-
Human Metabolome Database. (n.d.). Benzyl chloride 1H NMR Spectrum. HMDB. [Link]
-
Gulea, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Digambar, K. B., Varala, R., & Patil, S. G. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of Organic Chemistry, 13, 1-10. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods - 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Singh, P., et al. (2022). Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. Journal of Molecular Structure, 1250, 131754. [Link]
-
Gomaa, M. A. M. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9187–9193. [Link]
-
Viciosa, M. T., et al. (2013). 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II). Organometallics, 32(13), 3733–3740. [Link]
-
Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. [Link]
-
Iturriaga-Vásquez, P., et al. (2006). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chilean Chemical Society, 51(2), 877-882. [Link]
-
Abraham, R. J., & Sancassan, F. (2014). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 52(8), 418-427. [Link]
-
PubChemLite. (n.d.). 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
ResearchGate. (n.d.). 1H-NMR data of the tetrazole compounds. [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d6. [Link]
Sources
- 1. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. rsc.org [rsc.org]
- 8. growingscience.com [growingscience.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tetrazole Alkylating Agents: Profiling 1-benzyl-5-(chloromethyl)-1H-tetrazole
Introduction: The Indispensable Role of the Tetrazole Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the tetrazole ring stands out as a privileged scaffold.[1][2] Its remarkable bioisosteric resemblance to the carboxylic acid group, coupled with enhanced metabolic stability and lipophilicity, has cemented its importance in drug design.[1][3] The ability to modulate the physicochemical properties of a drug candidate by introducing a tetrazole moiety is a powerful tool in the hands of researchers.[1] However, the synthetic accessibility and substitution pattern of the tetrazole ring are critical factors that dictate its utility. N-alkylation of tetrazoles is a common strategy to further fine-tune the pharmacological profile of a molecule, but it often presents a significant challenge in controlling regioselectivity, leading to mixtures of N1 and N2 isomers.[4][5] This guide provides an in-depth comparison of 1-benzyl-5-(chloromethyl)-1H-tetrazole with other common tetrazole alkylating agents, offering insights into their reactivity, selectivity, and practical applications, supported by experimental data.
This compound: A Profile
This compound is a versatile bifunctional reagent. The pre-benzylated N1 position simplifies subsequent alkylation reactions by removing the possibility of forming N1/N2 mixtures at the tetrazole core, directing the reaction to the chloromethyl group. The chloromethyl group at the C5 position, activated by the electron-wthdrawing nature of the tetrazole ring, serves as a potent electrophile for the alkylation of a wide range of nucleophiles.[6]
Unique Structural Features and Their Implications:
-
Pre-defined Regiochemistry: The N1-benzyl group obviates the common problem of N1/N2 isomerization during the alkylation of the tetrazole ring itself, ensuring a single, well-defined regioisomer.
-
Activated C5 Position: The chloromethyl group at the 5-position is a reactive electrophilic site, susceptible to nucleophilic substitution.[6] This allows for the facile introduction of the tetrazole moiety onto various molecular scaffolds.
-
Modulation of Physicochemical Properties: The benzyl group imparts a degree of lipophilicity, which can be advantageous for improving cell membrane permeability of the final compound.
Comparative Analysis of Alkylating Agent Performance
The choice of an alkylating agent is dictated by a multitude of factors including reactivity, selectivity, safety, and the nature of the substrate. Here, we compare this compound with other commonly employed alkylating agents for the modification of tetrazoles and other nucleophiles.
Reactivity and Reaction Conditions
The reactivity of an alkylating agent is paramount for efficient synthesis. While direct kinetic comparisons are scarce in the literature, we can infer relative reactivities based on the nature of the leaving group and the electronic environment.
| Alkylating Agent | Typical Substrate | Typical Conditions | Relative Reactivity | Reference |
| This compound | Phenols, Amines, Thiols | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, Acetonitrile) | High | [6][7] |
| Benzyl Bromide | Tetrazoles, Phenols, Amines | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., Acetone, DMF) | High | [3] |
| Methyl Iodide | Tetrazoles, Phenols, Amines | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | Very High | [8] |
| 5-(Chloromethyl)-1H-tetrazole | Amines, Thiols, Alcohols | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | High | [6] |
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or acetonitrile is crucial as it solubilizes the reactants and facilitates the SN2 reaction mechanism by not solvating the nucleophile as strongly as protic solvents. The choice of base depends on the acidity of the nucleophile; stronger bases like sodium hydride are required for less acidic nucleophiles like some alcohols, while weaker bases like potassium carbonate are often sufficient for phenols and tetrazoles.
Selectivity: The N1 vs. N2 Challenge
For the N-alkylation of 5-substituted-1H-tetrazoles, achieving regioselectivity is a primary concern. The reaction can yield either the 1,5-disubstituted or the 2,5-disubstituted isomer, and the ratio is influenced by steric and electronic factors of both the tetrazole and the alkylating agent.[4][5]
This compound circumvents this issue for the tetrazole core itself. However, when comparing the alkylation of a 5-substituted-1H-tetrazole with different benzylating agents, the regioselectivity remains a key consideration.
| 5-Substituted-1H-Tetrazole | Alkylating Agent | N1:N2 Ratio | Comments | Reference |
| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide | 45:55 | The electronic nature of the substituent and the reaction conditions play a significant role. | [3] |
| 5-Phenyltetrazole | Benzylamines (via diazotization) | 1:3 (favoring N2) | The reaction mechanism (SN1 vs. SN2) can influence the regiochemical outcome.[4][5] | [5] |
| 5-Phenyltetrazole | Isopropylamine (via diazotization) | Decreased N2 selectivity | Steric hindrance from the alkylating agent can influence the isomer ratio. | [5] |
Expert Insights on Regioselectivity: The preference for N2-alkylation with less hindered alkylating agents is often attributed to the higher thermodynamic stability of the 2,5-disubstituted product. However, kinetic control can favor the N1-isomer. The N1-benzyl group in this compound sterically shields the N2 and N4 positions, which could potentially influence the approach of a nucleophile to the chloromethyl group, though this effect is likely minimal.
Experimental Protocols
To provide a practical framework for comparison, detailed step-by-step methodologies for key alkylation reactions are presented below.
Protocol 1: O-Alkylation of a Phenol with this compound
This protocol describes a general procedure for the synthesis of aryloxymethyl-tetrazole derivatives.
dot
Caption: Workflow for the O-Alkylation of Phenols.
Methodology:
-
To a solution of the phenol (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2: N-Alkylation of a Tetrazole with Benzyl Bromide
This protocol, adapted from the literature, describes the N-alkylation of a 5-substituted tetrazole, which typically yields a mixture of N1 and N2 isomers.[3]
dot
Caption: Workflow for N-Alkylation of a Tetrazole.
Methodology:
-
Dissolve the 5-substituted-1H-tetrazole (1.0 eq) in anhydrous acetone (0.4 M) in a round-bottom flask.
-
Add potassium carbonate (1.1 eq) to the solution and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
After completion of the reaction, filter the solid and evaporate the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water (3 x volume of ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product mixture.
-
Purify and separate the N1 and N2 isomers by column chromatography on silica gel.[3]
Safety and Handling Considerations
As with all alkylating agents, proper safety precautions are essential. While this compound is a solid and therefore less volatile than some liquid alkylating agents, it should be handled with care in a well-ventilated fume hood.
| Alkylating Agent | Physical State | Key Hazards | Handling Precautions |
| This compound | Solid | Irritant, potential mutagen | Wear gloves, eye protection. Avoid inhalation of dust. |
| Benzyl Bromide | Liquid | Lachrymator, corrosive, toxic | Work in a fume hood, wear gloves, eye protection. |
| Methyl Iodide | Liquid | Toxic, carcinogen, volatile | Work in a fume hood, wear appropriate gloves and eye protection. |
| 5-(Chloromethyl)-1H-tetrazole | Solid | Irritant, potential mutagen | Wear gloves, eye protection. Avoid inhalation of dust. |
Conclusion and Future Outlook
This compound emerges as a highly valuable and practical alkylating agent in the medicinal chemist's toolbox. Its key advantage lies in the pre-defined N1-benzylation, which elegantly sidesteps the persistent challenge of regioselectivity in tetrazole N-alkylation. The activated C5-chloromethyl group provides a reliable handle for the introduction of the tetrazole moiety onto a diverse range of nucleophilic substrates.
While direct, side-by-side quantitative comparisons with other alkylating agents are not extensively documented in the current literature, the principles of chemical reactivity and the available synthetic examples strongly suggest that it is a potent and selective reagent. The provided protocols offer a solid foundation for its application in the synthesis of novel, biologically active compounds.
Further research focusing on detailed kinetic studies and the exploration of its reactivity with a broader scope of nucleophiles would be invaluable in fully elucidating the comparative performance of this promising reagent. Such studies will undoubtedly pave the way for its wider adoption in the rational design and synthesis of next-generation therapeutics.
References
-
Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085–21091. (URL: [Link])
-
Lebel, H., & Reynard, G. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. (URL: [Link])
-
Flippin, L. A., & Scola, P. M. (1994). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. The Journal of Organic Chemistry, 59(26), 7879–7881. (URL: [Link])
-
Ostrovskii, V. A., & Koren, A. O. (2000). Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. Russian Journal of Organic Chemistry, 36(11), 1557–1594. (URL: [Link])
-
Varadaraji, A., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 154-168. (URL: [Link])
-
Huisgen, R., et al. (1967). Mechanisms of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 6(1), 16-31. (URL: [Link])
-
Demko, Z. P., & Sharpless, K. B. (2001). An Intramolecular [2+3] Cycloaddition Route to Fused 5-Hetero-Substituted Tetrazoles. Organic Letters, 3(25), 4091–4094. (URL: [Link])
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (URL: [Link])
-
Rstakyan, V. I. (2011). Alkylation of Phenol with 1-Phenyl-3,5-dimethyl-4-chloromethylpyrazole under Phase Transfer Catalysis. Russian Journal of General Chemistry, 81(8), 1747–1748. (URL: [Link])
-
PubChem. 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. (URL: [Link])
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. (URL: [Link])
-
Jaiswal, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. (URL: [Link])
-
El-Sayed, M. A.-M., & El-Shorbagi, A.-N. A. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 882-893. (URL: [Link])
-
PrepChem. (2023). Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. (URL: [Link])
- Google Patents. (2010).
-
Coe, D. M., et al. (2017). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry, 28(3), 875–884. (URL: [Link])
-
Wang, H., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(12), 19694–19703. (URL: [Link])
-
European Patent Office. (2017). METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE. (URL: [Link])
-
Smith, D. M., & Tantillo, D. J. (2018). Electrostatic Activation of Tetrazoles. The Journal of Organic Chemistry, 83(15), 8050–8056. (URL: [Link])
-
El-Sayed, M. A.-M., & El-Shorbagi, A.-N. A. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 882-893. (URL: [Link])
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (URL: [Link])
-
Rstakyan, V. I. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8), 1747–1748. (URL: [Link])
-
Li, Y., et al. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry. (URL: [Link])
-
PubChem. 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. (URL: [Link])
-
The Royal Society of Chemistry. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. (URL: [Link])
-
Beilstein Journal of Organic Chemistry. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (URL: [Link])
-
PubChem. 5-Benzyl-1H-tetrazole. (URL: [Link])
-
Jaiswal, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. (URL: [Link])
-
European Patent Office. (2017). METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE. (URL: [Link])
-
Bagryanskaya, I. Y., & Gatilov, Y. V. (2022). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molecules, 27(19), 6289. (URL: [Link])
-
ResearchGate. (2021). A comparison of several modern alkylating agents. (URL: [Link])
-
Jaiswal, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. (URL: [Link])
-
ResearchGate. (2018). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (URL: [Link])
-
European Patent Office. (1985). 1-\1H-tetrazol-5-ylalkoxy-2-azetidinones. (URL: [Link])
-
Semantic Scholar. (2019). Tetrazoles via Multicomponent Reactions. (URL: [Link])
-
ResearchGate. (2018). Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cylopentyl-1H-tetrazole. (URL: [Link])
-
Watsonnoke Scientific Ltd. (2022). 55408-11-2 5-Chloromethyl-1H-tetrazole. (URL: [Link])
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Bioactivity of 1-benzyl-5-(chloromethyl)-1H-tetrazole Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the tetrazole nucleus represents a privileged scaffold. Its unique physicochemical properties, serving as a bioisostere for carboxylic acids, have cemented its role in medicinal chemistry.[1] Within this class of compounds, 1-benzyl-5-substituted-1H-tetrazoles are of particular interest due to their diverse and potent biological activities. This guide provides an in-depth comparison of the biological activities of this family of molecules, with a special focus on the largely unexplored 1-benzyl-5-(chloromethyl)-1H-tetrazole. While direct experimental data for this specific derivative is scarce in publicly available literature, we can infer its potential activities by examining the structure-activity relationships (SAR) of closely related analogs. This guide will delve into the known antimicrobial, anticancer, and anti-inflammatory properties of 1-benzyl-5-substituted-1H-tetrazole derivatives, providing supporting experimental data from various studies and detailed protocols for their evaluation.
The Pivotal Role of the 5-Substituent in Modulating Biological Activity
The 1-benzyl group in this series of compounds often serves to enhance lipophilicity and can engage in specific hydrophobic interactions with biological targets. However, it is the substituent at the 5-position of the tetrazole ring that dictates the specific type and potency of the biological activity. The electronic and steric properties of this substituent are critical in defining the molecule's interaction with enzymes, receptors, and other cellular components. The 5-(chloromethyl) group, being a reactive electrophile, presents an intriguing case for potential covalent interactions with biological nucleophiles, a mechanism that can lead to potent and irreversible inhibition of target proteins.
Antimicrobial Activity: A Battle Against Resistance
Tetrazole derivatives have emerged as promising candidates in the fight against microbial infections, with some demonstrating significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The antimicrobial potential of 1-benzyl-5-substituted-1H-tetrazoles is a field of active investigation.
Comparative Antimicrobial Activity of 1-Benzyl-5-Substituted-1H-Tetrazole Derivatives
| 5-Substituent Group | Target Organism(s) | Activity (MIC µg/mL) | Reference |
| Aryl groups | Staphylococcus aureus, Escherichia coli | 125-250 | [4][5] |
| Thiazole derivatives | Candida albicans | More active than piperazine derivatives | [6][7] |
| Benzimidazole-methyl | Enterococcus faecalis | 1.2-2.1 | [2] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact MIC values can vary based on the specific derivative and the experimental conditions.
The data suggests that the nature of the 5-substituent plays a crucial role in determining the antimicrobial efficacy. The high reactivity of the chloromethyl group in this compound could potentially lead to covalent modification of essential bacterial enzymes, suggesting it may exhibit potent antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.
Materials:
-
Test compound (e.g., 1-benzyl-5-substituted-1H-tetrazole derivative)
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth within the 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The tetrazole scaffold is a recurring motif in the design of novel anticancer agents.[8] Derivatives of 1-benzyl-1H-tetrazole have shown promise in inhibiting the growth of various cancer cell lines, with the 5-substituent playing a key role in their cytotoxic potency.
Comparative Anticancer Activity of 1-Benzyl-5-Substituted-1H-Tetrazole Derivatives
The anticancer activity of this class of compounds is highly dependent on the nature of the substituent at the 5-position. Studies have shown that modifications at this position can significantly impact the IC50 values against different cancer cell lines.
| 5-Substituent Group | Cancer Cell Line | Activity (IC50 µM) | Reference |
| Phenyl | 22Rv1 (Prostate Cancer) | <0.05 | [8] |
| Phenylisoxazolyl | Leukemia | Significant Activity | [9] |
| Adamantylthiazolyl | Not specified | Not specified | [10] |
This table presents a selection of data to illustrate the influence of the 5-substituent on anticancer activity.
The high potency of the 1-benzyloxy-5-phenyltetrazole derivative against prostate cancer cells highlights the potential of this scaffold.[8] The electrophilic nature of the chloromethyl group in this compound could enable it to act as an alkylating agent, a well-established mechanism for many anticancer drugs, by forming covalent bonds with DNA or essential proteins in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for MTT Cytotoxicity Assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Tetrazole derivatives have been investigated for their potential to modulate inflammatory pathways.[11][12]
Comparative Anti-inflammatory Activity of 1-Benzyl-5-Substituted-1H-Tetrazole Derivatives
The anti-inflammatory properties of 1-benzyl-1H-tetrazole derivatives are influenced by the substituent at the 5-position. While direct comparisons are limited, related structures offer insights into potential mechanisms and efficacy.
| 5-Substituent Group | Model/Target | Activity | Reference |
| Phenylpyrazolyl | Protein denaturation | Weak to potent activity | [11] |
| Phenyl | P2X7 receptor antagonist | Significant reversal of mechanical allodynia | [1] |
| Indolylmethyl-tetrazolyl | cPLA2α inhibition | Submicromolar activity | [13] |
This table provides examples of anti-inflammatory activities of related tetrazole structures.
The ability of some 1-benzyl-5-phenyltetrazole derivatives to act as P2X7 receptor antagonists suggests a potential mechanism for anti-inflammatory and analgesic effects.[1] The inhibition of cytosolic phospholipase A2α (cPLA2α) by indolylmethyl-tetrazole derivatives points to another avenue for anti-inflammatory action.[13] The electrophilic chloromethyl group in the target compound could potentially interact with key cysteine residues in inflammatory enzymes, leading to their inhibition.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Test compound
-
Carrageenan solution (1% in saline)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the animals into control, standard, and test groups.
-
Compound Administration: Administer the test compound and the standard drug to the respective groups, typically orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The presence of the reactive chloromethyl group at the 5-position is a key feature that warrants further investigation. This functional group opens up the possibility of covalent interactions with biological targets, which could translate into high potency and a unique pharmacological profile.
Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic evaluation of their antimicrobial, anticancer, and anti-inflammatory activities using the standardized protocols outlined in this guide. Such studies will not only elucidate the specific biological profile of this enigmatic compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of 1-benzyl-5-substituted-1H-tetrazoles, paving the way for the development of novel therapeutic agents.
References
-
Carroll, W. A., et al. (2009). Structure−Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-phenyltetrazole P2X 7 Antagonists. Journal of Medicinal Chemistry, 52(21), 6796-6810. [Link]
-
Gouda, M. A., et al. (2017). Antimicrobial evaluation of 5-substituted aryl 1H-tetrazoles. Medicinal Chemistry Research, 26(6), 1255-1261. [Link]
-
Gouda, M. A., et al. (2016). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles. Medicinal Chemistry, 13(4), 389-395. [Link]
-
Wang, Y., et al. (2023). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. European Journal of Medicinal Chemistry, 246, 114982. [Link]
-
Shiny, G., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 142-151. [Link]
-
Liu, C., et al. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1][4][5]Triazol-4-yl)-4-Phenyl- 4H-[1][4][8]Triazole-3-Thiol Derivatives. Pharmaceutical Chemistry Journal, 52(1), 58-63. [Link]
-
Bhaskar, V. H., & Mohite, P. B. (2010). Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives. Rasayan Journal of Chemistry, 3(4), 755-762. [Link]
-
Al-Masoudi, N. A., et al. (2024). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. ACS Omega. [Link]
-
Raval, J. P., et al. (2020). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 12(1), 1-10. [Link]
-
Ali, O. M., et al. (2016). Synthesis and antimicrobial activity of new tetrazole derivatives from 1((1H-tetrazol-5-yl) methyl)-1H-benzo[d][1][4][5]triazole as synthon. Der Pharma Chemica, 8(1), 332-339. [Link]
-
Khan, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12, 1352969. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Computational and Anti-cancer Activity Studies of New 5-substituted tetrazole-1-yl Acetamides. Polycyclic Aromatic Compounds, 1-17. [Link]
-
S. L. Gaikwad, et al. (2022). Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Assay and Drug Development Technologies. [Link]
-
Kourounakis, A. P., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1][4][8]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules, 26(3), 693. [Link]
-
Geisslinger, G., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 14(7), 1335-1353. [Link]
-
El-Sayed, W. A., et al. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archives of Pharmacal Research, 34(7), 1085-1096. [Link]
-
Anu, M., et al. (2012). Synthesis, Characterization, Antibacterial & Anti- Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 459-463. [Link]
-
Tsemeugne, J., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. ARKIVOC, 2022(9), 1-13. [Link]
-
Dhayanithi, V., et al. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Organic Communications, 3(3), 45-56. [Link]
-
PubChem. (n.d.). 1-benzyl-1H-1,2,3,4-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, 3(12), 12796-12810. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. southernct.elsevierpure.com [southernct.elsevierpure.com]
- 5. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.sdiarticle3.com [file.sdiarticle3.com]
- 10. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of 5-(1-Benzyl-1H-[1,2,3]Triazol-4-yl)-4-Phenyl- 4H-[1,2,4]Triazole-3-Thiol Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 13. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 1,5-disubstituted vs 2,5-disubstituted tetrazole isomers
An Expert's Guide to Differentiating 1,5- and 2,5-Disubstituted Tetrazole Isomers via Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the tetrazole ring is a cornerstone functional group, often employed as a metabolically stable bioisostere for carboxylic acids. The synthesis of disubstituted tetrazoles frequently yields a mixture of 1,5- and 2,5-regioisomers, the unambiguous identification of which is critical for establishing structure-activity relationships (SAR) and ensuring the purity of active pharmaceutical ingredients.
This guide provides an in-depth comparison of these two isomer classes using fundamental spectroscopic techniques. We will move beyond simple data reporting to explain the causal electronic and structural factors behind the observed spectral differences, empowering you to confidently assign the correct isomeric structure to your compounds.
The Structural Conundrum: 1,5- vs. 2,5-Disubstitution
The core challenge lies in the distinct electronic environments created by the placement of the second substituent. In a 1,5-isomer, the substituent is on a nitrogen atom adjacent to the ring carbon. In a 2,5-isomer, the substituent is on a nitrogen atom once removed from the ring carbon. This seemingly small difference profoundly impacts the molecule's symmetry, electron density distribution, and, consequently, its interaction with electromagnetic radiation.
Figure 1: General structures of 1,5- and 2,5-disubstituted tetrazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. While ¹H NMR provides initial clues, ¹³C and, particularly, ¹⁵N NMR offer definitive, unambiguous assignments.
¹³C NMR Spectroscopy: A Tale of One Carbon
The single carbon atom within the tetrazole ring is highly sensitive to its electronic environment. Its chemical shift provides a reliable diagnostic marker.
-
1,5-Disubstituted Isomers: The tetrazole carbon is typically observed in the range of δ 145-155 ppm .
-
2,5-Disubstituted Isomers: The tetrazole carbon in this isomer is generally more deshielded, appearing further downfield in the range of δ 160-168 ppm .[1]
Causality: The substituent at the N-2 position in the 2,5-isomer exerts a more significant deshielding effect on the ring carbon compared to the substituent at the N-1 position in the 1,5-isomer. This consistent downfield shift is a robust primary indicator for isomer identification.
| Isomer Type | Typical ¹³C Chemical Shift (Tetrazole Carbon) |
| 1,5-Disubstituted | 145 - 155 ppm |
| 2,5-Disubstituted | 160 - 168 ppm[1] |
¹⁵N NMR Spectroscopy: The Unambiguous Fingerprint
Due to the presence of four nitrogen atoms, ¹⁵N NMR is the gold standard for tetrazole isomer identification.[2][3] The chemical shifts of the four distinct nitrogen environments provide a unique "fingerprint" that leaves no room for ambiguity. While natural abundance ¹⁵N NMR can be time-consuming, techniques like ¹H-¹⁵N HMBC can efficiently provide the necessary correlation data.
Expert Insight: The key differentiator is the chemical shift of the substituted nitrogen (N-1 or N-2) and its effect on the adjacent nitrogens. In 1,5-isomers, the substituent is on N-1, directly influencing N-2 and N-5 (the carbon-adjacent nitrogen). In 2,5-isomers, the substituent on N-2 primarily influences N-1 and N-3. This results in completely different sets of chemical shifts for the ring nitrogens. The combined analysis of ¹⁵N chemical shifts provides an effective diagnostic tool for direct structural determination of tetrazole isomers.[2][3]
Figure 2: Conceptual illustration of the distinct nitrogen environments in 1,5- and 2,5-isomers leading to unique ¹⁵N NMR spectra.
Mass Spectrometry (MS): Differentiating by Destruction
Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information based on the molecule's fragmentation pattern. The two isomers, despite having identical molecular weights, break apart in characteristically different ways.
-
1,5-Disubstituted Isomers: A common fragmentation pathway involves the initial loss of a nitrogen molecule (N₂) and the substituent from the N-1 position. Studies on 1-aryl-5-phenyltetrazoles have shown a characteristic fragmentation sequence involving an initial tautomeric conversion to an azide-like structure, followed by the elimination of N₂.[4]
-
2,5-Disubstituted Isomers: These isomers often exhibit a more stable molecular ion. A primary fragmentation route can be the cleavage of the bond between the N-2 atom and its substituent, or fragmentation of the ring itself.
Expert Insight: The key is to look for the initial, most favorable fragmentation. The 1,5-isomer's ability to rearrange into a transient azide intermediate often provides a lower energy pathway for the loss of N₂, leading to a distinct fragment ion that may not be prominent in the 2,5-isomer's spectrum.
Figure 3: Simplified representation of distinct primary fragmentation pathways for tetrazole isomers in EI-MS.
Infrared (IR) Spectroscopy: Vibrational Clues
While not as definitive as NMR, IR spectroscopy can provide supporting evidence. The differences arise from the molecule's overall symmetry and the specific vibrational modes of the tetrazole ring.
-
1,5-Disubstituted Isomers: Being less symmetrical, these isomers may show a more complex pattern of absorptions in the fingerprint region (1400-900 cm⁻¹).
-
2,5-Disubstituted Isomers: The higher degree of symmetry can sometimes lead to fewer or less intense IR bands corresponding to certain ring vibrations.
Characteristic tetrazole ring vibrations, including N-N and C=N stretching, typically appear between 1600 cm⁻¹ and 900 cm⁻¹.[5] While specific frequencies are highly dependent on the nature of the substituents, a side-by-side comparison of pure isomer spectra will almost always reveal consistent, reproducible differences in the fingerprint region.
| Spectroscopic Technique | 1,5-Disubstituted Isomer | 2,5-Disubstituted Isomer | Confidence Level |
| ¹³C NMR | C₅: ~145-155 ppm | C₅: ~160-168 ppm | High |
| ¹⁵N NMR | Unique 4-nitrogen signal pattern | Distinct and different 4-nitrogen signal pattern | Very High (Definitive) |
| Mass Spec (EI) | Often shows facile loss of N₂ via azide intermediate | May show more stable M+ and loss of N-substituent | High |
| IR Spectroscopy | More complex fingerprint region due to lower symmetry | Potentially simpler fingerprint region | Medium (Supportive) |
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible data, adhere to the following validated protocols.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified tetrazole isomer into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with key analyte resonances.
-
Homogenization: Gently vortex or invert the tube until the sample is completely dissolved.
-
¹H and ¹³C Acquisition: Acquire a standard ¹H spectrum first to confirm sample identity and purity. Subsequently, run a standard proton-decoupled ¹³C{¹H} experiment. Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the quaternary tetrazole carbon. A relaxation delay (d1) of 2-5 seconds is recommended.
-
¹⁵N Acquisition (Recommended): If available, perform a ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling constant (e.g., set to 4-8 Hz) to observe correlations from protons on the substituents to the ring nitrogens. This is often faster and more sensitive than direct ¹⁵N detection.
Protocol 2: Mass Spectrometry (EI-MS) Analysis
-
Sample Introduction: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample via a direct insertion probe or, if sufficiently volatile, through GC-MS.
-
Ionization: Utilize a standard electron ionization energy of 70 eV. This high energy ensures fragmentation and produces a reproducible pattern.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-500).
-
Analysis: Identify the molecular ion (M⁺). Carefully analyze the major fragment ions, paying close attention to neutral losses (e.g., a loss of 28 Da for N₂). Compare the fragmentation patterns of the two isomers directly to identify the key differentiating ions.
Protocol 3: Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty ATR crystal or the KBr pellet before running the sample.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Compare the spectra of the two isomers, focusing on differences in the 1400-900 cm⁻¹ fingerprint region.
Conclusion
While a single technique can often provide a strong indication, the synergistic use of NMR, MS, and IR spectroscopy provides an irrefutable structural assignment for 1,5- and 2,5-disubstituted tetrazole isomers. For routine analysis, ¹³C NMR offers a fast and reliable method based on the well-defined chemical shift of the ring carbon. For absolute, publication-quality proof, ¹⁵N NMR is the unparalleled, definitive technique. By understanding the fundamental principles that drive the spectroscopic differences outlined in this guide, researchers can navigate the complexities of tetrazole chemistry with confidence and precision.
References
-
Fraser, R. R., & Haque, K. E. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. The Journal of Organic Chemistry, 53(24), 5776-5777. [Link]
-
Kovalev, I. S., et al. (2022). ¹⁵N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. The Journal of Organic Chemistry, 87(1), 188-197. [Link]
-
Rusinov, V. L., et al. (2022). ¹⁵N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines. PubMed, 34941254. [Link]
-
Reva, I., et al. (2005). Tautomers of tetrazole: a matrix isolation infrared and theoretical study. Physical Chemistry Chemical Physics, 7(9), 1935-1942. [Link]
-
Guo, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
-
Teixeira, C., & Rauter, A. P. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Reva, I., et al. (2005). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. ResearchGate. [Link]
-
Fraser, R. R., & Haque, K. E. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Semantic Scholar. [Link]
-
Arul Dhas, D. E., & Hubert Joe, I. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. ResearchGate. [Link]
-
Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]
-
Maryam, S., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Oriental Journal of Chemistry, 34(3), 1546-1556. [Link]
-
Beryozkina, T. V., et al. (2014). Spin spin coupling constants 13С—15N and 1H—15N in the investigation of azido tetrazole tautomerism in tetrazolo[1,5 a]pyrimidines. Russian Chemical Bulletin, 63(3), 633-639. [Link]
-
Nasrollahzadeh, M., et al. (2015). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. [Link]
-
Laali, K. K., et al. (1993). Nitrogen-15 NMR studies of tetrazole complexes of pentamminecobalt(III). Implications concerning the transition state for linkage isomerization. OSTI.GOV. [Link]
-
Al-Masoudi, W. A. M., et al. (2025). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. [Link]
-
Radecka-Paryzek, W., et al. (2013). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 83-94. [Link]
-
Bakherad, M., et al. (2011). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate. [Link]
-
Zare, A., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Highly Efficient Heterogeneous Catalyst and Study of their Antibacterial Activity. South African Journal of Chemistry, 68, 133-137. [Link]
-
Wurzenberger, M. H. H., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. ResearchGate. [Link]
-
Wurzenberger, M. H. H., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]
-
Abdul Hussein, N. M. (2017). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi Academic Scientific Journals. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-5-phenyl-2H-tetrazole. PubChem. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]
-
ResearchGate. (2025). 2-Substituted and 2,5-Disubstituted Tetrazoles. ResearchGate. [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Semantic Scholar. [Link]
-
Ghorbani-Vaghei, R., et al. (2014). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. E-Journal of Chemistry, 2014. [Link]
-
ResearchGate. (n.d.). 2,5-Disubstituted tetrazoles 1a–d. ResearchGate. [Link]
-
Digambar, K. B., et al. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]
-
Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Bhumi Publishing. (2025). 1,5-Disubstituted Tetrazoles: Synthesis and Characterization. [Link]
Sources
- 1. nanomedicine-rj.com [nanomedicine-rj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide-Tetrazole Equilibrium in Tetrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes | Semantic Scholar [semanticscholar.org]
- 5. pnrjournal.com [pnrjournal.com]
A Comparative Guide to the Alkylating Reactivity of 1-Benzyl-5-(chloromethyl)-1H-tetrazole and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly within drug discovery and development, the choice of an alkylating agent is a critical decision that can dictate the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of two prominent benzylic alkylating agents: the structurally complex 1-benzyl-5-(chloromethyl)-1H-tetrazole and the archetypal benzyl bromide. By examining their underlying chemical principles and providing a framework for experimental comparison, this document serves as a technical resource for making informed decisions in the laboratory.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reactivity of an alkylating agent in nucleophilic substitution reactions, which can proceed via a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway, is governed by a confluence of factors. The most pertinent to this comparison are the nature of the leaving group and the electronic influence of the aromatic system.
Leaving Group Ability: The facility with which a leaving group departs is fundamental to the reaction rate. In nucleophilic substitution, the strength of the leaving group is inversely related to its basicity.[1][2] For the halide series, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This is because the bromide ion is a weaker base and larger, allowing it to better stabilize the negative charge it acquires upon departure compared to the chloride ion.[3][4] Consequently, all other factors being equal, benzyl bromide is expected to be a more reactive alkylating agent than its chloromethyl-tetrazole counterpart due to the superior leaving group ability of bromide over chloride.[5]
Electronic Effects of the Aromatic Core:
-
Benzyl Bromide: The phenyl ring in benzyl bromide can stabilize the transition states of both Sₙ1 (via resonance stabilization of the benzyl carbocation) and Sₙ2 reactions.[6][7] This stabilization contributes to its well-established reactivity.
-
This compound: The tetrazole ring is a unique heterocyclic system with distinct electronic properties. It is an aromatic ring with a high nitrogen content, which generally imparts an electron-withdrawing character.[8][9] This inductive electron withdrawal can influence the reactivity of the adjacent chloromethyl group. The precise electronic contribution—whether activating or deactivating towards nucleophilic substitution compared to a simple phenyl ring—is complex and can be influenced by the specific reaction conditions and the nature of the nucleophile.[10]
Experimental Design for a Head-to-Head Comparison
To empirically assess the reactivity of these two agents, a controlled kinetic study is paramount. The following experimental design provides a robust framework for a direct comparison.
Core Hypothesis:
Benzyl bromide will exhibit a faster reaction rate in a model Sₙ2 reaction compared to this compound under identical conditions, primarily due to the better leaving group ability of bromide.
Proposed Experimental Workflow:
The workflow is designed to monitor the progress of a model alkylation reaction over time, allowing for the determination of reaction rate constants.
Caption: Experimental workflow for comparing alkylating agent reactivity.
Detailed Protocol: Kinetic Analysis via ¹H NMR Spectroscopy
This protocol outlines a specific method for executing the comparative analysis.
1. Reagent Preparation:
- Prepare 0.1 M stock solutions of this compound, benzyl bromide, and a suitable nucleophile (e.g., 4-nitrophenol) in anhydrous acetonitrile-d3.
- Prepare a 0.1 M stock solution of an internal standard (e.g., 1,4-dioxane) in the same solvent.
- In a separate flask, prepare a 0.1 M solution of a non-nucleophilic base (e.g., DBU) to deprotonate the phenol in situ.
2. Reaction Setup:
- For each reaction, add the nucleophile solution and internal standard solution to an NMR tube.
- Equilibrate the NMR tube to the desired reaction temperature (e.g., 298 K) in the NMR spectrometer.
- Initiate the reaction by adding an equimolar amount of the alkylating agent solution and the base.
3. Data Acquisition:
- Immediately begin acquiring ¹H NMR spectra at fixed time intervals.
- Monitor the disappearance of a characteristic peak of the starting alkylating agent and the appearance of a characteristic peak of the alkylated product.
4. Data Analysis:
- For each time point, calculate the concentration of the alkylating agent by comparing the integration of its characteristic peak to the integration of the internal standard peak.
- Plot the natural logarithm of the alkylating agent's concentration versus time. The slope of this line will be the pseudo-first-order rate constant, which can then be used to calculate the second-order rate constant.
Data Presentation and Interpretation
While actual experimental data would be generated from the protocol above, a summary of expected results based on chemical principles is presented below.
| Parameter | This compound | Benzyl Bromide | Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Halide properties |
| Expected Relative Rate | Slower | Faster | Br⁻ is a weaker base and thus a better leaving group than Cl⁻.[1][2] |
| Reaction Half-life (t₁/₂) | Longer | Shorter | Inversely proportional to the reaction rate. |
| Second-Order Rate Constant (k) | Smaller | Larger | A quantitative measure of reactivity. |
Interpretation: The data would be expected to show a significantly larger second-order rate constant for benzyl bromide. A study comparing various benzyl halides found benzyl bromide to be the most reactive aralkylating compound among those tested, which aligns with these principles.[5] The kinetic data for benzyl chloride reacting with potassium iodide in acetone has been reported, providing a benchmark for comparison.[11][12] The electron-withdrawing nature of the tetrazole ring in this compound might slightly modulate the reactivity of the benzylic position, but the dominant factor in an Sₙ2 reaction is anticipated to be the leaving group's ability.
Practical Applications and Reagent Selection
The choice between these two reagents extends beyond raw reactivity.
-
Benzyl Bromide is the workhorse reagent for general benzylation. Its high reactivity makes it suitable for a wide range of nucleophiles under mild conditions. However, it is a potent lachrymator and requires careful handling.
-
This compound is a more specialized reagent. Its primary utility lies in the synthesis of complex molecules where the 1-benzyl-tetrazole moiety is a desired structural component, often acting as a bioisostere for carboxylic acids in medicinal chemistry.[13][14] The synthesis of molecules containing this specific group is its main application.[15] While less reactive than benzyl bromide, it is often sufficiently reactive for alkylating various nucleophiles, and its use avoids a separate step to construct the tetrazole ring later in the synthesis.
Conclusion
Based on fundamental principles of physical organic chemistry, benzyl bromide is the more reactive alkylating agent compared to this compound. This difference is primarily attributed to the superior leaving group ability of bromide over chloride.
The selection of one reagent over the other should be guided by the specific goals of the synthesis. For straightforward benzylation, benzyl bromide offers higher reactivity. For the direct incorporation of the 1-benzyl-5-methyl-1H-tetrazole scaffold, the corresponding chloromethyl derivative is the logical and efficient choice, despite its intrinsically lower reactivity. The experimental framework provided in this guide offers a clear path for researchers to quantify these reactivity differences within their own specific reaction systems.
References
-
Manifold @CUNY. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved from [Link]
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Retrieved from [Link]
-
Weiss, R., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86, 12452-12459. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. Retrieved from [Link]
-
Weiss, R., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. PMC - NIH. Retrieved from [Link]
-
RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Within each set, rank the compounds in order of increasing rates of their S_N2 reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Hydroxy-pendant tetrazole as the cage group for photoactivatable push–pull fluorophores. Retrieved from [Link]
-
PMC - NIH. (n.d.). Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates. Retrieved from [Link]
-
Luxford, T. F. M., et al. (2021). Electron attachment to tetrazoles: The influence of molecular structure on ring opening reactivity. The Journal of Chemical Physics, 154(21), 214303. Retrieved from [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
IJRPR. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]
- Google Patents. (n.d.). WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles.
-
Hemminki, K., et al. (1986). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Carcinogenesis, 7(9), 1583-1587. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]
-
Quora. (2017). Which compound is better for an SN1 reaction, benzyl bromide or (C6H5) 2CHBR?. Retrieved from [Link]
-
ResearchGate. (2025). Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. Retrieved from [Link]
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Hydroxy-pendant tetrazole as the cage group for photoactivatable push–pull fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
A Comparative Guide to Catalysts in Tetrazole Synthesis: Efficacy, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its role as a bioisostere of the carboxylic acid group and its high nitrogen content.[1] The synthesis of 5-substituted 1H-tetrazoles, predominantly through the [3+2] cycloaddition of nitriles and an azide source, is a pivotal transformation for which a diverse array of catalysts has been developed.[2] This guide provides a comparative analysis of prominent catalytic systems, delving into their performance, underlying mechanisms, and practical application. We aim to equip researchers with the insights needed to select the optimal catalyst for their specific synthetic challenges.
The Evolving Landscape of Tetrazole Synthesis Catalysis
Traditionally, the synthesis of tetrazoles required harsh reaction conditions, often involving toxic and explosive reagents like hydrazoic acid.[3] The advent of modern catalysis has revolutionized this field, introducing milder, more efficient, and environmentally benign methodologies.[4] Catalysts for this transformation can be broadly categorized into homogeneous and heterogeneous systems, with a recent surge in the development of nanocatalysts that bridge the gap between the two.[5]
-
Homogeneous catalysts offer high activity and selectivity due to well-defined active sites.[6] However, their separation from the reaction mixture can be challenging and costly.[6]
-
Heterogeneous catalysts , on the other hand, are easily recovered and recycled, aligning with the principles of green chemistry.[6][7] Their primary drawback can be lower activity compared to their homogeneous counterparts.[5]
-
Nanocatalysts have emerged as a highly attractive alternative, combining the high surface area-to-volume ratio for enhanced reactivity with the ease of separation characteristic of heterogeneous systems.[8][9]
This guide will focus on a comparative study of these catalytic systems, with a particular emphasis on the performance of various nanocatalysts.
Comparative Efficacy of Selected Catalysts
The choice of catalyst profoundly impacts the yield, reaction time, and substrate scope of tetrazole synthesis. Below is a comparative table summarizing the performance of various catalysts in the synthesis of 5-substituted 1H-tetrazoles.
| Catalyst | Substrate (Nitrile) | Azide Source | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| Co(II) Complex | Benzonitrile | Sodium Azide | DMSO | 120 | 12 h | 98 | [3] |
| Yb(OTf)₃ | Various Amines/Triethyl Orthoformate | Sodium Azide | — | — | — | Good | [10] |
| Heterogeneous Catalysts | |||||||
| Amberlyst-15 | Various Nitriles | Sodium Azide | DMSO | 85 | 12 h | 36-47 | [7] |
| Silica Sulfuric Acid | Benzonitrile | Sodium Azide | DMF | Reflux | 5 h | 92 | [2] |
| Nanocatalysts | |||||||
| Cu/C nanocatalyst | Benzaldehyde, Hydroxylamine HCl | Sodium Azide | DMF | 100 | 12 h | up to 96 | [11][12] |
| Fe₃O₄@tryptophan@Ni | Various Nitriles | Sodium Azide | — | — | 20 min | Excellent | [8] |
| ZnO nanoparticles | Various Nitriles | Sodium Azide | — | 120-130 | — | 69-82 | [13] |
| Co–Ni/Fe₃O₄@MMSHS | Aromatic Nitriles | Sodium Azide | — | — | 8-44 min | up to 98 | [14] |
| Fe₃O₄-adenine-Zn | 4-Chlorobenzonitrile | Sodium Azide | PEG | 120 | 80 min | 96 | [5] |
Mechanistic Insights into Catalytic Tetrazole Synthesis
The generally accepted mechanism for the metal-catalyzed [3+2] cycloaddition of nitriles and azides involves the coordination of the metal center to either the nitrile or the azide, activating it for the subsequent cycloaddition.[3]
Lewis Acid Catalysis
In many cases, the metal catalyst acts as a Lewis acid, coordinating to the nitrogen atom of the nitrile. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. The subsequent intramolecular cyclization and protonation yield the tetrazole ring.
Caption: Generalized mechanism for Lewis acid-catalyzed tetrazole synthesis.
Nanocatalyst-Facilitated Synthesis
Nanocatalysts, particularly those supported on magnetic nanoparticles, offer a high concentration of active sites on their surface.[13] The reaction mechanism is believed to occur on the surface of the nanocatalyst. For instance, in the case of copper-based nanocatalysts, the copper nanoparticles can coordinate with the nitrile, facilitating the cycloaddition with the azide.[15] The large surface area of these materials significantly enhances the reaction rate.[9]
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles using a Heterogeneous Catalyst (e.g., ZnO Nanoparticles)
-
Catalyst Preparation: Zinc oxide nanoparticles can be synthesized via various methods, such as the precipitation method. A typical procedure involves the reaction of a zinc salt (e.g., zinc acetate) with a base (e.g., sodium hydroxide) in a suitable solvent, followed by calcination.
-
Reaction Setup: In a round-bottom flask, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and ZnO nanoparticles (e.g., 5 mol%).
-
Solvent and Temperature: Add a suitable solvent (e.g., DMF or DMSO) and heat the reaction mixture to the desired temperature (e.g., 120-130 °C) with stirring.[13]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Add dilute hydrochloric acid to neutralize the excess sodium azide and protonate the tetrazole.
-
Product Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 5-substituted 1H-tetrazole.
-
Catalyst Recovery: The ZnO nanoparticles can be recovered from the aqueous layer by filtration, washed with water and ethanol, and dried for reuse.[13]
Caption: A typical experimental workflow for tetrazole synthesis.
Conclusion and Future Outlook
The field of catalytic tetrazole synthesis has witnessed remarkable progress, with a clear trend towards the development of more sustainable and efficient heterogeneous and nanocatalytic systems. While homogeneous catalysts still offer certain advantages in terms of activity and mechanistic understanding, the practical benefits of catalyst recyclability and milder reaction conditions offered by nanocatalysts are driving innovation.[8][13] Future research will likely focus on the design of novel, highly active, and selective nanocatalysts with well-defined active sites, further blurring the lines between homogeneous and heterogeneous catalysis. The development of catalysts for asymmetric tetrazole synthesis also remains a significant and challenging area of exploration.
References
-
Amerigo Scientific. Nanocatalysts Revolutionizing Tetrazole Synthesis. [Link]
-
PubMed Central. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
-
AIP Publishing. A Review on Role of Organic and Nano-Catalyst in Development of Pharmacologically Active Tetrazole Nucleus. [Link]
-
DergiPark. Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. [Link]
-
PubMed. Synthesis of tetrazole-derived organocatalysts via azido-Ugi reaction with cyclic ketimines. [Link]
-
Scilit. Advances in Tetrazole Synthesis – An Overview. [Link]
-
ACS Publications. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]
-
Taylor & Francis Online. Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. [Link]
-
RSC Publishing. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. [Link]
-
ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]
-
PubMed. Synthesis of tetrazole-derived organocatalysts via azido-Ugi reaction with cyclic ketimines. [Link]
-
RSC Publishing. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. [Link]
-
ResearchGate. Comparison of various catalysts in synthesis of 1-substituted 1H-tetrazoles. [Link]
-
PMC - NIH. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]
-
ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. [Link]
-
ACS Publications. Synthesis of Tetrazole-Derived Organocatalysts via Azido-Ugi Reaction with Cyclic Ketimines. [Link]
-
ResearchGate. The synthesis of 5‐substituted 1H‐tetrazoles using A) Homogeneous and B) Magnetic heterogeneous catalyst. [Link]
-
PMC - PubMed Central - NIH. Tetrazoles via Multicomponent Reactions. [Link]
-
University of Pennsylvania. Homogeneous vs Heterogeneous Catalysts. [Link]
-
ResearchGate. Use of tetrazoles in catalysis and energetic applications: Recent developments. [Link]
-
Arkivoc. Advances in synthesis of tetrazoles coordinated to metal ions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 6. ethz.ch [ethz.ch]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 13. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 14. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
A Comparative Crystallographic Guide to 1-benzyl-5-(chloromethyl)-1H-tetrazole and Its Derivatives: Structural Insights for Drug Design
In the landscape of modern medicinal chemistry, the tetrazole ring stands as a prominent pharmacophore, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can enhance a drug candidate's metabolic stability and membrane permeability. This guide delves into the structural nuances of 1-benzyl-5-(chloromethyl)-1H-tetrazole and its derivatives through the lens of X-ray crystallography. By comparing the crystallographic data of closely related analogues, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the subtle yet significant impacts of substituent modifications on the three-dimensional architecture of these valuable compounds.
While a crystal structure for this compound is not publicly available, this guide will present a detailed, predictive analysis based on the experimentally determined structures of its close analogues. This comparative approach allows for a robust understanding of the structure-property relationships that govern the utility of this class of compounds in rational drug design.
The Strategic Importance of Tetrazole Scaffolds
Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom.[1] Their utility in drug design is largely attributed to their ability to mimic the acidic properties and steric profile of carboxylic acids while offering a more favorable pharmacokinetic profile. The delocalized negative charge in the tetrazolate anion is a key feature that facilitates strong interactions with biological targets.[1][2] The substituents at the N1 and C5 positions of the tetrazole ring play a crucial role in modulating the molecule's electronic properties, lipophilicity, and overall conformation, thereby influencing its biological activity.
Experimental Roadmap: From Synthesis to Structure
The successful crystallographic analysis of any compound hinges on a reliable synthetic route and a meticulous crystallization process. The following protocols provide a comprehensive guide for the synthesis and crystallographic analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods, with the [3+2] cycloaddition reaction between an organic nitrile and an azide being a cornerstone of tetrazole synthesis. A plausible synthetic route to the title compound and its analogues is outlined below.
Step 1: Synthesis of the Tetrazole Core
A common method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with sodium azide and a proton source, such as ammonium chloride, in a polar aprotic solvent like DMF.[3]
Step 2: N-Alkylation
The resulting 5-substituted-1H-tetrazole can then be N-alkylated using an appropriate alkyl halide, such as benzyl bromide, in the presence of a base. This reaction often yields a mixture of N1 and N2 isomers, which can be separated by chromatography.
Experimental Protocol: Synthesis of 1-benzyl-5-substituted-1H-tetrazoles
-
Synthesis of 5-substituted-1H-tetrazole: To a solution of the corresponding nitrile (1 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents). Heat the mixture at 100-120 °C for 12-24 hours, monitoring the reaction by TLC. After cooling to room temperature, pour the reaction mixture into acidified water and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-substituted-1H-tetrazole.
-
N-Benzylation: Dissolve the crude 5-substituted-1H-tetrazole (1 equivalent) in acetone or acetonitrile. Add potassium carbonate (2 equivalents) and benzyl bromide (1.2 equivalents). Reflux the mixture for 4-8 hours, monitoring the reaction by TLC. After completion, filter the solid and concentrate the filtrate. The resulting residue will contain a mixture of N1 and N2-benzyl isomers, which can be separated by column chromatography on silica gel.
Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture
The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common technique.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to collect diffraction data at a controlled temperature (typically 100 or 293 K).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Comparative Crystallographic Analysis
To understand the structural implications of the benzyl and chloromethyl groups in the target molecule, we will compare the known crystal structures of two key analogues: 5-(4-chlorobenzyl)-1H-tetrazole and 1-benzyl-5-amino-1H-tetrazole . We will also reference 1-benzyl-1H-tetrazole as a baseline for the effect of the 5-substituent.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) / α, γ (°) | Ref. |
| 5-(4-chlorobenzyl)-1H-tetrazole | C₈H₇ClN₄ | Monoclinic | P2₁/c | 14.654 | 4.9321 | 12.688 | 105.63 | [1] |
| 1-benzyl-5-amino-1H-tetrazole | C₈H₉N₅ | Monoclinic | P2₁/c | 14.91 | 5.12 | 11.19 | 85.20 | [4] |
| 1-benzyl-1H-tetrazole | C₈H₈N₄ | - | - | - | - | - | - | [5] (CCDC: 804779) |
Table 1: Crystallographic data for selected tetrazole derivatives.
The Influence of the 5-Substituent
The nature of the substituent at the 5-position of the tetrazole ring significantly influences the molecule's electronic distribution and steric profile.
-
1-benzyl-1H-tetrazole : This parent structure provides a baseline for understanding the fundamental conformation of the benzyl group relative to the tetrazole ring. The absence of a bulky substituent at the 5-position allows for greater conformational freedom of the benzyl group.
-
1-benzyl-5-amino-1H-tetrazole : The presence of the amino group at the C5 position introduces a hydrogen bond donor, which can participate in intermolecular interactions, influencing the crystal packing. The crystal structure of this compound reveals a network of hydrogen bonds.[4]
-
Predicted Structure of this compound : We can predict that the chloromethyl group, being electron-withdrawing and sterically demanding, will influence the orientation of the benzyl group. The C-Cl bond will also be a potential site for halogen bonding interactions in the crystal lattice.
The Impact of Substituent Position: A Tale of Two Chloro-Substituents
Comparing the known structure of 5-(4-chlorobenzyl)-1H-tetrazole with the predicted structure of This compound offers a compelling case study on the importance of substituent placement.
In 5-(4-chlorobenzyl)-1H-tetrazole , the chlorine atom is on the phenyl ring. Its crystal structure shows a dihedral angle of 67.52° between the phenyl and tetrazole rings.[1] This twisted conformation is likely a result of minimizing steric hindrance. The molecules in the crystal are linked by N-H···N hydrogen bonds and π-π stacking interactions between adjacent tetrazole rings.[1]
For the hypothetical This compound , the chlorine atom is on the methyl group attached to the tetrazole ring. This placement would likely lead to different intermolecular interactions. The C-Cl group could participate in halogen bonding, a directional interaction that is increasingly recognized as a significant force in crystal engineering and drug design. The steric bulk of the chloromethyl group would also influence the conformation of the benzyl group at the N1 position.
Logical Workflow and Pathway Diagrams
To visualize the experimental and analytical process, the following diagrams illustrate the workflow from synthesis to comparative structural analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Benzylthio-1H-tetrazole | C8H8N4S | CID 323185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nanomedicine-rj.com [nanomedicine-rj.com]
- 4. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]
- 5. 1-benzyl-1H-1,2,3,4-tetrazole | C8H8N4 | CID 3822426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-benzyl-5-(chloromethyl)-1H-tetrazole
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides essential, procedurally-focused information for the proper disposal of 1-benzyl-5-(chloromethyl)-1H-tetrazole, ensuring the safety of personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and an expert understanding of the compound's chemical nature.
Hazard Assessment & Compound Profile
Structural Rationale for Hazard Classification:
-
Tetrazole Ring: This nitrogen-rich heterocyclic moiety is intrinsically energetic. Tetrazole compounds are known for their potential to undergo rapid thermal decomposition, releasing a large volume of nitrogen gas.[1][2] Some derivatives are utilized as energetic materials, highlighting the need for cautious handling to avoid heat, friction, or shock.[1][3] Furthermore, tetrazoles can form potentially explosive salts with heavy metals.[3][4]
-
Chloromethyl Group: The presence of a halogenated alkyl group classifies this compound as a halogenated organic waste . This is a critical designation for waste segregation.[5] This functional group is also a reactive site, susceptible to nucleophilic substitution.[6]
-
Benzyl Group & Overall Structure: Based on data from closely related analogues like 5-benzyl-1H-tetrazole, the compound is anticipated to be a skin, eye, and respiratory tract irritant.[7][8]
| Property | Inferred Value / Classification | Source(s) |
| Chemical Class | Halogenated Organic Compound; Substituted Tetrazole | Structural Analysis |
| Physical State | Solid (presumed, based on analogues) | N/A |
| Primary Health Hazards | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). May be harmful if swallowed, inhaled, or in contact with skin.[8][9] | [7][8][9] |
| Primary Physical Hazards | Potentially energetic; may decompose exothermically upon heating.[1][10] Avoid heat, shock, friction, and contact with incompatible materials. | [1][3][10] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and certain active metals (risk of forming explosive salts, e.g., with lead or copper).[4] | [4] |
| Hazardous Decomp. Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and nitrogen (N₂).[4] | [4] |
Personal Protective Equipment (PPE) & Safe Handling
Given the irritant nature and potential for reactivity, a stringent PPE protocol is mandatory.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities or where splashing is possible, chemical splash goggles are required.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) must be worn. Inspect gloves for integrity before each use and change them immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate vicinity. If the spill is large or involves other reactive materials, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Isolate & Ventilate: Ensure the chemical fume hood is operational. Restrict access to the spill area.
-
Don Appropriate PPE: Before cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a universal spill absorbent. DO NOT use combustible materials like paper towels as the primary absorbent. Avoid raising dust.
-
For Solution Spills: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.
-
-
Collect the Waste: Carefully scoop the absorbed material and spilled compound into a clearly labeled, sealable container designated for "this compound Hazardous Waste."
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: Place all contaminated PPE (gloves, etc.) and cleaning materials into the designated hazardous waste container.
-
Report: Document the spill and cleanup procedure according to your institution's policies.
Waste Segregation & Disposal Workflow
The single most critical step in the disposal process is correct waste segregation. Due to its chlorinated nature and the energetic potential of the tetrazole ring, in-laboratory chemical neutralization is NOT recommended without a specifically validated and peer-reviewed procedure for this compound. The primary and mandated disposal route is through a licensed hazardous waste management service.
Core Directive: Do NOT dispose of this chemical down the drain or in the regular trash. [3]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper segregation and collection of waste containing this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Collection Protocol:
-
Obtain Correct Waste Containers: Procure separate, appropriately labeled hazardous waste containers for solids and liquids from your institution's EHS department. The containers must be in good condition, compatible with the chemical, and have secure, vapor-tight lids.
-
Label Containers Before Use:
-
Clearly label the containers with "Hazardous Waste."
-
Identify the contents. For pure waste, write "this compound." For solutions, list all components and their approximate percentages.
-
Crucially, include the classification: "HALOGENATED ORGANIC WASTE."
-
-
Segregate Waste Streams:
-
Solid Waste: Collect pure compound, reaction residues, and contaminated solids (e.g., spill cleanup materials, contaminated weigh paper) in the designated solid halogenated waste container.
-
Liquid Waste: If the compound is dissolved in an organic solvent, collect it in the designated liquid halogenated waste container. Never mix halogenated and non-halogenated solvent wastes. [5]
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them as aqueous hazardous waste, clearly labeled with all components.
-
-
Storage Pending Disposal:
-
Keep waste containers securely closed except when adding waste.
-
Store the containers in a designated, well-ventilated satellite accumulation area, away from heat sources and incompatible materials.
-
-
Schedule Pickup: Once the container is full (no more than 90% capacity) or as per your institution's guidelines, arrange for pickup by your licensed hazardous waste disposal contractor.
On-Site Decontamination
Proper decontamination of labware and surfaces is essential to prevent cross-contamination and accidental exposure.
-
Reusable Glassware:
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve any residue.
-
Pour this first rinse ("prerinse") into the appropriate liquid halogenated waste container.
-
Repeat the rinse at least two more times. Subsequent rinses can typically be collected in the same waste stream.
-
After the solvent rinses, the glassware can be washed using standard laboratory detergents.
-
-
Work Surfaces: Decontaminate chemical fume hood surfaces and benchtops where the compound was handled by wiping with a cloth dampened with acetone or ethanol, followed by a thorough wash with soap and water. Dispose of the wipes as solid halogenated hazardous waste.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
DO NOT dispose of in a sink or drain.
-
DO NOT dispose of in regular solid waste (trash).
-
DO NOT mix with non-halogenated or other incompatible waste streams.
-
DO NOT attempt to incinerate in the open or with laboratory equipment not designed for hazardous waste destruction.
-
DO NOT allow contact with heavy metals or their salts, especially in waste containers, due to the risk of forming explosive tetrazolide salts.[3][4]
By adhering to these rigorous, evidence-based procedures, you uphold the highest standards of laboratory safety and environmental stewardship, building a foundation of trust in our scientific practices.
References
-
Glen Research. (2018, May 3). SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole (BTT). Retrieved from [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (2025, April 24). SAFETY DATA SHEET: Benzyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-Benzyl-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
- Ostrovskii, V. A., Chernova, E. N., Zhakovskaya, Z. A., Pavlyukova, Y. N., Ilyushin, M. A., & Trifonov, R. E. (2024). Decomposition products of tetrazoles. Russian Chemical Reviews, 93(8).
-
University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]
-
Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. [Link]
-
Kumar, V., Kaur, K., Kumar, S., & Gupta, M. K. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1–28. [Link]
- Lunn, G., & Sansone, E. B. (Eds.). (1994).
- South West Water. (2017, June 14). Preparation and Disposal of Chlorine Solutions.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
-
Ding, X., Zhao, S., Ni, L., & Pan, Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Emergency Management Science and Technology, 2, 13. [Link]
-
The Chlorine Institute. (2020, July 15). FR VIDEO:TAB 8 - Disposal Options for Chlorine HD [Video]. YouTube. [Link]
-
Scribd. (n.d.). Chlorine Waste Disposal Strategies. Retrieved from [Link]
- Klyapötke, T. M., & Sinditskii, V. P. (2018). Features of thermal decomposition of N-substituted tetrazoles. Propellants, Explosives, Pyrotechnics, 43(4), 324-332.
- Sinditskii, V. P., Smirnova, A. D., Serushkin, V. V., & Sheremetev, A. B. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. Thermochimica Acta, 605, 53-61.
-
Neochoritis, C. G., Stotani, S., & Dömling, A. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. [Link]
-
Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. maxapress.com [maxapress.com]
- 3. case.edu [case.edu]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. biosynth.com [biosynth.com]
- 8. 5-Benzyl-1H-tetrazole | C8H8N4 | CID 223451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-benzyl-5-(chloromethyl)-1H-tetrazole
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-benzyl-5-(chloromethyl)-1H-tetrazole. The protocols herein are designed to establish a self-validating system of safety, grounded in the fundamental principles of chemical reactivity and laboratory best practices. Our goal is to build deep trust by providing value beyond the product itself, ensuring you are equipped with the knowledge to operate safely and effectively.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a reactive intermediate that demands rigorous safety protocols. Its hazard profile is derived from two key structural features: the energetic tetrazole ring and the reactive chloromethyl group.
-
The Tetrazole Ring: Tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms.[1] This high nitrogen content makes them energetically unstable, and many tetrazole-containing compounds are considered endothermic, meaning they can decompose explosively when subjected to heat, shock, or friction.[2][3] The parent compound, 1H-tetrazole, is known to be explosive and presents an extreme risk of detonation when heated above its melting point.[2] Therefore, all derivatives, including this compound, must be treated with extreme caution.
-
The Chloromethyl Group: The presence of a chloromethyl (-CH₂Cl) group classifies this compound as a potential alkylating agent. Alkylating agents are reactive electrophiles that can form covalent bonds with nucleophilic groups in biological molecules, including DNA. This reactivity is the basis for the potential toxicity, mutagenicity, and cytotoxicity of such compounds.[4] Related chloromethylated compounds are known to be skin and eye irritants, skin sensitizers, and potentially harmful upon contact, inhalation, or ingestion.[5][6]
Given this dual-hazard nature, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory to mitigate the risks of both acute exposure and potential explosive decomposition.[7][8]
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment that considers the specific procedures being performed.[9][10] The following represents the minimum required PPE for handling this compound in any quantity.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, Outer butyl rubber or heavy-duty nitrile gloves. | The inner nitrile glove provides a baseline of protection against incidental contact.[11] The outer glove, preferably butyl rubber, is essential for handling highly corrosive acids and polar organics, offering superior resistance to potential permeation by this reactive chlorinated compound.[11][12][13] Double gloving is a standard practice when handling hazardous drugs and highly reactive chemicals to protect against undetected pinholes and immediate contamination of the skin upon removal.[14][15] |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and dust.[16] A face shield is required to protect the rest of the face from splashes, particularly during procedures with a higher risk of vigorous reaction or vessel failure.[16] |
| Body Protection | Chemical-resistant, solid-front laboratory coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat. | A standard cotton lab coat is insufficient. A chemical-resistant (e.g., polyethylene-coated) gown or coat prevents the penetration of liquids.[17] An apron provides an additional layer of protection to the torso.[7] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[16][18] For cleaning up spills outside of a fume hood, a NIOSH-approved respirator (e.g., a full-face respirator with appropriate cartridges for organic vapors and particulates) is required.[16][19][20] |
Operational and Disposal Plans
Safe Handling Workflow
Safe handling is a procedural sequence that begins before the container is opened and ends only after all waste is properly segregated. The following workflow diagram illustrates the critical steps for handling this compound.
Caption: Safe Handling Workflow for Reactive Tetrazoles.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat/Gown: Don your chemical-resistant lab coat and fasten it completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: Put on the full-face shield over the goggles.
-
Outer Gloves: Put on the second, heavier-duty pair of gloves (e.g., butyl rubber), ensuring the cuffs are pulled up over the sleeves of your lab coat.[15]
Doffing (Taking Off) PPE: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the exposed inner glove to slide under the cuff of the other outer glove and remove it. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat/Gown: Unfasten the lab coat and roll it away from your body, turning it inside out as you remove it to contain any surface contamination. Dispose of it in the appropriate waste stream.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair. Dispose of them in the hazardous waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3][10]
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.[9]
-
Solid Waste: All contaminated PPE (gloves, disposable coats, wipes), weigh paper, and plasticware must be collected in a dedicated, clearly labeled, sealed hazardous waste container. Do not mix with general laboratory waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be quenched carefully (if reactive) and collected in a labeled, sealed hazardous waste container. Avoid mixing with incompatible waste streams. Chlorinated waste streams should often be segregated.
-
Decontamination: Work surfaces and non-disposable equipment should be decontaminated. While specific data for this compound is lacking, a decontamination solution for related chloromethyl ethers involves a basic organic amine and a surfactant in an aqueous solution.[21] Always test decontamination procedures on a small scale first.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[3][22]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if it can be done easily. Seek immediate medical attention.[3][22]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[22]
-
Spill: Evacuate the immediate area. If the spill is small and within a fume hood, use an inert absorbent material to contain it. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without appropriate respiratory protection and training.[23]
By adhering to these stringent protocols, you establish a culture of safety that protects not only yourself but your entire research team. The principles of understanding the hazard, containing the material, and preparing for emergencies are the cornerstones of responsible chemical research.
References
-
Kaur, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]
-
Haz-Map. (n.d.). Tetrazole - Hazardous Agents. Retrieved from [Link]
-
Brigham Young University Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals. Retrieved from [Link]
-
Unigloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
- Google Patents. (n.d.). US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
-
RSC Education. (n.d.). The interactive lab primer - working safely. Retrieved from [Link]
-
Quora. (2025, August 16). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? Retrieved from [Link]
-
International Safety. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
Contec Healthcare. (n.d.). Which PPE is required to be worn during chemotherapy compounding? Retrieved from [Link]
-
ResearchGate. (2025, August 8). Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism. Retrieved from [Link]
- Google Patents. (n.d.). CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Glen Research. (n.d.). SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole (BTT). Retrieved from [Link]
-
PubChemLite. (n.d.). 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Benzyl-1H-tetrazole. Retrieved from [Link]
Sources
- 1. Tetrazole - Hazardous Agents | Haz-Map [haz-map.com]
- 2. echemi.com [echemi.com]
- 3. biofinechemical.com [biofinechemical.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. The interactive lab primer - working safely | Resource | RSC Education [edu.rsc.org]
- 10. quora.com [quora.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. safetyware.com [safetyware.com]
- 13. esafetysupplies.com [esafetysupplies.com]
- 14. workwearsolutions.net [workwearsolutions.net]
- 15. halyardhealth.com [halyardhealth.com]
- 16. files.upei.ca [files.upei.ca]
- 17. gerpac.eu [gerpac.eu]
- 18. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 19. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 20. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 22. biosynth.com [biosynth.com]
- 23. glenresearch.com [glenresearch.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
